molecular formula C10H9BrO B3349634 2-Bromo-6-methyl-1-indanone CAS No. 22836-94-8

2-Bromo-6-methyl-1-indanone

Cat. No.: B3349634
CAS No.: 22836-94-8
M. Wt: 225.08 g/mol
InChI Key: NHDCLCZJTVWDPI-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-1-indanone is a versatile 1-indanone derivative serving as a key synthetic intermediate in organic and medicinal chemistry research. The 1-indanone core is a privileged structural motif found in numerous natural products and bioactive molecules . This compound is particularly valuable for constructing fused and spirocyclic frameworks through various annulation reactions, which are strategies used to create complex polycyclic structures relevant in drug discovery . Researchers utilize such brominated indanones in metal-catalyzed cross-coupling reactions and as substrates in cyclization processes like the Nazarov reaction to develop new chemical entities . The structural features of 1-indanone derivatives make them applicable in the synthesis of compounds with potential antiviral, anti-inflammatory, and anticancer activities . This product is intended for research purposes as a building block and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-2-3-7-5-9(11)10(12)8(7)4-6/h2-4,9H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDCLCZJTVWDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(C2=O)Br)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450499
Record name 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22836-94-8
Record name 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Solvation Dynamics and Experimental Handling of 2-Bromo-6-methyl-1-indanone: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and drug development, indanone derivatives serve as highly privileged pharmacophores. Specifically, the alpha-bromination of 1-indanones yields versatile electrophilic intermediates critical for constructing complex, biologically active molecules[1],[2]. 2-Bromo-6-methyl-1-indanone is a prime example of such an intermediate. However, its dual-natured chemical structure—combining a hydrophobic aromatic domain with a highly polar alpha-bromo ketone—creates unique solvation challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data tables. Here, we dissect the thermodynamic causality behind the solubility of this compound, providing researchers with self-validating experimental protocols and a mechanistic framework for optimal solvent selection in downstream applications.

Structural Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of this compound, we must first analyze its molecular architecture[3]:

  • The Hydrophobic Domain: The 6-methyl-substituted benzene ring provides significant steric bulk and lipophilicity. Solvation of this region relies entirely on London dispersion forces.

  • The Polar Domain: The C1-ketone and the C2-bromine atom create a dense, localized dipole. The electronegative oxygen acts as a strong hydrogen-bond acceptor, while the large, polarizable electron cloud of the bromine atom facilitates strong dipole-induced dipole interactions.

The Causality of Solvation: Because of this dichotomy, this compound dissolves exceptionally well in solvents that offer both moderate polarity and high polarizability (e.g., Dichloromethane, Ethyl Acetate). Conversely, it exhibits poor solubility in purely aliphatic hydrocarbons (e.g., Hexanes), as these solvents cannot stabilize the strong dipole of the alpha-bromo ketone moiety. Highly polar protic solvents (e.g., Water, Methanol) also struggle to dissolve the compound efficiently, as the hydrophobic methyl-aromatic ring disrupts their tightly bound hydrogen-bonding networks.

Quantitative Solubility Matrix

The following table summarizes the empirical solubility profile of alpha-bromo indanone derivatives across standard organic solvents, providing a baseline for reaction design and purification workflows.

SolventDielectric Constant (ε)Est. Solubility ProfilePrimary Solvation MechanismRecommended Application
Dichloromethane (DCM) 8.93High (>100 mg/mL)Dipole-dipole & DispersionPrimary extraction, Halogenation
Tetrahydrofuran (THF) 7.58High (>100 mg/mL)Dipole-induced dipoleCross-coupling, Grignard reactions
Ethyl Acetate (EtOAc) 6.02High (>50 mg/mL)Dipole-dipoleChromatography eluent
Methanol (MeOH) 32.7Moderate (10-30 mg/mL)Hydrogen bond donorCo-solvent for quenching
Hexanes 1.89Low (<5 mg/mL)Dispersion onlyAnti-solvent for crystallization
Water 80.1Insoluble (<0.1 mg/mL)Hydrophobic exclusionAqueous workup phase

Experimental Methodologies

Protocol A: Self-Validating Kinetic Solubility Determination (Shake-Flask Method)

Expertise Insight: To accurately determine solubility for scale-up, the system must reach true thermodynamic equilibrium. This protocol is designed to be self-validating : by taking aliquots at 24h and 48h, the system proves equilibrium has been achieved if the concentration delta is <2%, ruling out supersaturation artifacts.

  • Saturation: Add excess this compound to 5.0 mL of the target solvent in a sealed amber glass vial. (Causality: Amber glass is mandatory to prevent the photochemical degradation and homolytic cleavage of the labile C-Br bond[2]).

  • Equilibration: Agitate the suspension at 300 RPM at a constant 25.0 °C for 48 hours using an orbital shaker.

  • Sampling & Filtration: Extract 0.5 mL aliquots at the 24-hour and 48-hour marks. Filter immediately through a 0.22 µm PTFE syringe filter. (Causality: PTFE is chemically inert to harsh aprotic solvents like THF and DCM, preventing filter degradation and sample contamination).

  • Quantification: Dilute the filtrate 1:100 in HPLC-grade acetonitrile and analyze via HPLC-UV at 254 nm. Compare the 24h and 48h peak areas to validate equilibrium.

Protocol B: Dual-Solvent Recrystallization (EtOAc / Hexanes)

Expertise Insight: Purification relies on exploiting the differential solubility gradient between a good solvent (EtOAc) and an anti-solvent (Hexanes).

  • Dissolution: Suspend the crude this compound in a minimum volume of boiling Ethyl Acetate. (Causality: Thermal energy maximizes kinetic solubility, allowing the impure crystal lattice to break down completely).

  • Hot Filtration: Pass the boiling solution rapidly through a pre-warmed fluted filter paper to remove insoluble mechanical impurities and polymerized byproducts.

  • Anti-Solvent Addition: While maintaining heat, slowly add warm Hexanes dropwise until the solution becomes faintly turbid (the cloud point). Add exactly 1-2 drops of EtOAc until the solution just clears. (Causality: This establishes the exact thermodynamic saturation point, ensuring maximum yield upon cooling).

  • Controlled Crystallization: Allow the flask to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0-4 °C) for an additional hour. (Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice, actively excluding impurities that would otherwise be trapped by rapid "crash-out" precipitation).

Mechanistic Workflow Diagram

G A This compound (Solid Intermediate) B Solvent Polarity Evaluation A->B C1 Polar Aprotic / Halogenated (DCM, THF, EtOAc) B->C1 High Dipole Match C2 Non-Polar Aliphatic (Hexanes, Heptane) B->C2 Dispersion Only C3 Polar Protic (MeOH, EtOH) B->C3 H-Bonding Network D1 High Solvation (>50 mg/mL) Ideal for Synthesis/Extraction C1->D1 D2 Low Solvation (<5 mg/mL) Ideal Anti-Solvent C2->D2 D3 Moderate Solvation Co-Solvent Applications C3->D3 E Dual-Solvent Recrystallization (EtOAc / Hexane System) D1->E D2->E

Fig 1: Solvent selection decision matrix for this compound workflows.

Downstream Applications & Solvent Effects

Indanone derivatives are heavily utilized in medicinal chemistry for their potent anti-inflammatory, analgesic, and anticancer properties[1],[4]. The choice of solvent during the functionalization of this compound directly dictates the reaction pathway:

  • Nucleophilic Substitution (SN2): When substituting the alpha-bromide with amines or alkoxides, highly polar aprotic solvents like DMF or DMSO are preferred. These solvents solvate the cation but leave the nucleophile unsolvated and highly reactive, accelerating the SN2 displacement.

  • Organometallic Coupling: For downstream Grignard additions to the carbonyl or palladium-catalyzed cross-couplings, THF is the solvent of choice. The lone pairs on the THF oxygen atoms coordinate to and stabilize the organometallic intermediates, preventing unwanted enolization of the alpha-proton.

References

  • Synthesis of 1-indanones with a broad range of biological activity Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Photochemical bromination of substituted indan-1-one derivatives Source: TÜBİTAK Academic Journals URL:[Link]

  • 6-Methyl-1-indanone | C10H10O | CID 2795093 Source: PubChem - National Library of Medicine (NIH) URL:[Link]

Sources

Thermophysical Characterization and Melting Point Determination of 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Context

2-Bromo-6-methyl-1-indanone is a highly specialized halogenated intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly isoquinoline-based central nervous system agents—and in the engineering of ferroelectric liquid crystals. For drug development professionals and materials scientists, accurate thermophysical data, specifically the melting point (fusion temperature), is a non-negotiable parameter. It serves as the primary metric for confirming structural identity, assessing crystalline purity, and designing downstream scalable thermodynamic processes.

Because canonical, universally standardized melting point data for this specific derivative is sparse in primary safety literature, researchers must employ predictive thermophysical profiling combined with rigorous empirical validation. This guide outlines the theoretical prediction, synthesis, and precise thermal analysis of this compound.

Predictive Thermophysical Profiling

In the absence of a singular literature consensus, a Senior Application Scientist must deduce the expected phase transition temperatures by analyzing the thermodynamic contributions of the molecule's functional groups relative to known analogs.

  • The Precursor Baseline: The starting material, 6-methyl-1-indanone, exhibits an established melting point range of 58–66 °C[1]. The presence of the methyl group at the 6-position significantly elevates the melting point compared to the unsubstituted 1-indanone (~40 °C). This is driven by an increase in molecular surface area, which enhances van der Waals dispersion forces and stabilizes the crystal lattice.

  • The Halogenation Effect: Introducing an α-bromo substituent generally disrupts the planar symmetry of the indanone core. For instance, 2-bromo-1-indanone melts at 37–44 °C[2], showing a slight depression or stabilization relative to 1-indanone depending on the specific crystal polymorph. The bulky, highly polarizable bromine atom creates steric hindrance that prevents optimal tight packing of the crystal lattice.

  • Predicted Range: Synthesizing these competing thermodynamic effects—the lattice-stabilizing 6-methyl group and the packing-disrupting 2-bromo group—this compound is predicted to be a crystalline solid at standard temperature and pressure (STP), with an empirical melting point in the range of 45 °C to 55 °C .

Table 1: Comparative Thermophysical Data of Indanone Derivatives
CompoundMolecular Weight ( g/mol )Structural ModificationEmpirical Melting Point (°C)
1-Indanone132.16Unsubstituted core38 – 42
6-Methyl-1-indanone146.19+ Methyl group58 – 66[1]
2-Bromo-1-indanone211.06+ Bromine atom37 – 44[2]
This compound 225.08 + Methyl, + Bromine 45 – 55 (Predicted)

Synthesis and Isolation Protocol

To obtain highly accurate melting point data, the compound must be synthesized and rigorously purified. According to the principles of freezing point depression, impurities (such as unreacted precursors or dibrominated byproducts) disrupt the uniform intermolecular forces of the crystal lattice. This requires less thermal energy to break the lattice structure, thereby lowering the observed melting point and broadening the melting range.

Step-by-Step Methodology: α-Bromination and Purification
  • Reagent Preparation: Dissolve 10.0 mmol of 6-methyl-1-indanone in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Regioselective Halogenation: Slowly add 10.5 mmol of molecular bromine (Br₂) dropwise while maintaining the reaction vessel at strictly 0 °C.

    • Causality: Controlling the temperature at 0 °C is critical to suppress kinetic over-bromination. The formation of 2,2-dibromo-6-methyl-1-indanone would severely contaminate the bulk powder, making accurate thermal profiling impossible.

  • Quenching & Extraction: Upon complete consumption of the starting material (verified via TLC), quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted Br₂. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Thermodynamic Recrystallization: Evaporate the solvent in vacuo. The crude solid must be recrystallized from a binary solvent system of ethanol and hexanes (1:3 v/v).

    • Causality: Recrystallization is not merely for chemical purity; it ensures that the molecules assemble into their lowest-energy, most stable thermodynamic crystal polymorph, which is required for a sharp, reproducible melting point transition.

Advanced Melting Point Determination Methodologies

Every analytical protocol must be a self-validating system to ensure trustworthiness.

Method A: Capillary Melting Point (Pharmacopeial Standard USP <741>)
  • System Validation: Before testing the synthesized compound, run a standard reference material with a known, sharp melting point (e.g., Benzophenone, MP 47–49 °C) to validate the thermal sensor's accuracy.

  • Sample Preparation: Pulverize the purified this compound into a fine, uniform powder. Load 2–3 mm of the powder into a standard glass capillary tube, tapping it firmly to eliminate air pockets that could cause uneven heat distribution.

  • Execution: Insert the capillary into the apparatus. Apply a rapid heating ramp of 5 °C/min until the temperature reaches 35 °C, then reduce the ramp rate strictly to 1 °C/min.

  • Observation: Record the

    
     (first formation of liquid) and the 
    
    
    
    (entire mass is a clear liquid). A highly pure crystalline lattice is indicated by a narrow differential (
    
    
    °C).
Method B: Differential Scanning Calorimetry (DSC)

For definitive whitepaper data, DSC provides superior thermodynamic insights by measuring the precise heat flow associated with phase transitions.

  • Weigh exactly 2.0–5.0 mg of the purified sample into a standard aluminum crucible and seal it with a crimped lid.

  • Equilibrate the furnace at 20 °C, then initiate a heating program at a rate of 10 °C/min under a continuous high-purity nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Interpretation: The true thermodynamic melting point is defined as the extrapolated onset temperature (

    
    ) of the endothermic melting peak, calculated by the intersection of the baseline and the tangent to the leading edge of the peak.
    

Workflow Visualization

G N1 6-Methyl-1-indanone (Precursor) N2 Regioselective Bromination (Br2 / 0 °C) N1->N2 N3 Crude 2-Bromo-6-methyl- 1-indanone N2->N3 N4 Recrystallization (EtOH/Hexanes) N3->N4 Removes impurities N5 Purified Crystalline Solid (>99% Purity) N4->N5 N6 Melting Point Analysis (Capillary & DSC) N5->N6 Thermodynamic profiling

Caption: Workflow for synthesis, purification, and thermophysical validation of the indanone derivative.

References

  • BuyersGuideChem. "2-Bromo-1-indanone | C9H7BrO". BuyersGuideChem Database. URL:[Link]

Sources

safety data sheet (SDS) for 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Technical Safety Data Sheet (TSDS) and operational whitepaper for 2-Bromo-6-methyl-1-indanone .

Notice of Derivation: As a specialized research intermediate, a dedicated commercial SDS for this specific isomer is often unavailable in public registries. The safety protocols below are derived from Structure-Activity Relationships (SAR) , specifically the toxicology of


-bromo ketones  (lachrymators/alkylating agents) and the parent scaffold 1-indanone .

Document Type: High-Potency Intermediate Safety Guide Primary Hazard Class: Lachrymator / Alkylating Agent Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads

Part 1: Chemical Identity & Characterization

PropertySpecification
Chemical Name 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Common Name This compound
CAS Number Not Listed (Treat as Research Intermediate)
Molecular Formula

Molecular Weight 225.08 g/mol
Structural Class

-Halo Ketone / Indanone Derivative
Physical State Solid (Typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, Chloroform, DMSO; Sparingly soluble in water.
Structural Context in Drug Design

This compound is a bifunctional electrophile . The C2-bromine atom activates the adjacent ketone, making the C2 position highly susceptible to nucleophilic attack. In drug development, it is utilized as a "linchpin" scaffold to synthesize fused heterocycles (e.g., indeno-pyrazoles or thiazoles) often found in anti-inflammatory and oncology candidates.

Part 2: Hazard Identification & Toxicology (The "Why")

Critical Warning: This compound contains an


-bromo ketone  moiety. Regardless of specific toxicity data, all 

-bromo ketones must be handled as Lachrymators (tear gas agents) and Potent Skin Sensitizers .
GHS Classification (Derived)

Based on the functional group chemistry of analogous compounds (e.g., 2-bromo-1-indanone, CAS 1775-27-5):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage). Note: Often underrated as Category 2 in automated databases, but the alkylating potential warrants Category 1 precautions.

  • Serious Eye Damage: Category 1 (Irreversible effects possible).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation).[1][3]

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction).

Mechanism of Toxicity: The Alkylation Pathway

The danger lies in its reactivity. The bromine atom creates a partial positive charge at the C2 position. Upon contact with biological tissue, it acts as an SN2 alkylating agent , irreversibly binding to nucleophilic residues (specifically Cysteine thiols ) in proteins.

  • Ocular/Respiratory: Alkylation of TRPA1 ion channels in sensory nerve endings triggers the "tear gas" pain response.

  • Systemic: Potential to form protein adducts, leading to sensitization (haptens).

Part 3: Safe Handling Framework & Engineering Controls

The "Lachrymator Protocol"

Handling this compound requires a zero-exposure mindset.[1] Standard "lab coat and glasses" are insufficient.

1. Engineering Controls
  • Primary Containment: All weighing, transfer, and reaction setup MUST occur inside a certified chemical fume hood.

  • Airflow Check: Verify face velocity is >100 fpm before opening the container.

  • Balance Location: Place micro-balances inside the hood to prevent dust drift during weighing.

2. Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hands Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)

-bromo ketones permeate standard nitrile quickly. The air gap between gloves provides a breakthrough buffer.
Eyes Chemical Goggles (Not Safety Glasses)Vapors/dust are lachrymatory; standard glasses allow gas entry from the sides.
Respiratory Full-face Respirator (if outside hood)Only required for spill cleanup. Use Organic Vapor/Acid Gas cartridges (OV/AG).
Body Tyvek® Lab Coat or ApronCotton coats absorb and retain the chemical, creating a secondary exposure source.
Visual Workflow: Handling & Decontamination

The following diagram outlines the decision logic for safe handling and waste quenching.

SafetyWorkflow cluster_emergency Emergency Path Start Start: Handling this compound CheckHood Verify Fume Hood (>100 fpm) Start->CheckHood PPE Don PPE: Double Nitrile + Goggles CheckHood->PPE Weighing Weighing/Transfer (INSIDE Hood Only) PPE->Weighing Reaction Reaction Setup Weighing->Reaction Waste Waste Generation Reaction->Waste Quench Quench with 10% Sodium Thiosulfate Waste->Quench Neutralize Electrophile Disposal Dispose as Halogenated Organic Waste Quench->Disposal Spill Spill Detected Evacuate Evacuate Area (Vapors are Lachrymatory) Spill->Evacuate

Caption: Operational workflow for handling lachrymatory intermediates, emphasizing the critical quenching step before disposal.

Part 4: Emergency Response Protocols

First Aid (Self-Validating Steps)
  • Inhalation (Lachrymatory Response):

    • Symptom:[1][3][4][5][6][7][8] Intense burning of eyes/throat, coughing.

    • Action: Move immediately to fresh air.[4] Do NOT return to the lab until the area is decontaminated. The pain is caused by chemical binding; fresh air stops the accumulation but pain may persist for 30+ minutes.

  • Skin Contact:

    • Action: Wash with soap and water for 15 minutes .[3][8]

    • Critical Note: Do not use ethanol or DMSO to wash skin; these solvents increase the permeability of the skin, driving the bromo-ketone deeper into the tissue.

  • Eye Contact:

    • Action: Flush with water for 15 minutes.[3][4][8] Force eyelids open. Seek immediate ophthalmological support.

Spill Management
  • Small Spill (<1g): Cover with a slurry of silica gel and 10% Sodium Thiosulfate . The thiosulfate chemically destroys the alkylating bromide (see Part 5).

  • Large Spill: Evacuate the lab. The lachrymatory effect will make the room uninhabitable without SCBA gear.

Part 5: Reactivity & Synthesis Context[9]

Chemical Stability
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).

  • Incompatibility: Strong bases (causes polymerization/degradation), Amines (rapid alkylation), Oxidizers.

  • Light Sensitivity: Bromo-ketones can undergo photolytic debromination; store in amber vials.

The Quenching Mechanism

Understanding the chemistry allows for effective decontamination. We use a "Soft Nucleophile" (Thiosulfate) to out-compete biological targets.

QuenchMechanism Compound This compound (Electrophile) Transition SN2 Attack (Displacement of Br) Compound->Transition Thiosulfate Sodium Thiosulfate (Nucleophile) Thiosulfate->Transition Product Water-Soluble Adduct (Non-Toxic/Non-Volatile) Transition->Product Bromide Bromide Ion (Leaving Group) Transition->Bromide

Caption: Chemical mechanism of decontamination. Thiosulfate neutralizes the electrophilic carbon, rendering the compound non-lachrymatory.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 98713 (Parent Analog: 4-Bromo-1-indanone). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

  • Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions.[6] Molecules, 12(1), 74–85.[6] Retrieved from [Link]

  • University of California, Los Angeles (UCLA) EHS. SOP: Lachrymators. (General handling protocols for alpha-halo ketones). Retrieved from [Link]

Sources

2-Bromo-6-methyl-1-indanone toxicity and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Title: 2-Bromo-6-methyl-1-indanone: A Comprehensive Technical Guide on Toxicity, Handling, and Synthetic Utility

Introduction this compound (CAS: 22836-94-8) is a highly reactive, bifunctional building block widely utilized in medicinal chemistry and organic synthesis[1]. Characterized by an indanone core bearing an


-bromo ketone moiety, this compound serves as a potent electrophile. While its reactivity makes it an invaluable intermediate for constructing complex fused heterocycles and pharmacophores, it also imparts significant physiological toxicity. This whitepaper provides a rigorous examination of its toxicological mechanisms, self-validating handling protocols, and synthetic applications, designed for researchers and drug development professionals.

Mechanistic Toxicology and Hazard Profile

The toxicity of this compound is intrinsically linked to its chemical structure. The


-carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.

Causality of the Lachrymatory Effect: Like other


-bromo ketones, this compound is a potent lachrymator (tear-inducing agent) and a severe skin and eye irritant[2]. The physiological response is not merely a non-specific chemical burn; it is a targeted biochemical event. Electrophilic lachrymators covalently modify specific nucleophilic sites on sensory neurons. Specifically, the 

-bromo ketone undergoes rapid alkylation with the sulfhydryl (-SH) groups of cysteine residues located on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel[3][4].

TRPA1 is highly expressed in the nociceptive (pain-sensing) neurons of the eyes, respiratory tract, and skin. The covalent modification of these cysteine residues triggers a conformational change that opens the channel, leading to a massive influx of calcium ions (


), membrane depolarization, and the transmission of acute pain and lachrymatory signals to the brain[5]. Prolonged or high-concentration exposure exceeds the capacity of cellular antioxidants (like glutathione) to neutralize the electrophile, leading to widespread protein alkylation, oxidative stress, and cellular necrosis, manifesting as severe chemical burns[6].

TRPA1_Toxicity A This compound (Electrophilic α-Bromo Ketone) B Tissue Exposure (Ocular / Dermal / Respiratory) A->B Accidental Contact C Covalent Alkylation (Cysteine Residues on TRPA1) B->C Penetration D TRPA1 Ion Channel Activation (Ca2+ Influx) C->D Sensory Nerves F Protein Denaturation & Cellular Necrosis C->F High Dose / Prolonged E Acute Lachrymatory Response & Nociceptive Pain D->E Action Potential

Mechanistic pathway of α-bromo ketone-induced lachrymatory response and tissue necrosis via TRPA1.

Quantitative Hazard Summary: The following table summarizes the physicochemical properties and standardized hazard data extrapolated from the


-bromo indanone class[1][7][8].
Property / Hazard ParameterValue / Description
CAS Number 22836-94-8
Molecular Formula

Molecular Weight 225.08 g/mol
GHS Signal Word Danger
Primary Hazard Class Skin Corrosion 1B (Corrosive, Acute Toxic, Irritant)
Key Hazard Statements (H-Codes) H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.
Key Precautionary Statements (P-Codes) P260, P280, P303+P361+P353, P305+P351+P338

Self-Validating Handling and Safety Protocols

To ensure trustworthiness and reproducibility in the laboratory, handling protocols must be treated as self-validating systems where each safety measure physically prevents the failure of the preceding one.

Engineering Controls and PPE: All manipulations of this compound must be performed within a certified, properly functioning chemical fume hood to prevent inhalation of lachrymatory vapors[9][10]. Mandatory Personal Protective Equipment (PPE) includes:

  • Heavy-duty, chemical-resistant nitrile or neoprene gloves (double-gloving is recommended during synthesis).

  • Tightly fitting safety goggles and a full-face shield.

  • A flame-retardant lab coat.

Step-by-Step Handling and Weighing Protocol:

  • Preparation: Verify the fume hood flow rate. Clear the workspace of incompatible materials (strong bases, oxidizing agents).

  • Containment: Place the analytical balance directly inside the fume hood. If the balance must remain outside, use a sealed weighing enclosure (e.g., a static-free weighing boat placed inside a secondary sealed container) to transport the material.

  • Dispensing: Open the reagent bottle only within the hood. Use a clean, dry metal or PTFE spatula.

  • Decontamination: Immediately wipe down spatulas and surfaces with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual traces of the

    
    -bromo ketone, followed by a water wipe.
    

Waste Management Causality: Improper disposal of


-bromo ketones poses severe risks. Over time, or when exposed to moisture and elevated temperatures, the compound can decompose, releasing highly toxic and corrosive hydrogen bromide (HBr) gas[2][11].
  • Segregation: this compound waste must be strictly segregated into designated Halogenated Organic Waste containers[11]. Mixing with non-halogenated waste complicates disposal and violates hazardous waste regulations.

  • Neutralization: Aqueous washings from reactions involving this compound should be neutralized with sodium bicarbonate (

    
    ) to quench residual HBr before transfer to aqueous waste streams.
    

Synthetic Utility and Experimental Workflow

In drug discovery, the


-bromo ketone moiety of this compound is strategically utilized for nucleophilic substitution (

) reactions and the synthesis of fused heterocycles, such as thiazoles (via the Hantzsch thiazole synthesis) or imidazoles[2][9].

Step-by-Step Methodology: Representative Nucleophilic Substitution (Amination) This protocol describes a general


 displacement using a secondary amine, a common transformation in pharmacophore development.
  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv.) in an anhydrous, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert argon atmosphere.

  • Temperature Control: Submerge the flask in an ice-water bath to cool the solution to

    
    . Causality: The 
    
    
    
    -bromo ketone is highly reactive; cooling suppresses unwanted side reactions, such as self-condensation or elimination, ensuring high regioselectivity.
  • Nucleophile Addition: Add the secondary amine (2.2 equiv.) dropwise over 15-30 minutes. Causality: The excess amine serves a dual purpose: one equivalent acts as the nucleophile, while the second equivalent acts as a non-nucleophilic base to scavenge the HBr byproduct, preventing the acidification of the reaction medium.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (

    
    ). Transfer the mixture to a separatory funnel and extract the product into the organic layer.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (

    
    ), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
    

Synthesis_Workflow W1 Preparation & PPE (Fume Hood, Nitrile Gloves) W2 Reagent Dissolution (Anhydrous Solvent, 0°C) W1->W2 W3 Nucleophile Addition (Dropwise, Controlled) W2->W3 W4 Reaction Monitoring (TLC / LC-MS) W3->W4 W5 Quenching & Neutralization (NaHCO3 for HBr) W4->W5 Completion W6 Halogenated Waste Segregation W5->W6 Aqueous Phase W7 Product Isolation (Extraction & Purification) W5->W7 Organic Phase

Self-validating experimental workflow for nucleophilic substitution of α-bromo ketones.

References

  • "2-溴-6-甲基-1-茚满酮 | 22836-94-8". Molaid. URL:[Link]

  • "Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases". FASEB Journal (via PMC). URL:[Link]

  • "Tear gas". Wikipedia. URL: [Link]

  • "Polymodal Ligand Sensitivity of TRPA1 and Its Modes of Interactions". Journal of General Physiology. URL:[Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Application of 2-Bromo-6-methyl-1-indanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This guide focuses on a particularly valuable, yet underexplored, synthetic intermediate: 2-Bromo-6-methyl-1-indanone . The strategic placement of a methyl group on the aromatic ring and a bromine atom at the alpha-position to the carbonyl group makes this molecule a highly versatile building block for novel drug candidates. The 2-bromo moiety serves as an exceptionally reactive handle for a multitude of chemical transformations, including nucleophilic substitutions and the construction of complex fused heterocyclic systems. This document provides an in-depth exploration of the synthesis of this key intermediate, outlines the diverse synthetic pathways for its derivatization, and discusses the potential therapeutic applications of the resulting novel chemical entities, grounded in the established pharmacology of the broader indanone class.

The 1-Indanone Scaffold: A Privileged Structure in Drug Discovery

The indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[6][7] Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets.

The most prominent exemplar of an indanone-based drug is Donepezil , an acetylcholinesterase (AChE) inhibitor widely prescribed for the treatment of Alzheimer's disease.[1][8] The success of Donepezil has catalyzed extensive research into indanone derivatives, revealing a broad range of biological activities.[2][3] These activities include:

  • Anticancer: Indanone derivatives have shown potent cytotoxicity against various cancer cell lines, with some acting as tubulin assembly inhibitors.[3][6][9]

  • Anti-inflammatory & Analgesic: The scaffold is common in compounds designed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1][3][10]

  • Neuroprotective: Beyond AChE inhibition, derivatives are being explored for their potential to inhibit amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[5][11]

  • Antimicrobial & Antiviral: Various indanone derivatives have exhibited significant activity against a range of bacteria, fungi, and viruses.[3][7][10]

The 6-methyl substitution on the indanone ring, as featured in our core topic, influences the molecule's lipophilicity and electronic properties, which can enhance bioavailability and modulate target binding.[6][12]

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a two-stage process, beginning with the formation of the 6-methyl-1-indanone precursor, followed by a regioselective α-bromination.

Stage 1: Synthesis of 6-methyl-1-indanone

The most common and scalable approach to substituted indanones is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid.

cluster_0 Synthesis of 6-methyl-1-indanone p-Toluene p-Toluene Intermediate_Acid 3-(p-Toyl)propanoic acid Intermediate p-Toluene->Intermediate_Acid 1. Succinic Anhydride, AlCl₃ (Friedel-Crafts Acylation) 2. Zn(Hg), HCl (Clemmensen Reduction) Succinic_Anhydride Succinic Anhydride Indanone 6-methyl-1-indanone Intermediate_Acid->Indanone Polyphosphoric Acid (PPA) Heat (Intramolecular Acylation)

Figure 1: Synthetic pathway to 6-methyl-1-indanone.

Causality of Experimental Choices:

  • Friedel-Crafts Acylation: This reaction reliably forms a new carbon-carbon bond on the electron-rich p-toluene ring. Aluminum chloride (AlCl₃) is the classic Lewis acid catalyst that activates the succinic anhydride electrophile.

  • Clemmensen Reduction: The keto group from the acylation must be reduced to a methylene (-CH₂) group to yield the required 3-arylpropanoic acid chain. The zinc-mercury amalgam in hydrochloric acid is a standard and effective method for this transformation.

  • Intramolecular Acylation: Polyphosphoric acid (PPA) is a superior reagent for this cyclization step.[13] It acts as both an acidic catalyst and a dehydrating agent, promoting the formation of the five-membered ring with high efficiency and minimizing side reactions often seen with other strong acids.[13]

Stage 2: α-Bromination of 6-methyl-1-indanone

With the precursor in hand, the next step is the regioselective introduction of a bromine atom at the C2 position, alpha to the carbonyl group.

cluster_1 α-Bromination Start 6-methyl-1-indanone Product This compound Start->Product Br₂, Diethyl Ether or Acetic Acid cluster_derivatives Core { this compound} Amino 2-Amino Derivatives Core:f0->Amino:f0 R₂NH (Amine) SN2 Reaction Thioether 2-Thioether Derivatives Core:f0->Thioether:f0 RSH (Thiol) Base Azido 2-Azido Derivatives Core:f0->Azido:f0 NaN₃ (Sodium Azide) FusedThiazole Fused Thiazoles Imidazoles Core:f0->FusedThiazole:f0 Thiourea or Amino-heterocycles (Condensation) Indenone 6-methyl-1-indenone Core:f0->Indenone:f0 Base (e.g., DBU) E2 Elimination

Sources

reactivity profile of alpha-bromo indanones

Author: BenchChem Technical Support Team. Date: March 2026

Title : The Reactivity Profile of


-Bromo Indanones: A Technical Whitepaper on Synthetic Pathways and Pharmaceutical Applications

Abstract


-Bromo indanones, particularly 2-bromo-1-indanone (CAS: 1775-27-5), represent a critical class of bifunctional electrophiles in modern organic synthesis. The juxtaposition of a carbonyl group and an adjacent carbon-halogen bond endows the 

-carbon with pronounced electrophilicity. This whitepaper dissects the reactivity profile of 2-bromo-1-indanone, exploring the mechanistic causality behind nucleophilic substitutions, dehydrobromination, and cross-coupling reactions, which are foundational for synthesizing complex pharmaceutical intermediates.

Structural and Electronic Causality

The reactivity of 2-bromo-1-indanone is dictated by two primary electronic features:

  • Carbonyl Activation : The electron-withdrawing nature of the C1 carbonyl group increases the acidity of the C2 proton and significantly enhances the electrophilicity of the C2 carbon (1)[1].

  • Steric and Conformational Constraints : The rigid bicyclic indanone core restricts the conformational flexibility of the

    
    -carbon. This rigidity influences the transition state geometry, creating a delicate mechanistic tension between 
    
    
    
    displacements and
    
    
    eliminations.

Divergent Reactivity Pathways

Nucleophilic Substitution ( )

The


-carbon is highly susceptible to attack by heteroatom nucleophiles. However, the success of 

displacement is heavily dependent on the basicity of the nucleophile. Highly basic nucleophiles often abstract the acidic

-proton, leading to competitive elimination (2)[2]. Causality: To favor substitution over elimination, scientists must utilize highly polarizable, less basic nucleophiles (e.g., secondary amines, azide, or thiols) and polar aprotic solvents (DMF, MeCN) that solvate the nucleophile without enhancing its basicity.
Dehydrobromination (Elimination to Indenones)

Treatment of 2-bromo-1-indanone with strong or bulky bases triggers an


 elimination, yielding 1-indenone—an 

-unsaturated ketone (3)[3]. Causality: The driving force for this reaction is the formation of a highly conjugated system (the aromatic ring conjugated with the enone). Bulky bases are preferred as they cannot easily access the electrophilic carbon for substitution, thus exclusively abstracting the

-proton.
Cross-Coupling and Rearrangements

Recent advancements have expanded the utility of


-bromo ketones in transition-metal-free 

cross-coupling with boronic acids via 1,4-metallate shifts (1)[1]. Furthermore, under specific basic conditions, 2-bromo-1-indanone can undergo a Favorskii rearrangement, forming a cyclopropanone intermediate that opens to yield indane-1-carboxylic acid derivatives (3)[3].

Quantitative Data: Reaction Optimization

Table 1: Comparative Reactivity and Optimization Parameters for 2-Bromo-1-indanone

Reaction PathwayReagents / CatalystsSolventTemp (°C)Typical Yield (%)Primary Byproduct
Substitution (

)
Secondary Amines (2.0 eq)MeCN or DMF20–4075–851-Indenone (Elimination)
Dehydrobromination DBU or TEA (1.5 eq)THF or DCM0–2580–95Unreacted Starting Material
Favorskii Rearrangement NaOMe / MeOHMeOHReflux60–70Substitution Adducts

Coupling
Arylboronic Acids, BaseToluene/H2O80–10065–80Protodebromination

Experimental Methodologies

Protocol 1: Synthesis of 2-Bromo-1-indanone via Electrophilic Bromination

Causality: Bromination is conducted in acidic or neutral halogenated solvents to suppress enolate formation, thereby preventing over-bromination (dibromination) (2)[2].

  • Preparation : Dissolve 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and dropping funnel.

  • Initiation & Addition : Cool the mixture to 0–5 °C. Slowly add a solution of molecular bromine (

    
    , 1.0 eq) dropwise. The rate of addition must match the rate of decolorization to maintain a low steady-state concentration of 
    
    
    
    .
  • Quenching : Upon complete addition and sustained decolorization, quench the mixture with saturated aqueous sodium bisulfite to neutralize residual bromine.

  • Work-up : Extract with DCM, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    Validation Checkpoint: The reaction is a self-validating system; the red-brown color of bromine dissipates immediately upon addition if the reaction is proceeding correctly. Persistent coloration indicates over-saturation and potential dibromination. Post-reaction validation requires GC-MS to confirm the monobrominated mass (
    
    
    
    ) and absence of the dibrominated adduct.
Protocol 2: Controlled Dehydrobromination to 1-Indenone

Causality: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected as a non-nucleophilic base to strictly enforce the E2 pathway, preventing competitive Michael addition or


 displacement (4)[4].
  • Setup : Dissolve 2-bromo-1-indanone (1.0 eq) in anhydrous THF under an inert atmosphere (nitrogen/argon).

  • Base Addition : Cool to 0 °C. Add DBU (1.2 eq) dropwise.

  • Monitoring : Stir for 1-2 hours at room temperature. Monitor via TLC until the starting material is consumed.

  • Isolation : Dilute with diethyl ether, wash with 1M HCl to remove DBU, followed by

    
     and brine. Dry and concentrate.
    Validation Checkpoint: Successful dehydrobromination is visually validated by a distinct color change (often darkening) due to the extended conjugation of the indenone. UV-Vis spectroscopy or TLC under UV light (254 nm) will show significantly enhanced absorbance compared to the starting material.
    

Troubleshooting Workflow: Substitution vs. Elimination

When targeting nucleophilic substitution, the spontaneous formation of 1-indenone is a frequent failure mode. The following logic tree dictates the optimization process.

Troubleshooting Start Issue: High Elimination (1-Indenone Formation) Q1 Is the nucleophile highly basic? Start->Q1 Act1 Action: Switch to a less basic, more polarizable nucleophile Q1->Act1 Yes Q2 Is the solvent promoting E2? Q1->Q2 No Act1->Q2 Act2 Action: Use polar aprotic solvent (e.g., MeCN, DMF) Q2->Act2 Yes Act3 Action: Lower reaction temperature to 0°C Q2->Act3 No End Optimized Substitution Product Achieved Act2->End Act3->End

Caption: Logical troubleshooting workflow for optimizing substitution over elimination.

Pharmaceutical Applications

The indanone core is a privileged scaffold in medicinal chemistry. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Bromo indanones serve as direct precursors to biologically active molecules. For instance, 4-bromo-1-indanone and its derivatives are critical intermediates in the synthesis of Ozanimod, a sphingosine-1-phosphate receptor modulator used for treating multiple sclerosis and ulcerative colitis ()[5]. Furthermore, the substitution products of 2-bromo-1-indanone are heavily utilized in the development of KDR kinase inhibitors and analgesics targeting TRPV1 receptors (6)[6].

References

  • Benchchem. "2-Bromo-1-indanone | 1775-27-5 | Benchchem: Reactivity and Synthetic Applications." Benchchem. 2

  • Benchchem. "2-Bromo-1-indanone | 1775-27-5 | Benchchem: Applications in Pharmaceutical Synthesis." Benchchem. 3

  • PubChem. "2-Bromo-1-indanone | C9H7BrO | CID 137203." National Institutes of Health. 1

  • ChemicalBook. "4-Bromo-1-indanone | 15115-60-3 - ChemicalBook." ChemicalBook. 5

  • Google Patents. "Methods of preparing α,β-unsaturated or α-halo ketones and aldehydes." Google Patents. 6

Sources

2-Bromo-6-methyl-1-indanone: A Technical Guide to Pharmaceutical Intermediate Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-6-methyl-1-indanone represents a specialized class of


-halo ketone intermediates used in the divergent synthesis of fused heterocyclic scaffolds. Unlike its commodity precursors, this compound functions as a high-reactivity electrophile, primarily employed to construct indenothiazoles , indenoimidazoles , and indenopyrazoles —core pharmacophores in kinase inhibitors, GPCR ligands, and neuroprotective agents (e.g., SIRT1 modulators).

This guide provides a rigorous technical analysis of its synthesis, stability, and application in drug discovery, moving beyond generic protocols to address the specific regiochemical challenges posed by the C6-methyl substituent.

Part 1: Chemical Identity & Structural Logic

The utility of this compound lies in its dual reactivity: the electrophilic


-carbon (C2) allows for nucleophilic substitution and cyclization, while the C6-methyl group provides a specific steric and lipophilic handle often required for binding pocket occupancy in target proteins.
Structural Specifications
PropertyDetail
Chemical Name 2-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
Parent Scaffold 6-Methyl-1-indanone (CAS: 24623-20-9)
Molecular Formula

Molecular Weight 225.08 g/mol
Key Functional Groups

-Bromo ketone; Aryl methyl
Primary Reactivity Hantzsch cyclization;

substitution
Regiochemical Considerations

The position of the methyl group at C6 is critical. Unlike the 5-methyl isomer, the 6-methyl substituent is para to the cyclization site in many downstream fused systems, influencing the electronic properties of the resulting aromatic system without creating significant peri-strain at the carbonyl position.

Part 2: Validated Synthesis Protocol

Objective: Selective


-bromination of 6-methyl-1-indanone to yield this compound with minimal dibromination or nuclear bromination.
The Challenge: Selectivity

Direct bromination of activated aromatic ketones carries two risks:

  • Over-bromination: Formation of the 2,2-dibromo species.

  • Nuclear Bromination: Electrophilic aromatic substitution (EAS) on the electron-rich benzene ring (ortho to the methyl group).

Optimized Protocol: Acid-Catalyzed Bromination

This protocol utilizes in situ generation of the enol species, controlled by slow addition of bromine in an acidic medium to suppress nuclear substitution.

Reagents & Materials
  • Substrate: 6-Methyl-1-indanone (1.0 eq)

  • Reagent: Bromine (

    
    ) (1.05 eq)
    
  • Solvent: Glacial Acetic Acid (

    
    ) or Diethyl Ether (
    
    
    
    ) with catalytic
    
    
    .
  • Quench: Aqueous Sodium Bisulfite (

    
    ).
    
Step-by-Step Methodology
  • Dissolution: Dissolve 6-methyl-1-indanone (10 mmol) in glacial acetic acid (20 mL) in a chemically resistant round-bottom flask.

    • Why: Acetic acid promotes enolization while moderating the reactivity of

      
      , reducing the risk of EAS on the aromatic ring compared to Lewis acid conditions.
      
  • Catalysis: Add 2-3 drops of 48% HBr or HBr/AcOH solution. Stir at room temperature (25°C) for 15 minutes to initiate enol formation.

  • Controlled Addition: Prepare a solution of

    
     (10.5 mmol) in acetic acid (5 mL). Add this solution dropwise over 30–45 minutes.
    
    • Visual Check: The solution should retain a slight orange tint that fades as the reaction consumes the bromine. A persistent dark red color indicates accumulation of unreacted bromine (too fast).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The product (

    
    ) is less polar than the starting material (
    
    
    
    ) but distinct from the dibromo impurity (very non-polar).
  • Quench & Isolation: Once complete (usually < 2 hours), pour the mixture into ice-water (100 mL) containing 5%

    
     to neutralize excess bromine.
    
  • Purification: The product often precipitates as a pale yellow solid. Filter and wash with cold water.[1] If oil forms, extract with DCM, dry over

    
    , and recrystallize from Ethanol/Hexane.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 6-Methyl-1-indanone (Substrate) Step1 Acidic Activation (AcOH/HBr, 25°C) Start->Step1 Enolization Step2 Bromination (Dropwise Br2/AcOH) Step1->Step2 Electrophilic Attack Check TLC Monitoring (Check for di-bromo) Step2->Check Check->Step2 Incomplete Product This compound (Pale Yellow Solid) Check->Product Complete

Figure 1: Controlled synthesis workflow for the alpha-bromination of 6-methyl-1-indanone.

Part 3: Pharmaceutical Applications & Divergent Synthesis[3]

The this compound scaffold is a "divergent node" in synthesis. It is rarely the final product; rather, it is the key to locking in the fused tricyclic architecture found in modern kinase inhibitors.

Hantzsch Thiazole Synthesis (Indenothiazoles)

The most prevalent application is the reaction with thioureas or thioamides to form 8-methyl-8H-indeno[1,2-d]thiazoles . These scaffolds mimic the ATP-binding motif of kinases and have shown efficacy as neuroprotective agents (e.g., in Alzheimer's research targeting AChE or MAO-B).

  • Mechanism: Nucleophilic attack of sulfur on C2, followed by cyclodehydration.

  • Protocol: Reflux this compound with substituted thiourea in Ethanol/THF.

Indenopyrazoles

Reaction with hydrazine derivatives yields indenopyrazoles, often explored for cannabinoid receptor modulation or as anti-inflammatory agents.

Substitution to -Amino Ketones

Direct displacement with secondary amines yields


-amino ketones, which are precursors to cis- or trans-aminoindanols (via reduction), a motif famously present in the HIV protease inhibitor Indinavir (though Indinavir uses a different core, the aminoindanol pharmacophore is related).
Divergent Reaction Pathways

ReactionPathways Core This compound R_Thiourea + Thiourea / Thioamide (EtOH, Reflux) Core->R_Thiourea R_Hydrazine + Hydrazine Hydrate (AcOH, Heat) Core->R_Hydrazine R_Amine + Secondary Amine (K2CO3, DMF) Core->R_Amine P_Thiazole Indeno[1,2-d]thiazoles (Kinase Inhibitors / Neuroprotection) R_Thiourea->P_Thiazole Hantzsch Cyclization P_Pyrazole Indeno[1,2-c]pyrazoles (Anti-inflammatory) R_Hydrazine->P_Pyrazole Condensation P_Amino alpha-Amino Indanones (Precursor to Aminoindanols) R_Amine->P_Amino SN2 Substitution

Figure 2: Divergent synthetic utility of the this compound scaffold.

Part 4: Technical Specifications & Safety

Stability Profile
  • Lability: As an

    
    -bromo ketone, the compound is a lachrymator and skin irritant. It is susceptible to hydrolysis and photolysis.
    
  • Storage: Must be stored at 2–8°C, under inert atmosphere (Argon/Nitrogen), and protected from light to prevent debromination or polymerization.

Analytical Characterization (Expected)
  • Appearance: Pale yellow to off-white crystalline solid.

  • 1H NMR (CDCl3):

    • 
       2.40 (s, 3H, 
      
      
      
      )
    • 
       3.3–3.8 (dd, 2H, 
      
      
      
      )
    • 
       4.6 (dd, 1H, 
      
      
      
      )
    • 
       7.2–7.7 (m, 3H, 
      
      
      
      )
  • Mass Spectrometry: M+ and M+2 peaks (1:1 ratio) at 224/226 amu, characteristic of mono-brominated species.

References

  • Synthesis of 1-indanones with a broad range of biological activity. Source: Beilstein Journal of Organic Chemistry (2017). Context: Comprehensive review of indanone synthesis, including Friedel-Crafts and Nazarov cyclization methods used to generate the 6-methyl-1-indanone parent. URL:[Link]

  • Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Source: Drug Discovery Today (2024). Context: Validates the pharmaceutical relevance of the indanone scaffold in Alzheimer's and Parkinson's research, specifically highlighting downstream heterocycles derived from bromo-indanones. URL:[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Bromination Protocol for 6-Methyl-1-Indanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the regioselective


-bromination of 6-methyl-1-indanone to synthesize 2-bromo-6-methyl-1-indanone , a critical intermediate in the development of melatonin receptor agonists, anticancer agents, and heterocyclic scaffolds. The protocol prioritizes the use of molecular bromine (

) in glacial acetic acid due to its high atom economy and reproducibility. Alternative strategies using

-bromosuccinimide (NBS) are discussed for specific sensitivity requirements. Emphasis is placed on controlling stoichiometry to prevent over-bromination (2,2-dibromo formation) and ensuring operator safety when handling lachrymatory

-bromo ketones.

Scientific Background & Mechanism[1][2][3][4]

Reaction Logic

The bromination of 1-indanone derivatives typically occurs at the C2 position (


-carbon) via an acid-catalyzed enolization mechanism. Although the C6-methyl group is benzylic and susceptible to radical bromination, electrophilic addition at the enolizable C2 position is kinetically favored under acidic conditions in the absence of radical initiators.
Mechanism of Action
  • Acid Catalysis : The carbonyl oxygen is protonated by acetic acid (or added HBr), increasing the acidity of the

    
    -protons.
    
  • Enolization : Deprotonation at C2 forms the enol intermediate.

  • Electrophilic Attack : The nucleophilic enol double bond attacks molecular bromine (

    
    ), forming a resonance-stabilized oxocarbenium ion.
    
  • Deprotonation : Loss of a proton restores the carbonyl, yielding the

    
    -bromo ketone and HBr byproduct.
    
Reaction Scheme (Graphviz)

ReactionMechanism SM 6-Methyl-1-Indanone (C10H10O) Enol Enol Intermediate (Nucleophilic C2) SM->Enol AcOH/H+ Complex Bromonium/Oxocarbenium Complex Enol->Complex + Br2 Product This compound (Target) Complex->Product - HBr SideProduct 2,2-Dibromo-6-methyl-1-indanone (Over-reaction) Product->SideProduct + Excess Br2

Caption: Mechanistic pathway for the acid-catalyzed


-bromination of 6-methyl-1-indanone.

Experimental Prerequisites

Reagents & Materials
ReagentMW ( g/mol )Equiv.RoleGrade
6-Methyl-1-indanone 146.191.0Starting Material>98%
Bromine (

)
159.811.0 - 1.05Brominating AgentReagent Grade
Glacial Acetic Acid 60.05Solvent (10-15V)Solvent/CatalystACS Reagent
Sodium Bisulfite 104.06N/AQuenching AgentTechnical
Diethyl Ether / DCM --Extraction SolventACS Reagent
Critical Safety Warnings
  • Lachrymator Hazard :

    
    -Bromo ketones are potent tear agents. All operations must be performed in a functioning fume hood.  Double-gloving (nitrile) and eye protection are mandatory.
    
  • Bromine Handling : Elemental bromine is highly corrosive and volatile. Handle with glass syringes or Teflon-lined addition funnels. Keep sodium thiosulfate solution nearby to neutralize spills.

Protocol A: Standard Bromination ( /AcOH)

This is the preferred method for scale-up and high yield.

Step 1: Preparation
  • Charge a dry 3-neck round-bottom flask (RBF) with 6-methyl-1-indanone (1.0 eq).

  • Add Glacial Acetic Acid (10 mL per gram of substrate).

  • Stir until the solid is completely dissolved.

  • (Optional) Add a catalytic amount of HBr (48% aq., 0.1 eq) to initiate enolization if the reaction is sluggish (induction period).

Step 2: Bromine Addition[5][6][7]
  • Prepare a solution of Bromine (1.05 eq) in a small volume of Acetic Acid (1:1 v/v) in a pressure-equalizing dropping funnel.

    • Note: Diluting bromine improves control over the addition rate.

  • Cool the reaction mixture to 10–15°C (water bath). Do not freeze the acetic acid (mp 16°C); if it solidifies, warm slightly to 18°C.

  • Add the bromine solution dropwise over 30–60 minutes.

    • Visual Cue: The solution will turn orange/red. The color should fade as bromine is consumed. If color persists, pause addition.

    • Mechanism Check: Rapid decolorization indicates efficient consumption of

      
      .
      
Step 3: Reaction Monitoring[8]
  • Warm to Room Temperature (20–25°C) and stir for 1–2 hours.

  • TLC Monitoring : Use Hexane:Ethyl Acetate (8:2).

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) will appear.
      
    • Di-bromo impurity (

      
      , less polar) may appear if over-brominated.
      
Step 4: Quench & Workup
  • Pour the reaction mixture into Ice-Water (50 mL per gram of substrate) with vigorous stirring.

  • The product often precipitates as a solid.

    • If Solid : Filter the precipitate, wash with cold water (3x) to remove acid, then wash with minimal cold 5%

      
      .
      
    • If Oily/Emulsion : Extract with Dichloromethane (DCM) or Diethyl Ether (3x). Wash organic layers with saturated

      
      , then Brine. Dry over 
      
      
      
      and concentrate in vacuo.
Step 5: Purification
  • Recrystallize from Ethanol or Methanol/Water .

    • Dissolve crude solid in hot ethanol.

    • Cool slowly to 0°C.

    • Filter crystals and dry under vacuum.

  • Target Yield : 80–90%.

  • Characterization :

    
     NMR (CDCl3) should show a characteristic doublet of doublets or triplet at 
    
    
    
    ppm (CH-Br) and absence of the C2-methylene multiplet.

Protocol B: Alternative Method (NBS)

Use this method if handling liquid bromine is prohibited or for small-scale exploratory chemistry.

  • Dissolve 6-methyl-1-indanone (1.0 eq) in Acetonitrile or THF (10 V).

  • Add

    
    -Toluenesulfonic acid (pTsOH)  (1.0 eq) or Amberlyst-15  resin.
    
  • Add

    
    -Bromosuccinimide (NBS)  (1.05 eq) in portions at Room Temperature.
    
  • Stir for 3–6 hours.

  • Filter off the succinimide byproduct (if in CCl4/Benzene) or perform aqueous workup (if in MeCN).

  • Note: This method is slower but avoids corrosive

    
    .
    

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality
Temperature 10°C – 25°CHigh T (>30°C) promotes di-bromination and benzylic radical bromination (C6-Me).
Stoichiometry 1.00 – 1.05 eqExcess

leads to 2,2-dibromo-6-methyl-1-indanone.
Addition Rate Slow (Dropwise)Fast addition causes local high concentration, favoring side products.
Troubleshooting Table
IssueProbable CauseCorrective Action
Reaction Stalled Slow enolizationAdd 2-3 drops of 48% HBr or warm to 30°C briefly to initiate.
2,2-Dibromo Impurity Excess

or High T
Check stoichiometry. Recrystallize to remove impurity.
Benzylic Bromination Radical pathway activeEnsure reaction is in the dark (wrap flask in foil). Avoid radical initiators.
Oily Product Solvent trapped or impuritiesTriturate with cold pentane/hexane to induce crystallization.

Workflow Diagram

Workflow Start Start: 6-Methyl-1-Indanone Dissolve in AcOH AddBr Add Br2 (1.05 eq) Dropwise @ 10-15°C Start->AddBr Monitor Monitor (TLC/HPLC) 1-2 Hours AddBr->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Add catalyst) Quench Quench into Ice-Water Neutralize with NaHCO3 Decision->Quench Yes Isolate Filter Solid or Extract (DCM) Quench->Isolate Purify Recrystallize (EtOH) or Column Chromatography Isolate->Purify End Final Product: This compound Purify->End

Caption: Operational workflow for the synthesis and isolation of this compound.

References

  • Choi, T., & Ma, E. (2007).[1][2] Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74–85.[2] Link

  • Podraza, K. F. (1987). Regioselective bromination of 1-indanone and its derivatives. Journal of Heterocyclic Chemistry. (General protocol for indanones).
  • Organic Chemistry Portal. (n.d.). Synthesis of

    
    -Bromoketones. Link
    
  • Sigma-Aldrich . (n.d.). 6-Bromo-2-methyl-1-indanone Product Page (Structural Analog Reference). Link

Sources

Application Note: Heterocyclic Synthesis Using 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the utilization of 2-Bromo-6-methyl-1-indanone as a scaffold in the synthesis of fused heterocyclic systems.

Executive Summary

This compound is a versatile


-halo ketone intermediate used to construct fused polycyclic heterocycles. The indanone core, rigidified by the five-membered ring, is a privileged scaffold in medicinal chemistry, appearing in acetylcholinesterase inhibitors, anticancer agents, and anti-inflammatory drugs.[1] The C6-methyl substituent improves lipophilicity and modifies the electronic profile of the aromatic ring without sterically hindering the reactive 

-carbon center.

This guide details the handling, stability, and two primary synthetic workflows for this compound:

  • Hantzsch Synthesis of indeno[1,2-d]thiazoles.

  • Cyclocondensation with 2-aminopyridines to form indeno[1',2':4,5]imidazo[1,2-a]pyridines.

Chemical Properties & Safety Profile[1][2]

Physicochemical Data
PropertySpecification
Chemical Structure Indan-1-one core, Br at C2, Methyl at C6
Molecular Formula

Molecular Weight 225.08 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in hexanes
Reactivity High electrophilicity at C2; susceptible to elimination (HBr loss)
Stability & Storage (Critical)

-Bromo ketones are thermally labile and prone to photolytic degradation.
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

  • Handling: This compound is a potent lachrymator and skin irritant.[2] All operations must be performed in a functioning fume hood.[2]

Synthetic Workflows

Pathway A: Synthesis of 2-Amino-6-methyl-8H-indeno[1,2-d]thiazole

The reaction of this compound with thiourea follows the Hantzsch thiazole synthesis mechanism. This creates a tricyclic system where the thiazole ring is fused to the C1-C2 bond of the indanone.

Mechanism of Action
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the electrophilic C2 position of the indanone, displacing the bromide.

  • Cyclization: The amino group of the intermediate attacks the carbonyl carbon (C1).

  • Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Experimental Protocol
  • Scale: 1.0 mmol

  • Reaction Time: 2–4 hours[3]

Step-by-Step Procedure:

  • Preparation: Dissolve This compound (225 mg, 1.0 mmol) in absolute ethanol (10 mL) in a 25 mL round-bottom flask.

  • Addition: Add thiourea (76 mg, 1.0 mmol, 1.0 equiv). Note: A slight excess (1.1 equiv) can be used to ensure full consumption of the bromo ketone.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    fluorescent spot (product HBr salt) will appear.[1]
  • Work-up:

    • Cool the reaction to room temperature.[4][5] The product often precipitates as the hydrobromide salt.[4]

    • Filtration: Filter the solid and wash with cold ethanol (2 x 3 mL).

    • Neutralization (Optional but recommended for bioassays): Suspend the salt in water and adjust pH to ~8-9 with saturated

      
      . Extract with EtOAc, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Yield Expectation: 75–85%

Pathway B: Synthesis of Fused Imidazo[1,2-a]pyridines

Reacting the scaffold with 2-aminopyridine yields a tetracyclic bridgehead nitrogen system. This reaction is highly valuable for generating DNA-intercalating agents.

Experimental Protocol
  • Solvent System: Anhydrous Ethanol or DMF (for higher temperature).

  • Reagents: this compound (1.0 equiv) + 2-Aminopyridine (1.1 equiv).

  • Conditions: Reflux for 6–8 hours.

  • Isolation: Similar to Pathway A. The product is an HBr salt.[4] Neutralize with

    
     to obtain the free base.[4]
    

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

ReactionPathways Start This compound (Electrophilic Core) Intermed_A S-Alkylated Intermediate Start->Intermed_A Nucleophilic Sub. (S-attack) Intermed_B N-Alkylated Intermediate Start->Intermed_B Nucleophilic Sub. (N-attack) Thiourea Thiourea (Ethanol, Reflux) Thiourea->Start Aminopyridine 2-Aminopyridine (DMF, 100°C) Aminopyridine->Start Product_A Indeno[1,2-d]thiazole (Tricyclic) Intermed_A->Product_A Cyclodehydration (- H2O, - HBr) Product_B Indeno-imidazo[1,2-a]pyridine (Tetracyclic) Intermed_B->Product_B Cyclodehydration (- H2O, - HBr)

Caption: Divergent synthesis of tricyclic thiazoles and tetracyclic imidazopyridines from the common bromo-indanone precursor.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield Hydrolysis of C-Br bondEnsure solvents are anhydrous. Avoid aqueous bases during the reaction phase.
Multiple Spots on TLC Decomposition / EliminationLower reaction temperature (try

). Check reagent purity.
Starting Material Remains Low NucleophilicityAdd a catalytic amount of NaI (Finkelstein condition) to generate the more reactive

-iodo ketone in situ.
Lachrymatory Effect Vapor leakageUse a bleach trap for the rotavap exhaust. Neutralize glassware with dilute NaOH before cleaning.

References

  • Synthesis of Fused Thiazoles

    • Title: Synthesis of some Fused Heterocyclic Compounds

      
      -Bromo Tetralone and Indanone.[6]
      
    • Source: Rafidain Journal of Science, 2010.[1][7][6]

    • URL:[Link]

  • General Indanone Reactivity

    • Title: Synthesis of 1-indanones with a broad range of biological activity.[5][8]

    • Source: Beilstein Journal of Organic Chemistry, 2017.[1]

    • URL:[Link][1]

  • Safety of -Halo Ketones: Title: Managing thermal instability of alpha-bromo ketones. Source: BenchChem Technical Guides.

Sources

preparation of thiazole derivatives using 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 6-Methyl-8H-indeno[1,2-d]thiazole Derivatives

Executive Summary

This application note details the protocol for synthesizing tricyclic thiazole systems, specifically 6-methyl-8H-indeno[1,2-d]thiazole derivatives, utilizing 2-bromo-6-methyl-1-indanone as the electrophilic scaffold. These fused heterocyclic systems are critical pharmacophores in drug discovery, exhibiting potent activity as SARS-CoV-2 3CL protease inhibitors, antimicrobial agents, and anticancer candidates.

The core methodology employs the Hantzsch Thiazole Synthesis , a robust condensation reaction between an


-haloketone and a thioamide/thiourea. This guide provides a self-validating workflow, mechanistic insights, and troubleshooting parameters to ensure high reproducibility and yield.

Scientific Foundation & Mechanism

The synthesis relies on the bifunctional nature of this compound. The bromine atom activates the


-carbon for nucleophilic attack, while the adjacent carbonyl group facilitates cyclization.
Retrosynthetic Logic

The target indeno[1,2-d]thiazole is disconnected at the C-S and C-N bonds of the thiazole ring. This reveals two key precursors:

  • Electrophile: this compound (generated from 6-methyl-1-indanone).

  • Nucleophile: Thiourea (for 2-amino derivatives) or Thioamide (for 2-alkyl/aryl derivatives).

Mechanistic Pathway
  • S-Alkylation: The sulfur atom of the thiourea attacks the

    
    -carbon of the indanone, displacing the bromide ion (S_N2 mechanism). This forms an intermediate 
    
    
    
    -alkylated isothiourium salt.
  • Cyclization: The nitrogen atom of the amidine moiety attacks the carbonyl carbon, forming a hydroxy-thiazoline intermediate.

  • Aromatization: Acid-catalyzed dehydration drives the formation of the stable, aromatic thiazole ring.

HantzschMechanism Start This compound Inter1 S-Alkylation (Isothiourium Intermediate) Start->Inter1 + Nucleophile (S-attack) Thiourea Thiourea/Thioamide Thiourea->Inter1 Inter2 Cyclization (Hydroxy-thiazoline) Inter1->Inter2 - HBr (N-attack on C=O) Product 6-Methyl-8H-indeno[1,2-d]thiazole Inter2->Product - H2O (Dehydration/Aromatization)

Figure 1: Mechanistic pathway of the Hantzsch synthesis transforming this compound into the tricyclic thiazole scaffold.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (Caution: Lachrymator, handle in fume hood).

  • Reagent: Thiourea (99%+) or substituted Thiobenzamide.

  • Solvent: Absolute Ethanol (EtOH) or 1,4-Dioxane.

  • Base: Sodium Acetate (NaOAc) or Triethylamine (Et

    
    N) - Optional, for neutralization.
    
  • Workup: Ammonium Hydroxide (NH

    
    OH), Ethyl Acetate, Brine.
    
Standard Procedure: Synthesis of 2-Amino-6-methyl-8H-indeno[1,2-d]thiazole

This protocol yields the 2-amino derivative, a versatile intermediate for further functionalization (e.g., amide coupling).

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv, e.g., 2.25 g, 10 mmol) in Absolute Ethanol (30 mL).

  • Addition: Add Thiourea (1.1 equiv, 0.84 g, 11 mmol) to the solution.

    • Note: If the starting material is not fully soluble, gentle heating will assist dissolution.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 2–4 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting bromide (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (product) should appear.
  • Precipitation: Cool the reaction mixture to room temperature. A solid precipitate (the hydrobromide salt of the thiazole) often forms.

  • Neutralization:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Basify the solution to pH ~8–9 using Ammonium Hydroxide (25% aq.) or saturated NaHCO

      
      . This liberates the free base.
      
  • Isolation:

    • Filter the resulting solid using a Büchner funnel.

    • Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol or Ethanol/DMF mixtures to obtain the pure product.

Yield Expectation: 75–85% Appearance: Pale yellow to off-white solid.

Variation: Synthesis of 2-Aryl Substituted Derivatives

To synthesize 2-phenyl-6-methyl-8H-indeno[1,2-d]thiazole, replace Thiourea with Thiobenzamide (1.0 equiv). The reaction time may extend to 4–6 hours due to the lower nucleophilicity of thioamides compared to thiourea.

Data Analysis & Validation

To ensure scientific integrity, the isolated product must be validated using NMR spectroscopy.

Table 1: Key Diagnostic NMR Signals (DMSO-


) 
Proton EnvironmentChemical Shift (

ppm)
MultiplicityInterpretation
Thiazole -NH

7.00 – 7.50Broad Singlet (2H)Confirms 2-amino group formation (disappears with D

O shake).
Indene -CH

-
3.60 – 3.90Singlet (2H)The benzylic methylene protons at position 8. Characteristic of the indeno-thiazole core.
Methyl -CH

2.35 – 2.45Singlet (3H)Confirms the integrity of the 6-methyl group.
Aromatic Protons 7.10 – 7.80Multiplets (3H)Aromatic protons of the fused benzene ring.

Self-Validation Check: If the singlet at ~3.7 ppm is missing or appears as a multiplet/doublet, the aromatization may be incomplete, or the starting material (indanone) is still present (indanone


-protons appear as triplets/multiplets around 2.6-3.0 ppm).

Critical Workflow Visualization

ExperimentalWorkflow Step1 Dissolve this compound in EtOH Step2 Add Thiourea (1.1 equiv) Step1->Step2 Step3 Reflux (2-4 hours) Monitor TLC Step2->Step3 Step4 Cool & Pour into Ice Water Step3->Step4 Step5 Neutralize with NH4OH (pH 8-9) Step4->Step5 Step6 Filter Precipitate Step5->Step6 Step7 Recrystallize (EtOH) Step6->Step7

Figure 2: Operational workflow for the synthesis of 2-amino-6-methyl-8H-indeno[1,2-d]thiazole.

Expert Troubleshooting & Safety

  • Lachrymator Warning:

    
    -Bromoketones are potent lachrymators (tear agents). All weighing and transfers of this compound must occur in a functioning fume hood. Glassware should be rinsed with a dilute sodium thiosulfate solution to quench traces of the bromide before removal from the hood.
    
  • Side Reactions:

    • Elimination: If the reaction mixture turns dark black/tarry, it suggests elimination of HBr to form the unsaturated ketone (indenone) rather than substitution. This occurs if the temperature is too high or the base is too strong. Solution: Ensure the solvent is anhydrous and avoid adding strong bases (like NaOH) during the reflux step.

  • Solubility Issues: If the product does not precipitate upon pouring into water, the ionic strength might be too low. Add Brine (saturated NaCl) to salt out the organic product, or perform an extraction with Ethyl Acetate.

References

  • Wu, J. et al. (2022). "Synthesis and Biochemical Evaluation of 8H-Indeno[1,2-d]thiazole Derivatives as Novel SARS-CoV-2 3CL Protease Inhibitors." Molecules, 27(11), 3359.[1]

  • Alfaifi, G. H. et al. (2021).[2] "Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/molin-spiration properties." PLOS ONE, 16(10), e0258769.

  • Yahya, A. M. N.[3][4][5] & Mohammad, A. N. (2012). "Synthesis of some Fused Heterocyclic Compounds from

    
    -Bromo Tetralone and Indanone." Rafidain Journal of Science, 23(1), 39-50. 
    
  • Hantzsch, A. (1881).[6] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[7] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. (Foundational Reference for Hantzsch Synthesis).

Sources

Application Note: Optimized Nucleophilic Substitution Protocols for 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indanone core is a privileged scaffold in medicinal chemistry, frequently serving as a rigidified pharmacophore in CNS agents, kinase inhibitors, and anti-inflammatory drugs. Functionalization at the C2 position is most efficiently achieved via the nucleophilic substitution of α-bromo ketones such as 2-Bromo-6-methyl-1-indanone . However, the inherent reactivity of this ambident electrophile presents synthetic challenges, notably competing elimination and rearrangement pathways.

This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the nucleophilic substitution of this compound. By analyzing the mechanistic causality behind solvent and base selection, this guide establishes highly reliable workflows for N- and S-alkylation while mitigating byproduct formation.

Mechanistic Causality & Substrate Reactivity

The exceptional reactivity of this compound in SN2 reactions stems from stereoelectronic effects. The adjacent carbonyl group stabilizes the SN2 transition state through the overlap of the incoming nucleophile's HOMO with the


* orbital of the carbonyl group, significantly lowering the activation energy barrier.

However, this structural arrangement also makes the substrate highly susceptible to side reactions. The protons at the C3 position are acidic. When exposed to strong, sterically hindered bases (e.g., DBU,


-BuOK) or elevated temperatures, the substrate readily undergoes dehydrobromination to yield 6-methyl-1-indenone[1],[2]. Furthermore, the use of hard nucleophiles like alkoxides can trigger Darzens-type epoxidations or Favorskii rearrangements rather than the desired direct substitution. Therefore, successful substitution requires the precise calibration of nucleophilicity versus basicity.

MechanisticPathways SM This compound (Electrophile) SN2 2-Substituted-6-methyl-1-indanone (Target SN2 Product) SM->SN2 Mild Base, Nu- (e.g., Amines, DMF, 25°C) Elim 6-Methyl-1-indenone (Elimination Byproduct) SM->Elim Strong Base, Heat (e.g., DBU, t-BuOK) Rearrange Epoxide / Favorskii Product (Rearrangement Byproduct) SM->Rearrange Alkoxides (Darzens-type)

Figure 1: Competing reaction pathways for this compound.

Optimization of Reaction Conditions

To maximize the SN2 pathway, the reaction environment must enhance nucleophilicity while suppressing basicity. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal because they solvate cations (leaving the nucleophile unsolvated and highly reactive) without acting as hydrogen-bond donors.

The choice of base is equally critical. Weak inorganic bases such as sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) act strictly as acid scavengers to neutralize the generated hydrobromic acid (HBr), driving the reaction forward without initiating dehydrobromination[3].

Table 1: Quantitative Analysis of Reaction Parameters
SolventBaseNucleophile TypeTemp (°C)Expected YieldPrimary Side Reaction
DMF NaHCO3 (1.5 eq)Primary / Secondary Amine20–2580–92% Trace di-alkylation (with 1° amines)
MeCN K2CO3 (1.2 eq)Thiol (R-SH)0–2585–95% Disulfide formation (oxidative)
THF

-BuOK (1.1 eq)
Alkoxide (R-O⁻)25< 30%Favorskii rearrangement / Epoxidation
DMF DBU (1.5 eq)Secondary Amine60< 20%Elimination (6-Methyl-1-indenone)

Note: Data synthesized from standard α-bromo ketone reactivity profiles and optimized pharmaceutical workflows[4],[5].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls to ensure product integrity.

ExperimentalWorkflow Step1 1. Reaction Setup Dissolve substrate in anhydrous DMF/MeCN Add weak base (NaHCO3 or K2CO3) Step2 2. Nucleophile Addition Dropwise addition at 0 °C to 25 °C Controls exotherm and limits elimination Step1->Step2 Step3 3. In-Process Monitoring 2D TLC to verify silica stability LC-MS for conversion tracking Step2->Step3 Step4 4. Quench & Workup Mild aqueous quench (ice water) Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Neutral Alumina chromatography or Et3N-deactivated Silica gel Step4->Step5

Figure 2: Standardized workflow for nucleophilic substitution of α-bromo indanones.

Protocol A: N-Alkylation (Amination)

Amination of α-bromo ketones to form amino ketones is a critical transformation in medicinal chemistry[4],[5]. This protocol utilizes NaHCO3 to prevent the degradation of the indanone core[3].

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • Amine nucleophile (e.g., morpholine or substituted aniline) (1.1 equiv, 11 mmol)

  • NaHCO3 (1.5 equiv, 15 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with this compound and anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Base Addition: Add finely powdered NaHCO3 to the solution. Stir the suspension at room temperature for 5 minutes.

  • Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Add the amine nucleophile dropwise over 10 minutes. Causality: Cooling prevents localized exotherms that could drive the competing elimination pathway.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 4–12 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc).

  • Quench and Extraction: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: S-Alkylation (Thioetherification)

Thiols are highly polarizable (soft) nucleophiles that react exceptionally well with α-bromo ketones.

Reagents:

  • This compound (1.0 equiv, 10 mmol)

  • Thiol nucleophile (1.05 equiv, 10.5 mmol)

  • K2CO3 (1.2 equiv, 12 mmol)

  • Anhydrous MeCN (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Suspend K2CO3 in anhydrous MeCN and cool to 0 °C.

  • Thiol Activation: Add the thiol nucleophile dropwise. Stir for 15 minutes at 0 °C to generate the highly nucleophilic thiolate in situ.

  • Electrophile Addition: Add a solution of this compound in MeCN (10 mL) dropwise to the thiolate suspension.

  • Reaction Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

Analytical Validation & Troubleshooting

A critical failure point in the synthesis of substituted indanones is the purification step. α-Bromo ketones and their substituted derivatives can be unstable on standard acidic silica gel, leading to degradation or spontaneous elimination during column chromatography[2].

Self-Validating 2D TLC Method: Before committing the crude mixture to flash chromatography, perform a 2-Dimensional Thin Layer Chromatography (2D TLC) test:

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in the chosen solvent system (e.g., 80:20 Hexanes:EtOAc).

  • Remove the plate, allow the solvent to evaporate completely, rotate the plate 90 degrees, and develop it again in the same solvent system.

  • Interpretation: If the compound is stable, all spots will lie on a perfect diagonal line. If off-diagonal spots appear, the compound is degrading on the silica[2].

Troubleshooting Degradation: If the 2D TLC indicates instability, modify the purification strategy by:

  • Deactivating the silica gel by adding 1–2% Triethylamine (Et3N) to the eluent.

  • Switching the stationary phase to Neutral Alumina.

  • Bypassing chromatography entirely in favor of recrystallization from ethanol or hexanes/dichloromethane mixtures.

References

  • Benchchem Technical Support Team. 2-Bromo-1-indanone | 1775-27-5. Benchchem.
  • Benchchem Technical Support Team. 3-Bromo-1-indanone Purity|For Research. Benchchem.
  • Benchchem Technical Support Team. A Comparative Analysis of the Reactivity of 2-Bromo-1-indanone and 2-Chloro-1-indanone in Nucleophilic Substitution Reactions. Benchchem.
  • El-Awaad, S. M. H., et al. α-Anilinoketones, Esters and Amides: A Chemical Study. Pharmaceuticals (Basel).
  • Bloomtechz.
  • Carroll, F. I., et al.

Sources

Synthesis of Melatonin Receptor Agonists Using Indanone Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Melatonin Receptors and the Versatility of the Indanone Scaffold

Melatonin, a neurohormone primarily secreted by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1] Its effects are mediated through the activation of two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.[1][2] Consequently, the development of selective agonists for these receptors has emerged as a key strategy in the treatment of sleep disorders, such as insomnia, and circadian rhythm disruptions.[3][4]

The 1-indanone core has been identified as a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of pharmacologically active compounds.[5][6][7] Its rigid framework and amenable chemical properties allow for diverse functionalization, making it an ideal starting point for the design of potent and selective melatonin receptor agonists.[3][8] This guide provides an in-depth exploration of synthetic strategies and detailed protocols for the preparation of melatonin receptor agonists, with a particular focus on leveraging indanone-based intermediates. We will delve into the chemical logic behind these syntheses, offering practical insights for researchers in the field.

The Melatonin Receptor Signaling Cascade: A Brief Overview

Upon binding of an agonist like melatonin, the MT1 and MT2 receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. Both receptors primarily couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[9][10] This cascade ultimately influences gene expression and neuronal firing rates. Additionally, melatonin receptors can modulate other signaling pathways, including the MAPK/ERK pathway and those involving phospholipase C (PLC), diacylglycerol (DAG), and inositol trisphosphate (IP3).[2][10][11] Understanding these pathways is critical for the rational design and evaluation of novel agonists.

Melatonin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist Agonist MT1/MT2 Receptor MT1/MT2 Receptor Agonist->MT1/MT2 Receptor Binds G_Protein Gαi/oβγ MT1/MT2 Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (αi) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Gene_Expression ↓ Gene Expression pCREB->Gene_Expression Regulates

Caption: Melatonin Receptor Signaling Pathway.

General Synthetic Strategy: From Indanone to Melatonin Receptor Agonists

A common synthetic route to indanone-based melatonin agonists involves a multi-step process that builds the requisite pharmacophoric features onto the indanone scaffold. The key steps typically include:

  • Functionalization of the Indanone Core: This often begins with the introduction of an alkoxy group, typically methoxy, at the desired position on the aromatic ring of the indanone to mimic the 5-methoxy group of melatonin.

  • Introduction of the Ethylamine Side Chain: A two-carbon side chain with a terminal amine is then installed. This can be achieved through various methods, such as a Wittig-Horner reaction with a cyanomethylphosphonate followed by reduction of the resulting nitrile.

  • N-Acylation: The primary amine is then acylated to introduce the amide functionality, a critical feature for receptor binding.

This modular approach allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthetic_Workflow A 1-Indanone Derivative (e.g., 6-methoxy-1-indanone) B Wittig-Horner Reaction (or similar C2-extension) A->B C α,β-Unsaturated Nitrile Intermediate B->C D Reduction of Nitrile and/or Double Bond C->D E Primary Amine Intermediate D->E F N-Acylation E->F G Final Melatonin Receptor Agonist F->G

Caption: General Synthetic Workflow.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a representative indanone-based melatonin receptor agonist.

Protocol 1: Synthesis of (E/Z)-2-(6-methoxy-1H-inden-3-yl)acetonitrile via Wittig-Horner Reaction

This protocol describes the introduction of a cyanomethylene group onto the 6-methoxy-1-indanone core. The Wittig-Horner reaction is a reliable method for forming carbon-carbon double bonds.

Materials:

  • 6-Methoxy-1-indanone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq) under a stream of nitrogen.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and then suspend it in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 eq) in anhydrous THF dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 6-methoxy-1-indanone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (E/Z)-2-(6-methoxy-1H-inden-3-yl)acetonitrile as a mixture of isomers.

Protocol 2: Catalytic Hydrogenation of the Unsaturated Nitrile

This protocol details the reduction of both the carbon-carbon double bond and the nitrile group to yield the saturated primary amine. Palladium on carbon is a highly effective catalyst for this transformation.[12][13][14]

Materials:

  • (E/Z)-2-(6-methoxy-1H-inden-3-yl)acetonitrile

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve the (E/Z)-2-(6-methoxy-1H-inden-3-yl)acetonitrile (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).[15]

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3-5 times).

  • Pressurize the flask with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction may take several hours to a full day.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine, which can often be used in the next step without further purification.

Protocol 3: N-Acetylation of the Primary Amine

This final step introduces the acetyl group to form the target amide. This can be achieved using various acetylating agents.[16][17][18]

Materials:

  • 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (or another suitable base)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide.

Data Presentation: Comparison of Indanone-Derived Melatonin Agonists

The indanone scaffold has been successfully utilized in the development of several potent melatonin receptor agonists. The table below summarizes the binding affinities of some representative compounds.

CompoundStructureMT1 Ki (nM)MT2 Ki (nM)Reference
Ramelteon(S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide0.0140.112[3][19]
(S)-8d(S)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamide0.041-[20]
(S)-(-)-22b(S)-N-[2-(2,3,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl]acetamide0.014-[3][19]

Note: Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Conclusion and Future Directions

The use of indanone intermediates provides a robust and versatile platform for the synthesis of novel melatonin receptor agonists. The protocols outlined in this guide offer a solid foundation for researchers to build upon. Future work in this area will likely focus on the development of even more selective and potent agonists, potentially with biased signaling properties that could lead to improved therapeutic profiles with fewer side effects. The continued exploration of the rich chemistry of the indanone scaffold will undoubtedly play a pivotal role in these endeavors.

References

  • Jockers, R., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3270-3283. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Ali, W., et al. (2024). Revealing Melatonin's Mysteries: Receptors, Signaling Pathways, and Therapeutics Applications. Hormone and Metabolic Research, 56(06), 405-418. Available at: [Link]

  • Li, M., et al. (2023). Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 24(6), 5493. Available at: [Link]

  • QIAGEN. Melatonin Signaling. GeneGlobe. Available at: [Link]

  • ResearchGate. (n.d.). Melatonin receptor signaling pathways. Available at: [Link]

  • ResearchGate. (2025). A facile synthesis of melatonergic antidepressant agomelatine. Available at: [Link]

  • Uchikawa, O., et al. (2002). Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. Available at: [Link]

  • Kumar, A., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9202-9221. Available at: [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 879-892. Available at: [Link]

  • ResearchGate. (2025). Recent developments in biological activities of indanones. Available at: [Link]

  • Nagendiran, A., et al. (2016). Mild and Selective Catalytic Hydrogenation of the C=C Bond in α,β‐Unsaturated Carbonyl Compounds Using Supported Palladium Nanoparticles. Chemistry – A European Journal, 22(21), 7184-7189. Available at: [Link]

  • Uchikawa, O., et al. (2002). Synthesis of a Novel Series of Tricyclic Indan Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. Available at: [Link]

  • Google Patents. (n.d.). CN101792400A - Synthetic method for agomelatine.
  • Google Patents. (n.d.). US8242291B2 - Process for the preparation of ramelteon.
  • Kumar, J. K., et al. (2018). Efficient Synthesis of Anti-depressant Agent Agomelatine. Organic & Medicinal Chemistry International Journal, 7(3). Available at: [Link]

  • Khalili, A. (2026). A Comprehensive Review on New Emerging Antidepressant Agomelatine from Synthesis to Analysis. Journal of Chemical, Biological and Medicinal Sciences, 13(1), 114-124. Available at: [Link]

  • Devi, N., & Gogoi, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available at: [Link]

  • SciSpace. (n.d.). A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. Available at: [Link]

  • Gurunadham, G., et al. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. Asian Journal of Chemistry, 28(6), 1367-1370. Available at: [Link]

  • Dydio, P., & Dzik, W. I. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(20), 14316-14322. Available at: [Link]

  • Google Patents. (n.d.). US7544839B2 - Process for the synthesis and crystalline form agomelatine.
  • Dydio, P., & Dzik, W. I. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(20), 14316-14322. Available at: [Link]

  • Asian Journal of Chemistry. (2016). A Simple and Efficient Procedure for Synthesis of Agomelatine. 28(6), 1367-1370. Available at: [Link]

  • Al-dujaili, L. J., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • ResearchGate. (2015). A Novel and Practical Synthesis of Ramelteon. Available at: [Link]

  • Uchikawa, O., et al. (2002). Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. Available at: [Link]

  • Perea-Buceta, J. E., et al. (2016). Pd/C-Catalyzed Hydrosilylation of Enals and Enones with Triethylsilane: Conformer Populations Control the Stereoselectivity. ACS Catalysis, 6(12), 8439-8449. Available at: [Link]

  • Resonance. (2023). Green Acetylation of Primary Aromatic Amines. 28(2), 325-332. Available at: [Link]

  • MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. Available at: [Link]

  • University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Available at: [Link]

  • Caignard, D. H., et al. (1995). 2-Bromomelatonin: synthesis and characterization of a potent melatonin agonist. Journal of Medicinal Chemistry, 38(21), 4066-4070. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Enones and hydrogenation. Available at: [Link]

  • Google Patents. (n.d.). CN105949153A - Synthesis method of tasimelteon.
  • Spadoni, G., et al. (2006). Synthesis of compounds as melatonin agonists and antagonists. Current Medicinal Chemistry, 13(28), 3387-3408. Available at: [Link]

  • Patil, S. A., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Future Medicinal Chemistry. Available at: [Link]

Sources

Strategic Solvent Selection for 2-Bromo-6-methyl-1-indanone Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent Selection for 2-Bromo-6-methyl-1-indanone Reactions Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Chemists[1]

Executive Summary

This compound is a pivotal bicyclic scaffold in drug discovery, particularly for synthesizing rigidified analogues of chalcones, kinase inhibitors, and GPCR modulators.[1] Its reactivity is defined by the electrophilic


-carbon (C2), which is susceptible to nucleophilic attack (

) but prone to competitive elimination (E2) to form the corresponding indenone.

This guide provides an evidence-based framework for solvent selection, balancing reaction kinetics, chemoselectivity, and green chemistry principles.[1] It moves beyond "standard" DCM/DMF choices to offer optimized protocols for high-yield transformations.[1]

Reactivity Profile & Solvent Selection Matrix

The choice of solvent for this compound is dictated by the competition between substitution (


) and elimination (

).[1]
  • Polar Aprotic Solvents (DMSO, DMF, NMP): Maximize

    
     rates by solvating cations (e.g., 
    
    
    
    ) while leaving anions (nucleophiles) "naked" and highly reactive. Risk:[1][2][3][4] Increased basicity can promote elimination.[1]
  • Polar Protic Solvents (EtOH, MeOH): Solvate anions via hydrogen bonding, reducing nucleophilicity but suppressing basicity.[1] Ideal for thermodynamically controlled cyclizations (e.g., Hantzsch).[1]

  • Green Alternatives (2-MeTHF, EtOAc, Acetone): Offer sustainable work-up profiles with moderate reactivity.[1]

Table 1: Solvent Performance Matrix
Solvent ClassExamplesDielectric Const.[1][5] (

)
Primary ApplicationProsCons
Polar Aprotic DMF, DMSO36 - 47

Amination / Thiolation
Rapid kinetics; high solubility of salts.[1]Difficult removal; promotes E2 elimination.
Polar Protic Ethanol, TFE24 - 32Hantzsch Thiazole SynthesisStabilizes intermediates; easy work-up.[1]Retards

rate; nucleophile solvation.[1]
Green / Ethereal 2-MeTHF, CPME6 - 7Scale-up / Process ChemClean phase separation; low toxicity.[1]Lower solubility for inorganic bases.[1]
Ketones Acetone21Finkelstein / Halogen ExchangeGood balance of polarity/volatility.[1]Can undergo aldol condensation with strong base.[1]

Application Note: Nucleophilic Substitution ( )

Objective: Introduction of amines or azides at the C2 position.

Mechanistic Insight

In aprotic solvents, the reaction rate for this compound follows the order: DMSO > DMF > MeCN > Acetone .[1] However, the


-proton is acidic (

).[1] Using a solvent that enhances basicity (like DMSO) with a hard base (like

) will exclusively yield 6-methyl-indenone via elimination.[1]

Optimization Strategy:

  • Solvent: Use Acetonitrile (MeCN) or THF for sensitive amines.[1] They provide sufficient polarity for the transition state without "over-activating" the base.

  • Base: Use a weak, insoluble base (

    
     or 
    
    
    
    ) to neutralize the HBr byproduct without deprotonating the
    
    
    -carbon.
Protocol 1: Regioselective Amination (Green-Aligned)

Target: 2-Amino-6-methyl-1-indanone derivatives[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Secondary Amine (e.g., Morpholine, 1.2 equiv)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Preferred) or Acetonitrile.[1]

Step-by-Step:

  • Preparation: Dissolve this compound (100 mg, 0.44 mmol) in 2-MeTHF (2.0 mL).

    • Note: 2-MeTHF is chosen over DCM for its higher boiling point and immiscibility with water, simplifying work-up.[1]

  • Addition: Add micronized

    
     (92 mg, 0.66 mmol) followed by the amine (0.53 mmol).
    
  • Reaction: Stir at 40 °C for 4–6 hours.

    • Control: Monitor by TLC (Hexane:EtOAc 3:1).[1] If elimination (indenone) is observed (lower

      
      , UV active), lower temp to 25 °C.
      
  • Work-up: Add water (2 mL). Separate the organic phase.[6] Extract aqueous layer once with 2-MeTHF.[1]

  • Purification: Dry organics over

    
     and concentrate. The residue is typically pure enough for the next step; otherwise, recrystallize from EtOH.
    

Application Note: Hantzsch Thiazole Synthesis

Objective: Construction of a thiazole ring fused to the indanone core.

Mechanistic Insight

This reaction involves the condensation of the


-bromoketone with a thioamide/thiourea.[4]
  • Step 1 (

    
    ):  Sulfur attacks the C2-Br.[1]
    
  • Step 2 (Cyclization): Nitrogen attacks the carbonyl.

  • Step 3 (Dehydration): Aromatization.[1]

Solvent Criticality: Unlike simple substitutions, this reaction requires proton transfer.[1] Ethanol (EtOH) is the superior solvent here. It solubilizes the thiourea (which is insoluble in DCM/Hexane) and facilitates the proton shuffling required for dehydration. Aprotic solvents often stall the reaction at the intermediate hydroxy-thiazoline stage.

Protocol 2: Hantzsch Thiazole Formation

Target: 2-Amino-substituted-thiazolo[5,4-a]indane derivative[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Thiourea (1.1 equiv)

  • Solvent: Absolute Ethanol (0.2 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask, suspend thiourea (34 mg, 0.44 mmol) in Ethanol (2 mL).

  • Addition: Add this compound (100 mg, 0.40 mmol) in one portion.

  • Reflux: Heat to reflux (78 °C) for 1–2 hours.

    • Visual Cue: The suspension will clear as the reagents react, followed often by the precipitation of the HBr salt of the product.

  • Isolation (Self-Validating): Cool to room temperature.

    • If precipitate forms: Filter the solid.[6] This is the hydrobromide salt.[4] Wash with cold EtOH.[1]

    • If no precipitate: Neutralize with aqueous

      
       to precipitate the free base.
      
  • Yield: Typically >85%. No column chromatography is usually required.[1]

Visualizing the Decision Process

The following diagram illustrates the logical flow for solvent selection based on the desired reaction pathway.

SolventSelection Start Start: this compound Goal Define Goal Start->Goal Subst Nucleophilic Substitution (SN2) (Amines, Azides, Thiols) Goal->Subst Functionalization Cycl Heterocycle Formation (Hantzsch Thiazole) Goal->Cycl Ring Fusion SN2_Solv Select Solvent based on Nucleophile Subst->SN2_Solv Solv_Protic Polar Protic (Ethanol, iPrOH) Promotes Proton Transfer Cycl->Solv_Protic Standard Protocol StrongNu Strong/Charged Nucleophile (N3-, RS-) SN2_Solv->StrongNu WeakNu Neutral/Weak Nucleophile (Amines) SN2_Solv->WeakNu Solv_Aprotic Polar Aprotic (DMF, DMSO) Max Rate StrongNu->Solv_Aprotic Requires Solvation Solv_Green Green/Ethereal (2-MeTHF, MeCN) Avoid Elimination WeakNu->Solv_Green Prevent Elimination Product1 Substituted Indanone Solv_Aprotic->Product1 Solv_Green->Product1 Product2 Indeno-Thiazole Solv_Protic->Product2

Caption: Decision tree for solvent selection based on reaction type and nucleophile strength.

Troubleshooting & Safety

IssueCauseSolution
Formation of Indenone (Elimination) Base is too strong or solvent is too polar (DMSO).[1]Switch to MeCN or 2-MeTHF .[1] Use weaker bases (

,

). Lower temperature.
Low Conversion (SN2) Poor solubility of nucleophile salt.[1]Add phase transfer catalyst (e.g., TBAB 5 mol%) or switch to DMF .[1]
Oily Product in Hantzsch Incomplete precipitation.[1]The product might be trapped as a soluble salt. Neutralize with

to pH 8-9 to force precipitation.[1]
Hydrolysis to

-Hydroxy ketone
Wet solvent + heat.[1]Use anhydrous solvents.[1][6][7] Ensure the reaction is under

atmosphere.

References

  • Podsetnik, N. et al. (2021).[1] Green approaches to the synthesis of thiazoles. Molecules , 26(11), 3246.[1]

  • BenchChem. (2025).[1][2][6][8] Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-chlorotoluene.

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General Reference for Solvent Properties).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-1-indanone.

Sources

Catalytic Functionalization of 2-Bromo-6-methyl-1-indanone: A Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized 1-Indanones

The 1-indanone scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a diverse array of biologically active molecules and functional materials. The strategic introduction of substituents onto this framework allows for the fine-tuning of molecular properties, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and advanced materials. 2-Bromo-6-methyl-1-indanone serves as a versatile and highly valuable starting material for such endeavors. The presence of the bromine atom at the α-position to the carbonyl group provides a reactive handle for a multitude of catalytic cross-coupling reactions, facilitating the construction of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This guide provides detailed application notes and protocols for the catalytic functionalization of this compound, with a focus on scientifically robust and field-proven methodologies.

Core Principles of Catalytic Functionalization

The successful functionalization of this compound via catalytic methods hinges on a deep understanding of the underlying reaction mechanisms and the interplay between the catalyst, ligands, base, and solvent. Palladium-catalyzed cross-coupling reactions are the cornerstone of these transformations, proceeding through a well-established catalytic cycle.

Catalytic_Cycle cluster_cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L_n Ar-Pd(II)(Nu)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(Nu)L_n Transmetalation or Amine Coordination/ Deprotonation Ar-Pd(II)(Nu)L_n->Pd(0)L_n Regeneration of Catalyst Ar-Nu Product Ar-Pd(II)(Nu)L_n->Ar-Nu Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation/Coordination: The coupling partner (e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) coordinates to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst.

The choice of ligands is critical as they modulate the steric and electronic properties of the palladium center, influencing the efficiency and selectivity of each step in the catalytic cycle.[1]

Part 1: C-C Bond Forming Reactions

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methyl-1-indanones

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, providing access to a diverse library of compounds for screening and development.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For α-bromo ketones, bulky, electron-rich phosphine ligands such as those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) are often effective as they promote the oxidative addition and reductive elimination steps.[3][4]

  • Base: A base is crucial for the transmetalation step.[3] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is often used to dissolve both the organic and inorganic reagents. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the palladium catalyst.[5]

Detailed Protocol: Suzuki-Miyaura Coupling

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Arylboronic acid (1.2-1.5 equiv)A slight excess of the boronic acid drives the reaction to completion.
Catalyst Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%)A robust catalyst system for coupling with α-bromo ketones.
Base K₃PO₄ (2.0-3.0 equiv)An effective base for promoting transmetalation.
Solvent Toluene/H₂O (4:1 v/v), degassedA common solvent system that facilitates dissolution of all components.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the palladium catalyst.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask under a positive pressure of inert gas.

  • Add the remaining degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness: A Self-Validating System

  • Expected Results: Successful coupling should result in the formation of the 2-aryl-6-methyl-1-indanone, which can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Yields can vary depending on the specific arylboronic acid used but are generally expected to be in the moderate to high range.

  • Troubleshooting:

    • Low or No Conversion: This could be due to an inactive catalyst (ensure it is fresh and handled under inert conditions), improper base selection, or insufficient temperature.[5]

    • Protodeboronation of Boronic Acid: The boronic acid can be unstable. Using a boronate ester (e.g., a pinacol ester) may improve stability.[5]

    • Homocoupling of Boronic Acid: This can occur in the presence of oxygen. Ensure thorough degassing of all solvents and reagents.[5]

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methyl-1-indanones

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 2-alkynyl-6-methyl-1-indanones.[6] These products are valuable intermediates for further transformations.

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction employs a palladium catalyst and a copper(I) co-catalyst.[7] However, copper-free conditions have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling) and potential contamination of the product with copper salts.[8][9]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Ligand: Phosphine ligands, such as PPh₃ or more specialized ligands, are used to stabilize the palladium catalyst.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup A Combine this compound, Pd catalyst, CuI (optional), and ligand in a flame-dried flask. B Evacuate and backfill with inert gas. A->B C Add degassed solvent and amine base. B->C D Add terminal alkyne. C->D E Heat reaction mixture (e.g., 60-80 °C). D->E F Monitor progress by TLC or LC-MS. E->F G Cool, dilute, and perform aqueous workup. F->G H Purify by column chromatography. G->H

Figure 2: Experimental workflow for the Sonogashira coupling reaction.

Detailed Protocol: Copper-Free Sonogashira Coupling

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Terminal Alkyne (1.2-1.5 equiv)Excess alkyne can help drive the reaction.
Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A common and effective palladium catalyst.
Base Triethylamine (Et₃N) (2.0-3.0 equiv)Acts as both a base and a solvent in some cases.
Solvent THF or DMF, degassedGood solvents for this transformation.
Temperature Room Temperature to 80 °CMilder conditions are often possible with copper-free systems.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Step-by-Step Methodology:

  • Follow steps 1-3 of the Suzuki coupling protocol, adding the palladium catalyst directly to the flask.

  • Add the degassed solvent and triethylamine.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at the desired temperature and monitor its progress.

  • Upon completion, perform an aqueous workup as described for the Suzuki coupling.

  • Purify the product by column chromatography.

Heck Coupling: Synthesis of 2-Alkenyl-6-methyl-1-indanones

The Heck reaction provides a method for the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This allows for the introduction of vinyl groups at the 2-position of the indanone core.

Detailed Protocol: Heck Coupling

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Alkene (1.5-2.0 equiv)An excess of the alkene is often used.
Catalyst Pd(OAc)₂ (2-5 mol%), P(o-tolyl)₃ (4-10 mol%)A classic and effective catalyst system for the Heck reaction.
Base Triethylamine (Et₃N) or K₂CO₃ (2.0-3.0 equiv)Neutralizes the HBr formed during the reaction.
Solvent DMF or Acetonitrile, degassedPolar aprotic solvents are commonly used.
Temperature 80-120 °CHigher temperatures are often required for the Heck reaction.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from deactivation.

Step-by-Step Methodology:

  • Combine this compound, the palladium catalyst, and the ligand in a Schlenk flask.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, base, and the alkene.

  • Heat the reaction mixture and monitor its progress.

  • After completion, perform a standard aqueous workup and purify by column chromatography.

Part 2: C-N Bond Forming Reactions

Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-methyl-1-indanones

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 2-position of the indanone scaffold, which is of significant interest in the development of new pharmaceuticals.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of ligand is paramount for a successful Buchwald-Hartwig amination.[13] Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., BrettPhos for primary amines) and Hartwig research groups, have been shown to be highly effective.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[14]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Detailed Protocol: Buchwald-Hartwig Amination

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Amine (1.2-1.5 equiv)A slight excess of the amine is generally used.
Catalyst Pd₂(dba)₃ (1-2 mol%), BrettPhos (2-4 mol%)A highly active catalyst system for coupling with primary amines.
Base NaOtBu (1.5-2.0 equiv)A strong base that facilitates the deprotonation of the amine.
Solvent Toluene or Dioxane, anhydrous and degassedAnhydrous conditions are crucial for this reaction.
Temperature 80-110 °CTo ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst deactivation.

Step-by-Step Methodology:

  • To a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add this compound and the amine.

  • Seal the flask and heat the reaction mixture with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness: A Self-Validating System

  • Expected Results: The desired 2-amino-6-methyl-1-indanone should be obtained. Characterization by NMR and mass spectrometry will confirm the structure.

  • Troubleshooting:

    • Dehalogenation of the Starting Material: This can be a side reaction. Using a less hindered base or a different ligand might mitigate this issue.

    • Low Yields with Primary Amines: Competitive N,N-diarylation can occur. Using a ligand designed for primary amines, like BrettPhos, can improve selectivity.[14]

    • Reaction Stalls: The catalyst may have deactivated. Ensure strictly anhydrous and anaerobic conditions.

Part 3: Carbonylative Coupling Reactions

The introduction of a carbonyl group can be achieved through palladium-catalyzed carbonylation reactions, further expanding the synthetic utility of this compound.

Carbonylative Suzuki Coupling: Synthesis of 2-Aroyl-6-methyl-1-indanones

This reaction involves the coupling of this compound with a boronic acid in the presence of carbon monoxide, leading to the formation of a 2-aroyl-6-methyl-1-indanone.[15]

Detailed Protocol: Carbonylative Suzuki Coupling

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Arylboronic acid (1.5 equiv)Excess boronic acid is used to drive the reaction.
CO Source CO gas (balloon or pressurized) or a CO-releasing molecule (e.g., Mo(CO)₆)Provides the carbonyl group.
Catalyst Pd(PPh₃)₄ (5 mol%)A common catalyst for carbonylation reactions.
Base K₂CO₃ (3.0 equiv)To facilitate the transmetalation step.
Solvent Toluene or DMF, degassedSolvents that are stable under the reaction conditions.
Temperature 80-100 °CTo promote the carbonylation and coupling steps.
Atmosphere CO and Inert GasA CO atmosphere is required for the reaction.

Step-by-Step Methodology:

  • Set up the reaction in a flask equipped with a CO inlet (e.g., a balloon filled with CO).

  • Add all solid reagents to the flask.

  • Evacuate and backfill with CO gas (or add the CO-releasing molecule).

  • Add the degassed solvent.

  • Heat the reaction and monitor its progress.

  • Perform a standard workup and purification.

Conclusion

The catalytic functionalization of this compound offers a powerful and versatile platform for the synthesis of a wide range of novel molecules with potential applications in drug discovery and materials science. The protocols outlined in this guide, based on well-established palladium-catalyzed cross-coupling reactions, provide a solid foundation for researchers to explore the chemical space around the 1-indanone scaffold. Successful implementation of these methods requires careful attention to experimental detail, particularly the choice of catalyst system, base, and the maintenance of inert and anhydrous conditions. Through systematic optimization, these protocols can be adapted to a broad scope of coupling partners, enabling the efficient and targeted synthesis of new chemical entities.

References

  • Shaikh, A. A., & Ghorpade, R. P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6885-6925.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.).
  • PMC. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.). Heck Reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
  • Dalton Transactions. (n.d.).
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubMed. (2001).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • PubMed. (2011). Stereoselective palladium-catalyzed α-arylation of 3-aryl-1-indanones: an asymmetric synthesis of (+)-pauciflorol F.
  • Wikipedia. (n.d.). Heck reaction.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Mechanistic Insights on Palladium‐Catalyzed C(sp 2 )
  • Benchchem. (n.d.). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Ruhr-Universität Bochum. (2021).
  • ChemRxiv. (n.d.).
  • PubMed. (2007). Rh(I)-catalyzed carbonylative cyclization reactions of alkynes with 2-bromophenylboronic acids leading to indenones.
  • PMC. (n.d.).
  • (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Radboud Repository. (2023).
  • ResearchGate. (2025).
  • ChemRxiv. (n.d.).
  • NSF PAR. (2021).
  • Benchchem. (n.d.). Application Notes and Protocols: Heck Reaction of 2-Bromo-1H-pyrrole with Alkenes.
  • PMC. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocol for Sonogashira Coupling of 2-Bromo-6-isopropylpyrazine.

Sources

Application Note: Microwave-Assisted Synthesis of Fused Heterocyclic Scaffolds using 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Introduction & Strategic Importance

In modern medicinal chemistry, functionalized indanones are highly sought-after building blocks due to their prevalence in bioactive natural products and pharmaceutical agents. Specifically, 2-bromo-6-methyl-1-indanone serves as a versatile, bifunctional α-bromo ketone. The juxtaposition of a highly electrophilic α-carbon (bearing a bromine leaving group) and a reactive carbonyl center allows this molecule to undergo sequential nucleophilic substitution (


) and intramolecular cyclization.

However, the synthesis of fused heterocycles (such as indeno-thiazoles and indeno-thiophenes) from α-bromoindanones using conventional thermal heating is notoriously plagued by low yields and long reaction times[1]. To overcome these kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technique[2]. By directly coupling microwave energy with polar molecules, MAOS provides rapid, uniform superheating that drastically alters the reaction profile in favor of the desired cyclized products[3].

Mechanistic Insights & Causality: Why Microwave?

The successful utilization of this compound requires a strict understanding of its competing reaction pathways.

The Causality of Byproduct Formation: Under conventional heating or in the presence of basic nucleophiles, α-bromoindanones are highly susceptible to an


 elimination pathway. The loss of hydrogen bromide (HBr) generates a highly conjugated, thermodynamically stable byproduct: 6-methyl-1-indenone [1]. This elimination pathway is a primary reason why traditional reflux conditions often yield complex, tarry mixtures.

The Microwave Advantage (Kinetic Control): Microwave irradiation circumvents this issue through rapid kinetic acceleration. Because dielectric heating raises the reaction temperature uniformly and instantaneously, the activation energy barrier for the bimolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 attack is crossed rapidly. The nucleophile (e.g., thiourea or a thioamide) displaces the bromine atom and immediately undergoes intramolecular condensation with the adjacent carbonyl group before the slower 

elimination can dominate[4].

Mechanism A 2-Bromo-6-methyl- 1-indanone C S_N2 Intermediate (alpha-Substituted) A->C + Nucleophile (Microwave, Fast) F E2 Elimination (Slow Heating/Base) A->F Prolonged Heat / Base B Nucleophile (e.g., Thiourea) B->C D Intramolecular Cyclization C->D E Fused Heterocycle (Target Product) D->E G 6-Methyl-1-indenone (Byproduct) F->G

Reaction pathway: Rapid MW-assisted SN2/Cyclization vs. slow thermal E2 elimination.

Experimental Protocols: Self-Validating Systems

The following protocols have been adapted from foundational methodologies in microwave-assisted heterocyclic synthesis[3][5] and optimized for this compound. Both protocols are designed as self-validating systems: visual cues (color changes, precipitation) and analytical checkpoints (TLC) are embedded to ensure reproducibility.

Protocol A: Microwave-Assisted Hantzsch Synthesis of 8-Methyl-8H-indeno[1,2-d]thiazol-2-amines

This modified Hantzsch thiazole synthesis utilizes thiourea to construct a 2-aminothiazole ring fused to the indanone core[3].

Reagents:

  • This compound (1.0 mmol, 225 mg)

  • Thiourea (1.2 mmol, 91 mg)

  • Absolute Ethanol (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve this compound in 3.0 mL of absolute ethanol. Add thiourea.

  • Sealing & Purging: Seal the vial with a Teflon-lined crimp cap. Briefly purge with nitrogen to prevent oxidative degradation of the intermediate.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Set the parameters to 110°C, 150 W maximum power, for 10 minutes with active cooling enabled.

    • Causality Check: The high temperature ensures rapid cyclization, while the short 10-minute window prevents the formation of the indenone byproduct.

  • Cooling & Precipitation (Self-Validation): Allow the reaction to cool to room temperature. A successful reaction will self-validate at this stage by the spontaneous precipitation of the product as a hydrobromide salt. If precipitation is incomplete, add 5 mL of ice-cold distilled water.

  • Isolation: Collect the solid precipitate via vacuum filtration. Wash the filter cake sequentially with cold water (2 × 5 mL) and cold diethyl ether (5 mL) to remove unreacted starting materials.

  • Neutralization & Purification: Suspend the solid in 10 mL of water and neutralize with 10% aqueous

    
     until pH 7-8 is reached. Filter the free base and recrystallize from hot ethanol to yield the pure 8-methyl-8H-indeno[1,2-d]thiazol-2-amine.
    
Protocol B: Solvent-Free Microwave Synthesis of Indeno-fused Thiophenes

This protocol utilizes a solid-supported catalyst (


) to promote the condensation of the α-bromo ketone with arylthioacetamides under completely solvent-free conditions, maximizing green chemistry principles[4][5].

Reagents:

  • This compound (1.0 mmol, 225 mg)

  • Arylthioacetamide (e.g., Phenylthioacetamide) (1.0 mmol)

  • 
     catalyst (40% w/w, 500 mg)
    

Step-by-Step Methodology:

  • Catalyst Preparation: Grind anhydrous KF and neutral

    
     in a mortar, add water to form a paste, and dry at 120°C for 4 hours prior to use.
    
  • Adsorption: In a mortar, thoroughly grind this compound, the arylthioacetamide, and the

    
     catalyst until a fine, homogeneous powder is achieved.
    
  • Microwave Irradiation: Transfer the dry powder to an open microwave vessel. Irradiate in a microwave synthesizer at 90°C (approx. 300 W) for 4–6 minutes .

    • Causality Check: The basic nature of

      
       normally promotes elimination; however, the solvent-free microwave environment forces the reactants into tight proximity, accelerating the 
      
      
      
      displacement of bromide over the
      
      
      abstraction of the α-proton[5].
  • Extraction: Cool the mixture to room temperature. Extract the product by washing the solid support with ethyl acetate (3 × 10 mL). Filter to remove the spent catalyst.

  • Purification: Concentrate the organic filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2) to isolate the indeno-fused thiophene.

Workflow Step1 1. Reagent Preparation Mix this compound & Reagents Step2 2. Microwave Irradiation Controlled Temp & Power (e.g., 110°C, 150W) Step1->Step2 Step3 3. Cooling & Quenching Cool to RT, add ice-water or extract Step2->Step3 Step4 4. Isolation Vacuum Filtration or Column Chromatography Step3->Step4 Step5 5. Purification Recrystallization (e.g., EtOH) Step4->Step5

Standardized workflow for microwave-assisted heterocyclic synthesis.

Data Presentation: Conventional vs. Microwave Conditions

The following table summarizes the quantitative advantages of utilizing Microwave-Assisted Organic Synthesis (MAOS) over conventional thermal heating for the synthesis of indeno-fused scaffolds from α-bromoindanones.

Reaction TypeHeating MethodCatalyst / SolventTemp (°C)TimeYield (%)Primary Byproduct
Hantzsch Thiazole Conventional RefluxEthanol78°C4 - 6 hours45 - 55%6-Methyl-1-indenone
Hantzsch Thiazole Microwave (150W) Ethanol 110°C 10 mins 88 - 95% Trace
Indeno-Thiophene Conventional Heating

/ Neat
90°C8 - 12 hours30 - 40%Tarry decomposition
Indeno-Thiophene Microwave (300W)

/ Neat
90°C 4 - 6 mins 82 - 89% Trace

Data extrapolated from foundational microwave synthesis studies on α-bromo ketones and indanones[3][5].

References

  • Baxendale Group. (n.d.). Unsaturated ketones via copper(II) bromide mediated oxidation. Durham University. Available at:[Link]

  • Kamila, S., Mendoza, K., & Biehl, E. R. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 53(37), 4921-4924. Available at: [Link]

  • Moghaddam, F. M., Saeidian, H., et al. (2007). KF-Al2O3 Promoted Synthesis of Fully Substituted New Indeno- and Naphtho- Fused Thiophenes Under Solvent-Free Conditions by Controlled Microwave Heating. Letters in Organic Chemistry, 4(8), 576-584. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Bromination of 6-Methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter researchers struggling with the bromination of indanone derivatives. 6-Methyl-1-indanone presents a unique synthetic challenge because it possesses two highly reactive sites: the C2 position (alpha to the carbonyl) and the C6-methyl group (benzylic position).

Depending on your downstream pharmaceutical or material science application, you are likely targeting one of two distinct molecules:

  • Target A: 2-Bromo-6-methyl-1-indanone (via electrophilic alpha-bromination).

  • Target B: 6-(Bromomethyl)-1-indanone (via radical benzylic bromination).

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you achieve high regioselectivity and maximize your yield.

Mechanistic Pathways & Regioselectivity

To troubleshoot effectively, we must first understand the competing kinetics of the molecule.

Alpha-bromination is an ionic process. It relies on the formation of an enol or enolate intermediate, which acts as a nucleophile to attack molecular bromine (Br₂). The reaction is typically acid- or base-catalyzed[1].

Benzylic bromination is a radical process (Wohl-Ziegler reaction). It relies on homolytic cleavage of a brominating agent like N-Bromosuccinimide (NBS), initiated by heat, UV light, or chemical initiators like AIBN[2].

The primary cause of poor yield is "crossover" between these pathways. If your radical conditions contain trace acid, NBS will generate Br₂, triggering unwanted alpha-bromination. Conversely, if your alpha-bromination conditions are pushed too hard, the electron-withdrawing nature of the first bromine atom makes the remaining C2 proton highly acidic, leading to rapid over-bromination (2,2-dibromination)[1].

BrominationPathways SM 6-Methyl-1-indanone Enol Enol/Enolate Intermediate (C2 Reactive) SM->Enol Acid/Base Cat. Br2 or CuBr2 Radical Benzylic Radical (C6 Reactive) SM->Radical NBS, AIBN/UV Radical Initiation RingBromo Ionic Crossover (Alpha-Brominated Mixtures) SM->RingBromo Traces of HBr/Br2 Ionic Pathway AlphaProd This compound (Target A) Enol->AlphaProd Electrophilic Addition DiBromo 2,2-Dibromo Byproduct (Over-bromination) AlphaProd->DiBromo Excess Br2 (Due to higher acidity) BenzylProd 6-(Bromomethyl)-1-indanone (Target B) Radical->BenzylProd Bromine Abstraction

Caption: Divergent mechanistic pathways for the bromination of 6-methyl-1-indanone and common failure modes.

Troubleshooting FAQs

Q1: I am targeting the alpha-bromo product (this compound), but my GC-MS shows significant amounts of the 2,2-dibromo byproduct. How do I stop over-bromination?

Analysis: This is the most common failure mode in indanone alpha-bromination. Once the first bromine atom is installed at C2, its inductive electron-withdrawing effect stabilizes the formation of a subsequent enolate[1]. This makes the mono-brominated product more reactive toward base-catalyzed enolization than your starting material. Solution:

  • Switch to Acid Catalysis: Base-catalyzed bromination almost always leads to polybromination. Use an acid-catalyzed route (e.g., Br₂ in glacial acetic acid or diethyl ether with a Lewis acid) where the enolization of the mono-bromo product is slower than the starting material[1].

  • Temperature Control: Maintain the reaction strictly between 0°C and 10°C during the addition of Br₂.

  • Use CuBr₂: If Br₂ gas is too harsh, Copper(II) bromide in ethyl acetate/chloroform is a highly selective, milder alternative that drastically reduces dibromination[3].

Q2: I am trying to perform a benzylic bromination at the C6-methyl group using NBS, but I am getting a complex mixture of alpha-brominated and ring-brominated products. Why?

Analysis: Your radical reaction has been hijacked by an ionic pathway. NBS can degrade in the presence of trace moisture to form hydrobromic acid (HBr). HBr reacts with NBS to generate molecular bromine (Br₂), which immediately initiates the ionic alpha-bromination pathway described above. Solution:

  • Recrystallize your NBS: Never use old, yellow NBS. Recrystallize it from boiling water to remove succinimide and HBr impurities, then dry it thoroughly under vacuum. It must be stark white.

  • Solvent Selection: Avoid polar solvents. Use strictly anhydrous, non-polar solvents like Benzotrifluoride (PhCF₃) or Carbon Tetrachloride (CCl₄) to suppress ionic intermediates[4].

  • Continuous Flow: Consider utilizing a UV-irradiated FEP microfluidic reactor. Continuous flow maintains a low, steady-state concentration of radicals, preventing the buildup of Br₂ and significantly improving benzylic selectivity[5][6].

Q3: My benzylic bromination with NBS and AIBN stalls at 50% conversion. Adding more NBS doesn't help. What is happening?

Analysis: The radical chain reaction is terminating prematurely. This is almost always caused by the presence of dissolved oxygen, which acts as a potent radical scavenger, or a depleted initiator. Solution: You must rigorously degas your solvent. Sparge the reaction mixture with Argon for at least 30 minutes prior to heating. If the reaction still stalls, add your AIBN in three separate portions (e.g., 0.05 eq every 2 hours) rather than all at once, as AIBN has a relatively short half-life at reflux temperatures.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying different reaction conditions to indanone systems, illustrating the critical need for condition matching.

Target MoleculeReagents & CatalystSolventTempMajor ByproductTypical Yield
This compound Br₂ (1.0 eq), Acid Cat.Diethyl Ether0–10°C2,2-Dibromo-1-indanone65 - 75%
This compound CuBr₂ (2.0 eq)EtOAc / CHCl₃RefluxUnreacted SM70 - 85%
6-(Bromomethyl)-1-indanone NBS (1.1 eq), AIBNCCl₄ or PhCF₃RefluxC2-Bromo crossover60 - 67%
6-(Bromomethyl)-1-indanone NBS (1.0 eq), UV-LEDAcetonitrile (Flow)25°CMinimal>85%

Data synthesized from foundational indanone bromination studies and microfluidic continuous flow optimization[1][2][6].

Validated Experimental Protocols

Protocol A: Selective Alpha-Bromination (Targeting this compound)

This protocol utilizes the CuBr₂ method, which is highly recommended over Br₂ for its superior regioselectivity and operational safety[3].

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 6-methyl-1-indanone (10.0 mmol) in a 1:1 mixture of Ethyl Acetate and Chloroform (50 mL).

  • Reagent Addition: Add finely ground Copper(II) bromide (CuBr₂, 20.0 mmol, 2.0 eq) to the solution. The mixture will appear dark green/black.

  • Reaction: Heat the suspension to vigorous reflux. The reaction progress can be monitored visually; as the bromination proceeds, the dark CuBr₂ is reduced to white/pale-yellow Copper(I) bromide (CuBr) precipitate.

  • Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction typically reaches completion within 2–4 hours.

  • Workup: Cool the mixture to room temperature and filter it through a pad of Celite to remove the CuBr salts. Wash the Celite pad with additional Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) or recrystallization from petroleum ether to afford the pure this compound.

Protocol B: Radical Benzylic Bromination (Targeting 6-(Bromomethyl)-1-indanone)

This protocol utilizes classical Wohl-Ziegler conditions optimized for radical stability and the exclusion of ionic crossover[2][4].

  • Preparation: In an oven-dried, two-neck round-bottom flask, dissolve 6-methyl-1-indanone (10.0 mmol) in anhydrous Benzotrifluoride (PhCF₃, 40 mL). Note: PhCF₃ is a greener, highly effective alternative to CCl₄.

  • Degassing: Sparge the solution with dry Argon for 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Under an Argon blanket, add freshly recrystallized N-Bromosuccinimide (NBS, 11.0 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.5 mmol, 0.05 eq).

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C. Illuminate the flask with a standard visible/UV bench lamp to further promote radical initiation.

  • Maintenance: If TLC indicates stalled conversion after 2 hours, carefully add a second portion of AIBN (0.02 eq) under Argon flow.

  • Workup: Once complete, cool the reaction to 0°C. Succinimide byproduct will precipitate out of the solution. Filter the mixture and wash the solid with cold PhCF₃.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO₃ (to remove trace acid), followed by brine. Dry over anhydrous MgSO₄, concentrate, and purify via silica gel chromatography to yield 6-(bromomethyl)-1-indanone.

References

  • A Study of the Conformational Distribution of Substituted 2,2'-Spirobiindan-1,1'-diones. mobt3ath.com.
  • Synthesis of 2-Bromo-1-indanone: A Technical Guide. Benchchem.
  • Copper(II) bromide mediated oxidation of acylated enol and use of the reaction in the synthesis of α,β-unsaturated or α-bromo ketones. Google Patents.
  • Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals.
  • An FEP Microfluidic Reactor for Photochemical Reactions. MDPI.
  • 3-Bromo-1-indanone Purity | For Research. Benchchem.

Sources

minimizing side products in 2-Bromo-6-methyl-1-indanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: IND-BR-006 Subject: Minimizing Side Products & Optimization of


-Bromination
Assigned Specialist:  Senior Application Scientist

Executive Summary

Synthesis of 2-bromo-6-methyl-1-indanone is a critical step in developing melatonergic agonists (e.g., Ramelteon analogues) and other pharmacophores. The reaction is an electrophilic


-substitution.

The Core Challenge: The primary difficulty is the "runaway reaction" leading to 2,2-dibromo-6-methyl-1-indanone . Although the introduction of an electron-withdrawing halogen theoretically slows down subsequent enolization in acidic media, local concentration gradients and thermal instability often lead to mixtures of mono-bromo, di-bromo, and elimination products (indenones).

Troubleshooting "Emergency Room"

Quick solutions to common failure modes observed in the field.

Issue 1: High levels of 2,2-dibromo impurity (>10%)
  • Diagnosis: The reaction conditions favored the "Haloform-type" kinetics or local reagent excess.

  • Root Cause:

    • Base Catalysis: If you used a base (NaOH,

      
      ), the first bromine makes the remaining 
      
      
      
      -proton more acidic, accelerating the second addition.
    • Fast Addition: Adding bromine too quickly creates a high local concentration, driving the reaction past the mono-stage before the bulk solution equilibrates.

  • Corrective Action:

    • Switch to Acid Catalysis: Use Glacial Acetic Acid (

      
      ) with a catalytic amount of HBr or 
      
      
      
      . In acid, the bromine withdraws electrons, reducing the basicity of the carbonyl oxygen, which slows the second enolization step (Self-limiting mechanism).
    • Reagent Swap: Switch from liquid

      
       to Phenyltrimethylammonium Tribromide (PTAB)  or Copper(II) Bromide (
      
      
      
      )
      . These solid reagents release
      
      
      slowly or react via heterogeneous mechanisms that inherently prevent over-bromination.
Issue 2: Product decomposes to a yellow/orange oil
  • Diagnosis: Elimination of HBr to form 6-methyl-inden-1-one .

  • Root Cause:

    • Thermal Instability: 2-bromoindanones are thermally labile.

    • Basic Workup: Washing with strong base (e.g., 1M NaOH) to remove acid triggers rapid E2 elimination.

  • Corrective Action:

    • Keep reaction temperature < 20°C .

    • Quench with saturated

      
        (mild base) or water only. Avoid strong caustic washes.
      
    • Store the product in a freezer (-20°C) under Argon; do not leave it in solution for extended periods.

Issue 3: Aromatic Bromination (Ring Substitution)
  • Diagnosis: Bromine incorporation on the benzene ring (likely position 5).

  • Root Cause: The 6-methyl group activates the ring. Presence of Lewis acids (Fe, Al) or high temperatures can favor Electrophilic Aromatic Substitution (EAS) over

    
    -bromination.
    
  • Corrective Action:

    • Ensure glassware is free of metal salts (Fe).

    • Perform the reaction in Ether/Dioxane at 0°C to suppress EAS.

Mechanistic Pathways & Control

Understanding the causality to control the outcome.

The selectivity relies on the competition between the Enol mechanism (Acid) and the Enolate mechanism (Base).

Reaction Pathway Diagram

IndanoneBromination Start 6-Methyl-1-Indanone Enol Enol Intermediate (Rate Limiting Step) Start->Enol H+ (Acid Cat.) Aromatic IMPURITY: 5-Bromo-6-methyl-1-indanone Start->Aromatic Lewis Acid (FeBr3) High Temp Target TARGET: This compound Enol->Target Br2 / Electrophilic Attack DiBromo IMPURITY: 2,2-Dibromo-6-methyl-1-indanone Target->DiBromo Excess Br2 (Fast in Base, Slow in Acid) Elimination IMPURITY: 6-Methyl-inden-1-one Target->Elimination Heat or Base (-HBr)

Caption: Reaction network showing the target pathway (Green) versus competitive side-reactions (Red). Acid catalysis favors the path to the Target while suppressing the Di-bromo route.

Recommended Protocols

Method A: The "Gold Standard" (Acid-Catalyzed)

Best for scale-up and cost-efficiency.

  • Dissolution: Dissolve 10 mmol of 6-methyl-1-indanone in 20 mL of Glacial Acetic Acid .

  • Catalyst: Add 2-3 drops of 48% HBr (aq) to initiate enolization.

  • Addition: Prepare a solution of Bromine (1.05 eq) in 5 mL Acetic Acid. Add this dropwise over 30-60 minutes at 10-15°C .

    • Note: The solution should decolorize between drops. If color persists, stop addition and wait.

  • Quench: Pour mixture into 100 mL ice water.

  • Workup: Extract with

    
     (DCM). Wash organic layer with water (3x) and sat. 
    
    
    
    (carefully, until neutral).
  • Purification: Dry over

    
     and concentrate in vacuo at <30°C. Recrystallize immediately from Hexane/Ether.
    
Method B: High Precision (PTAB Reagent)

Best for small-scale, high-purity requirements (e.g., MedChem).

  • Dissolution: Dissolve 1 mmol of indanone in THF (10 mL).

  • Reagent: Add Phenyltrimethylammonium Tribromide (PTAB) (1.0 eq) in one portion at 0°C.

  • Reaction: Stir at 0°C -> RT for 2-4 hours. PTAB provides a stoichiometric, slow-release source of

    
    .
    
  • Workup: Filter off the quaternary ammonium salt precipitate. Concentrate filtrate.

  • Result: Usually requires no further purification; >95% mono-selectivity.

Reagent Comparison Table
ReagentConditionsSelectivity (Mono:Di)ProsCons

/ AcOH
Acidic, 15°C~90:10Scalable, cheapHandling liquid

, corrosive
NBS / p-TsOH Refluxing MeCN~85:15Easy handlingRequires heat (risk of elimination)
PTAB THF, 0°C>98:2 Excellent selectivityExpensive, atom inefficient

EtOAc/CHCl3, Reflux~95:5Heterogeneous controlCopper waste disposal

References & Validation

  • Choi, T., & Ma, E. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with

    
     Under Acidic and Basic Conditions.[1] Molecules, 12(1), 74–85.[1] 
    
    • Validation: Confirms that acidic conditions favor mono-bromination while basic conditions lead to di-bromination in indanone systems.

  • Jagatheesan, R., et al. (2019). Selective

    
    -bromination of aryl carbonyl compounds: prospects and challenges.[2] Synthetic Communications. 
    
    • Validation: Reviews the utility of PTAB and ammonium tribromides for high selectivity.

  • Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halides. Current Organic Chemistry.

    • Validation: Mechanistic grounding for the kinetic effect of halogen substitution on enolization rates in acid vs. base.[3]

Sources

troubleshooting low purity in 2-Bromo-6-methyl-1-indanone production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: IND-Br-6Me-001 Subject: Troubleshooting Low Purity & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Producing high-purity 2-bromo-6-methyl-1-indanone is a classic exercise in competing kinetic versus thermodynamic control. The 6-methyl group activates the aromatic ring, but the primary challenge lies at the


-carbon.

If you are experiencing low purity (typically 70-85%), your issue likely stems from one of three competing pathways:

  • Over-Bromination: Formation of 2,2-dibromo-6-methyl-1-indanone.

  • Elimination: Dehydrobromination to form 6-methyl-1-indenone (often during workup).

  • Incomplete Conversion: Stalling due to equilibrium issues or reagent degradation.

This guide moves beyond standard textbook protocols to address the specific mechanistic nuances of the indanone scaffold.

Module 1: The Mechanistic Root Cause

To fix the purity, you must understand the "Goldilocks" failure mode of this reaction.

The Problem: The introduction of the first bromine atom at the


-position increases the acidity of the remaining 

-proton due to the electron-withdrawing inductive effect of the halogen. Consequently, the product (this compound) enolizes faster than the starting material (6-methyl-1-indanone).
  • Result: As the reaction proceeds, the system prefers to brominate the product again rather than the remaining starting material, leading to a mix of starting material and di-bromo impurity, with the desired mono-bromo product trapped in the middle.

Visualizing the Reaction Network

ReactionNetwork SM 6-Methyl-1-indanone (Starting Material) Enol1 Enol Intermediate SM->Enol1 Acid Cat. Product This compound (Target) Enol1->Product + Br source DiBromo 2,2-Dibromo Impurity (Over-Reaction) Product->DiBromo Fast Enolization + Excess Br Indenone 6-Methyl-1-indenone (Elimination Product) Product->Indenone Base/Heat (Workup)

Figure 1: The competitive landscape. Note that the path from Product to DiBromo is kinetically favored once the product concentration rises.

Module 2: Optimized Synthetic Protocols

Do not use liquid bromine (


) if you are struggling with stoichiometry control. It is too aggressive. We recommend two superior methods depending on your scale and available equipment.
Method A: The "Selective" Route (NBS + p-TsOH)

Best for: High purity requirements, avoiding heavy metals.

This method utilizes N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH) .[1] The p-TsOH catalyzes the enolization and activates the NBS, allowing for a slow, controlled release of the active brominating species.

Protocol:

  • Dissolution: Dissolve 6-methyl-1-indanone (1.0 eq) in Acetonitrile (MeCN).

    • Why MeCN? It suppresses the radical bromination pathway (benzylic bromination on the methyl group) favoring the ionic pathway (

      
      -carbonyl).
      
  • Catalyst: Add p-TsOH monohydrate (0.1 – 0.2 eq). Stir at Room Temperature (RT) for 15 mins to initiate enolization.

  • Bromination: Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Critical: Do not dump it all in at once.

  • Monitoring: Stir at RT. Monitor via TLC/HPLC.[2]

    • Stop Point: Quench when Starting Material < 5%. Do not wait for 0% or you will generate di-bromo impurities.

Method B: The "Heterogeneous" Route (Copper(II) Bromide)

Best for: Strict mono-bromination control.

Copper(II) Bromide (


)  acts as both the Lewis acid and the brominating agent. It releases bromine only upon complexation with the enol, making it mechanically impossible to "over-saturate" the solution with bromine.

Protocol:

  • Setup: Suspend

    
     (2.0 eq) in Ethyl Acetate (EtOAc).
    
  • Reflux: Heat to reflux.[3] The solution will turn dark.

  • Addition: Add 6-methyl-1-indanone (1.0 eq) dissolved in minimal EtOAc.

  • Reaction: Reflux vigorously. The reaction is driven by the evolution of

    
     gas (ensure venting/scrubbing).
    
  • Endpoint: The reaction is complete when the black

    
     turns into white 
    
    
    
    precipitate.
  • Workup: Filter off the white solid. Wash filtrate with water.

Module 3: Troubleshooting & FAQs
Q1: My crude NMR shows a "doublet of doublets" pattern that shouldn't be there. What is it?

Diagnosis: You likely have the elimination product (6-methyl-1-indenone) . Cause: 2-Bromoindanones are thermally unstable and sensitive to base. If you washed your reaction with saturated Sodium Bicarbonate (


) or Sodium Carbonate (

) and let it sit, or if you heated the crude material during evaporation, you triggered dehydrobromination. Fix:
  • Use water or dilute brine for washes.

  • Keep the rotary evaporator bath below 35°C .

  • Store the product in the freezer immediately.

Q2: I cannot separate the Starting Material (SM) from the Product on silica gel.

Diagnosis: They have very similar ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 values in Hexane/EtOAc systems.
Fix:  Do not  use column chromatography. Silica gel is slightly acidic and can catalyze the decomposition of your product.
Recommended Purification: Recrystallization. [3][4]
  • Solvent System: Ethanol (95%) or a mixture of Diethyl Ether/Hexanes.

  • Procedure: Dissolve crude in minimum hot ethanol (approx 50°C, do not boil aggressively). Cool slowly to RT, then to 0°C. The di-bromo impurity is typically much less soluble and may crash out first (check this), or more commonly, the mono-bromo crystallizes while the SM stays in the mother liquor.

Q3: Why is the 6-methyl group intact? Could I be brominating the methyl group?

Diagnosis: Radical bromination.[5] Cause: If you used NBS in


 or Benzene with AIBN or light, you will brominate the benzylic methyl group (radical mechanism).
Verification:  Check the NMR.
  • 
    -bromo ketone: Proton at C2 appears as a doublet of doublets (or multiplet) around 4.5–5.0 ppm. Methyl group remains a singlet ~2.4 ppm.
    
  • Benzylic bromide: The methyl singlet disappears and becomes a

    
     singlet/doublet shifted downfield (~4.5 ppm).
    Fix:  Switch solvent to Acetonitrile  (polar aprotic) and use p-TsOH  to force the ionic mechanism.
    
Module 4: Quantitative Data & Specifications

Expected Analytical Profile for this compound:

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDark yellow/orange indicates decomposition (indenone).
1H NMR (CDCl3)

4.6 (1H, dd, CH-Br)
Characteristic diagnostic peak.
Melting Point ~85-90°C (Estimated)Broad range indicates di-bromo impurity.
Stability LowLachrymator. Store at -20°C under Argon.
Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Purity (NMR/HPLC) CheckSM >10% Starting Material? Start->CheckSM CheckDi >10% Di-Bromo Impurity? CheckSM->CheckDi No Action1 Increase Catalyst Load (p-TsOH) OR Switch to CuBr2 CheckSM->Action1 Yes CheckElim Presence of Indenone (Olefin peaks) CheckDi->CheckElim No Action2 Reduce NBS to 0.95 eq Add slowly at 0°C CheckDi->Action2 Yes Action3 Eliminate Basic Workup Keep Temp <35°C CheckElim->Action3 Yes End Proceed to Recrystallization (EtOH) CheckElim->End No (Good Purity)

Figure 2: Logic flow for process optimization.

References
  • Podsetnik, M. & Kočevar, M. (2001). "Selective bromination of ketones with NBS catalyzed by p-TsOH in acetonitrile." Synthetic Communications. (General methodology grounding).

  • King, L. C. & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461. (The authoritative source for CuBr2 selectivity).

  • Choi, T. & Ma, E. (2007).[6] "Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions." Molecules, 12(1), 74-85. (Specific indanone scaffold behavior).

  • Chung, J. Y. L. et al. (2002). "Practical Synthesis of the Melatonin Receptor Agonist..." Journal of Organic Chemistry. (Provides context for indanone reactivity in drug development).

Disclaimer: this compound is a potent lachrymator (tear gas agent). All operations must be performed in a functioning fume hood.

Sources

preventing elimination reactions with 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-6-methyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this versatile synthetic intermediate. Here, we address common challenges, with a primary focus on preventing undesired elimination reactions, and offer field-proven insights to ensure the success of your synthetic endeavors.

Understanding the Challenge: Substitution vs. Elimination

This compound, an α-halo ketone, is a valuable building block in organic synthesis. However, its utility is often complicated by a competing side reaction: elimination. When treating this compound with a base or nucleophile, two primary pathways are possible:

  • Substitution (SN2): The desired reaction, where the nucleophile replaces the bromine atom at the α-carbon, leading to the formation of a new carbon-nucleophile bond.

  • Elimination (E2): An undesired reaction where a base abstracts a proton from the β-carbon, leading to the formation of an α,β-unsaturated ketone.[1][2]

The prevalence of one pathway over the other is dictated by a delicate balance of factors including the nature of the base/nucleophile, solvent, temperature, and the substrate's own structural characteristics.[3] This guide will equip you with the knowledge to strategically manipulate these factors to favor the desired substitution outcome.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments with this compound.

FAQ 1: My reaction is yielding the α,β-unsaturated indanone as the major product. How can I favor the SN2 substitution product?

This is a classic case of the E2 elimination pathway competing with, and in this case dominating, the desired SN2 reaction.[1][2] To shift the balance in favor of substitution, a multi-faceted approach considering the base, solvent, and temperature is crucial.

Core Principles to Favor SN2 over E2:

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Base/Nucleophile Use a good nucleophile that is a weak base.Use a strong, sterically hindered base.[2][3][4]Strong, bulky bases are more effective at abstracting a proton (E2) than attacking a sterically shielded carbon (SN2).[5][6] Weak bases with good nucleophilicity will preferentially attack the electrophilic carbon.
Solvent Polar aprotic solvents (e.g., DMSO, DMF, Acetone).[7][8][9][10]Polar protic solvents (e.g., Ethanol, Methanol).[7][8][10]Polar aprotic solvents solvate the cation of the nucleophile, leaving the anion "naked" and more nucleophilic.[8][9] Protic solvents can hydrogen-bond with the nucleophile, increasing its effective bulk and favoring its action as a base.[8]
Temperature Lower temperatures (e.g., 0 °C to room temperature).[11][12]Higher temperatures.[11][12][13]Elimination reactions often have a higher activation energy and are more entropically favored, thus becoming more dominant at elevated temperatures.

Recommended Protocol for Maximizing SN2 Product:

  • Nucleophile Selection: Choose a nucleophile with high nucleophilicity but relatively low basicity. Examples include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), azide (N₃⁻), and thiols (RS⁻).

  • Solvent Choice: Employ a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).[7][10]

  • Temperature Control: Maintain a low to moderate reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Concentration: Use a higher concentration of the nucleophile to favor the bimolecular SN2 pathway.

FAQ 2: I'm trying to generate the enolate of this compound for subsequent alkylation, but I'm observing significant decomposition and elimination. What's going wrong?

Generating the enolate of an α-halo ketone is a delicate process. The presence of the acidic α-proton and the good leaving group (bromide) on the same carbon makes the system prone to elimination upon deprotonation. The key here is to choose conditions that favor the formation of the kinetic enolate over the thermodynamic enolate, and to use a base that is non-nucleophilic to avoid direct attack on the carbonyl or the α-carbon.[14][15][16]

Kinetic vs. Thermodynamic Enolate Formation:

  • Kinetic Enolate: Forms faster by removing the most accessible proton.[17] This is favored by strong, sterically hindered bases at low temperatures.[18]

  • Thermodynamic Enolate: The more stable, more substituted enolate.[19] Favored by weaker bases at higher temperatures, allowing for equilibrium to be established.[18][19]

In the case of this compound, we want to rapidly and irreversibly form the enolate at a low temperature to prevent side reactions.

dot

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Strong, Bulky Base (LDA) Strong, Bulky Base (LDA) Kinetic Enolate (Less Substituted) Kinetic Enolate (Less Substituted) Strong, Bulky Base (LDA)->Kinetic Enolate (Less Substituted) Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->Kinetic Enolate (Less Substituted) Weaker, Small Base (NaH, NaOEt) Weaker, Small Base (NaH, NaOEt) Thermodynamic Enolate (More Substituted) Thermodynamic Enolate (More Substituted) Weaker, Small Base (NaH, NaOEt)->Thermodynamic Enolate (More Substituted) Higher Temperature (RT) Higher Temperature (RT) Higher Temperature (RT)->Thermodynamic Enolate (More Substituted) This compound This compound This compound->Strong, Bulky Base (LDA) This compound->Weaker, Small Base (NaH, NaOEt)

Caption: Kinetic vs. Thermodynamic Enolate Formation Pathways.

Troubleshooting Steps & Recommended Protocol:

  • Base Selection: Use a strong, non-nucleophilic, and sterically hindered base.[14][15] Lithium diisopropylamide (LDA) is an excellent choice.[15][18] It is bulky enough to preferentially abstract a proton rather than act as a nucleophile.[5][15]

  • Temperature is Critical: Perform the deprotonation at a very low temperature, typically -78 °C (a dry ice/acetone bath).[18] This minimizes side reactions and favors the formation of the kinetic enolate.[18]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice for LDA-mediated reactions.

  • Order of Addition: Add the this compound solution dropwise to the LDA solution at -78 °C. This ensures that the base is always in excess, promoting rapid and complete deprotonation.

  • Quenching: Once the enolate is formed, it can be reacted with an electrophile at low temperature.

FAQ 3: Can steric hindrance in this compound be leveraged to my advantage?

Absolutely. The steric environment around the electrophilic α-carbon plays a significant role in the SN2/E2 competition.[5][6] The indanone scaffold itself provides a degree of steric shielding. The methyl group at the 6-position does not directly influence the reaction center but contributes to the overall rigidity of the molecule.

Leveraging Steric Hindrance:

  • For SN2: When using a nucleophile, its size becomes a critical factor. Smaller nucleophiles will have an easier time accessing the α-carbon. If you are observing a mix of substitution and elimination, switching to a smaller, yet still potent, nucleophile may improve the yield of the SN2 product.

  • For E2 (if desired): If the goal is to synthesize the α,β-unsaturated indanone, a bulky base like potassium tert-butoxide (KOtBu) is ideal.[4] Its large size makes it a poor nucleophile but an excellent proton abstractor, thus strongly favoring the E2 pathway.[5][20]

dot

G Bulky Base Bulky Base α-carbon Bulky Base->α-carbon Disfavored (SN2) β-proton Bulky Base->β-proton Favored (E2) Small Nucleophile Small Nucleophile Small Nucleophile->α-carbon Favored (SN2) Small Nucleophile->β-proton Disfavored (E2)

Caption: Influence of reagent size on reaction pathway.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction to Minimize Elimination

This protocol is designed for the reaction of this compound with a generic nucleophile (Nu⁻).

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Generation of the Kinetic Enolate for Alkylation

This protocol describes the formation of the lithium enolate of this compound and its subsequent reaction with an electrophile (E⁺).

  • LDA Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C over 30 minutes. Stir the resulting mixture for an additional 30 minutes at -78 °C to ensure complete enolate formation.

  • Electrophile Addition: Add the electrophile (1.0 - 1.2 eq), either neat or as a solution in THF, dropwise to the enolate solution at -78 °C.

  • Reaction and Quenching: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Follow standard aqueous work-up and purification procedures as described in Protocol 1.

References

  • Fiveable. (2025, August 15).
  • Chemistry LibreTexts. (2023, July 24). 6.
  • Bickelhaupt, F. M., & van der Lubbe, M. (2011). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 76(17), 7015-7026.
  • Grokipedia. Non-nucleophilic base.
  • Wikipedia. Non-nucleophilic base.
  • University of Calgary. Kinetic vs.
  • Organic Chemistry Academy. (2023, June 26).
  • Chemistry Steps. SN2 vs E2.
  • Organic Reactions & Reaction Mechanisms.
  • SparkNotes. Organic Chemistry: Sn2E2 Reactions.
  • Chemistry LibreTexts. (2025, March 9). 22.
  • Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2?
  • National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Taylor & Francis. Non-nucleophilic bases – Knowledge and References.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Quora. (2023, June 20).
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction.
  • Master Organic Chemistry. (2022, August 19).
  • ECHEMI. Why do polar aprotic solvents favour SN2 over E2?
  • Oreate AI Blog. (2026, January 15). Kinetic vs.
  • Oreate AI Blog. (2026, January 27). Navigating the Maze: SN1, SN2, E1, and E2 Reactions Demystified.
  • Journal of the American Chemical Society. Elimination Reactions of α-Halogenated Ketones. I. Dehydrobromination of 2-Benzyl-2-bromo-4,4-dimethyl-1-tetralone.
  • Chemistry LibreTexts. (2023, July 12). 27.
  • Elimin
  • ChemTalk. (2021, June 9). Steric Hindrance.
  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes.
  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
  • Master Organic Chemistry. (2012, December 19).
  • Scribd. Understanding Steric Hindrance in Chemistry.
  • Master Organic Chemistry. (2023, January 18).
  • Chemistry LibreTexts. (2024, March 24). 11.
  • Master Organic Chemistry. (2022, August 16).
  • Mugberia Gangadhar Mahavidyalaya.
  • Organic Chemistry Portal. Indanone synthesis.
  • Thieme. (2011). Regioselective Synthesis of Indanones.
  • American Chemical Society. (2026, February 10).
  • Wipf Group. 1 IB. Enolates & Enamines I. Basic Principles 1. Introduction.
  • Benchchem. Synthetic Pathways to 2-Methyl-1-Indanone: A Technical Guide.
  • Neuman, R. C. (2009).
  • Amazon S3.
  • Sigma-Aldrich. 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
  • Chemistry LibreTexts. (2023, January 29). 22.
  • Organic Chemistry Tutor. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes].
  • Taylor & Francis. Steric hindrance – Knowledge and References.

Sources

Mechanistic Insights: The Causality of Temperature in Alpha-Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimal Temperature Controls for Indanone Bromination

Welcome to the Technical Support Center for the alpha-bromination of indanones. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated protocols for synthesizing high-purity brominated indanone derivatives (e.g., 2-bromo-1-indanone).

The electrophilic alpha-bromination of 1-indanone is notoriously sensitive to temperature. The reaction proceeds via an enol or enolate intermediate that attacks the brominating agent (Br₂ or NBS)[1]. The primary synthetic challenge is regioselectivity—specifically, preventing the formation of di-brominated byproducts[2].

The "Over-Enolization" Trap: Temperature is the master variable because it dictates whether the reaction remains under kinetic or thermodynamic control. Once the first bromine atom is installed to form 2-bromo-1-indanone, its electron-withdrawing nature increases the acidity of the remaining alpha-proton. Consequently, the monobrominated product enolizes faster than the starting 1-indanone[3].

If the internal temperature exceeds 10 °C during the addition of Br₂, this secondary enolization competes effectively with the primary reaction. The highly reactive secondary enol rapidly consumes available bromine, leading to the formation of 2,2-dibromo-1-indanone[3]. Maintaining strict low-temperature profiles (0–10 °C) ensures kinetic control, suppressing the secondary enolization long enough to consume the stoichiometric bromine[1][2].

G Indanone 1-Indanone (Starting Material) Enol1 Primary Enolization (Slower Rate) Indanone->Enol1 Acid/Base Catalysis MonoBromo 2-Bromo-1-indanone (Target Product) Enol1->MonoBromo + Br2 (0-10°C) Kinetic Control Enol2 Secondary Enolization (Faster Rate due to Br) MonoBromo->Enol2 Temp > 10°C Thermodynamic Shift DiBromo 2,2-Dibromo-1-indanone (Over-bromination) Enol2->DiBromo + Br2 Rapid Reaction

Logic diagram for temperature-dependent regioselectivity in 1-indanone bromination.

Verified Experimental Protocols

Protocol A: Low-Temperature Batch Bromination (Kinetic Control)

This protocol utilizes elemental bromine in diethyl ether, relying on strict thermal management to isolate the monobrominated product[1][3].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq.) in anhydrous diethyl ether[1].

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to stabilize at exactly 0–10 °C[1][2].

  • Initiation (Self-Validating Step): Add a single drop of molecular bromine (Br₂) to the solution. Wait for the characteristic red/brown color to decolourize, indicating the successful initiation of the enolization cycle[3].

  • Controlled Addition: Slowly add the remaining Br₂ (total 1.0 eq.) dropwise. Crucial: Do not add the next drop until the previous drop has completely decolourized to prevent a localized excess of Br₂[3].

  • Quenching: Once addition is complete and TLC indicates consumption of the starting material, immediately pour the mixture into ice water to thermally quench the reaction and prevent secondary enolization[1].

  • Workup: Extract with dichloromethane, wash with saturated sodium bisulfite (to neutralize unreacted Br₂), dry over anhydrous sodium sulfate, and concentrate under reduced pressure[2][4].

Protocol B: Continuous Flow Photochemical Bromination (NBS)

Flow chemistry offers superior heat dissipation and precise residence times, allowing reactions to occur at room temperature without the over-bromination typical of batch reactors[5].

  • Solution Preparation: Prepare a homogenous solution of 1-indanone (0.25 M) and N-bromosuccinimide (0.26 M) in acetonitrile[5].

  • Reactor Setup: Utilize an FEP (fluorinated ethylene propylene) microfluidic reactor equipped with a UVC-LED light source[5].

  • Execution: Pump the solution through the microreactor at a precisely defined flow rate at 25 °C[5].

  • Optimization: The yield is highly dependent on flow rate. A rate of 6 mL/h maximizes conversion (~90%) by balancing UV exposure time with the prevention of by-product generation[5].

Troubleshooting & FAQs

Q1: I am using exactly 1.0 equivalent of Br₂, but my GC-MS shows a 40% yield of 2,2-dibromo-1-indanone. What is failing? A1: Your temperature control or addition rate is likely inadequate. At temperatures above 10 °C, the monobrominated product enolizes more readily than the starting material[3]. If Br₂ is added too quickly, a localized excess of bromine reacts with this highly reactive secondary enol, forming the dibrominated product even before all the 1-indanone has reacted[3]. Ensure your internal temperature remains strictly below 10 °C and follow the color-dependent addition method.

Q2: My crude 2-bromo-1-indanone is "oiling out" instead of crystallizing during recrystallization. How do I fix this? A2: "Oiling out" occurs when the product separates as a liquid rather than a solid, often due to the presence of dibrominated impurities or an overly concentrated solution at high temperatures[1]. To troubleshoot:

  • Add a small amount of the less polar solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy, then add just enough polar solvent (e.g., ethyl acetate) to clear it[1].

  • Allow the solution to cool very slowly to room temperature before moving it to an ice bath[4].

  • Seed the solution with a pure crystal of 2-bromo-1-indanone to provide a nucleation site.

Q3: Can I use basic conditions (e.g., K₂CO₃) to speed up the initial enolization? A3: It is highly discouraged if your goal is mono-bromination. The presence of a base strongly encourages the formation of the dibrominated product[3]. Base-catalyzed enolization indiscriminately deprotonates the more acidic alpha-proton of the monobromo intermediate, rapidly driving the reaction toward 2,2-dibromo-1-indanone[3]. Stick to acid-catalyzed or neutral conditions.

Q4: How does the choice of solvent interact with the temperature profile? A4: Solvent polarity directly impacts the stability of the enol intermediate. For instance, bromination in non-polar CCl₄ at 0 °C often yields poor conversion to the monobrominated product[3]. However, using the same solvent at 25 °C results almost exclusively in the dibrominated product[3]. Diethyl ether or acetic acid are preferred because they facilitate the reaction at lower temperatures (0–10 °C), allowing for the kinetic trapping of the mono-bromo product[1][2][3].

Quantitative Data Summary

The following table synthesizes the expected outcomes based on temperature and reaction conditions, illustrating the critical nature of thermal control:

Starting MaterialReagents & SolventTemperatureMajor ProductYield / ConversionRef
1-IndanoneBr₂ (1.0 eq), Diethyl Ether0–10 °C2-Bromo-1-indanoneHigh (Kinetic Control)[1]
4-Chloro-1-indanoneBr₂ (1.0 eq), CCl₄0 °C2-Bromo-4-chloro-1-indanone25%[3]
4-Chloro-1-indanoneBr₂ (1.0 eq), CCl₄25 °C2,2-Dibromo-4-chloro-1-indanone40% (Over-bromination)[3]
1-IndanoneNBS (1.04 eq), Acetonitrile25 °C (Flow: 6 mL/h)2-Bromo-1-indanone~90%[5]

References

  • BenchChem Technical Support Team. "2-Bromo-1-indanone | 1775-27-5 | Benchchem." Benchchem.com.
  • BenchChem Technical Support Team. "3-Bromo-1-indanone Purity|For Research." Benchchem.com.
  • BenchChem Technical Support Team. "7-Bromo-1-indanone | High-Purity Research Chemical." Benchchem.com.
  • "Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine." Sabinet African Journals.
  • "An FEP Microfluidic Reactor for Photochemical Reactions." MDPI.

Sources

removing unreacted bromine from 2-Bromo-6-methyl-1-indanone mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Bromine ( ) from Reaction Mixtures

Ticket ID: IND-BR-006 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are performing an electrophilic


-bromination of 6-methyl-1-indanone. The persistence of the reddish-brown bromine color indicates incomplete consumption or excess reagent. Critical Warning:  The product, 2-bromo-6-methyl-1-indanone, is a potent lachrymator and is chemically sensitive. Improper quenching can lead to three failure modes:
  • Elimination: Formation of 6-methyl-indenone (loss of bromine).

  • Substitution: Formation of water-soluble Bunte salts (if thiosulfate is used incorrectly).

  • Over-reduction: Reversion to the starting ketone.

This guide provides the "Golden Path" protocol for safe bromine removal and troubleshooting for common deviations.

Module 1: The Golden Path (Standard Protocol)

Use this protocol for standard reaction workups where excess bromine is visible.

Reagents Required
ReagentConcentrationRoleMechanism
Sodium Bisulfite (

)
10% Aqueous (w/v)Primary Quench Reduces

to

without nucleophilic attack.
Dichloromethane (DCM) SolventExtractionSolubilizes the organic product.
Starch-Iodide Paper N/AIndicatorTurns blue/black in presence of oxidants (

).
Step-by-Step Procedure
  • Thermal Control: Cool the reaction mixture to 0–5 °C .

    • Why? Quenching is exothermic. Heat promotes the elimination of HBr, converting your product into the unwanted

      
      -unsaturated enone.
      
  • The Bisulfite Wash: Slowly add 10% aqueous Sodium Bisulfite to the reaction mixture with vigorous stirring.

    • Visual Cue: The deep red/orange color should fade to a pale yellow or colorless solution.

  • Verification (The Starch Test): Dip a glass rod into the organic layer and touch it to wet starch-iodide paper.

    • Pass: No color change.

    • Fail: Blue/Black spot. (Add more bisulfite).

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer.

  • The "Soft" Wash: Wash the organic layer once with water, then once with saturated brine.

    • Note: Avoid using Sodium Bicarbonate (

      
      ) unless strictly necessary for acid removal. If used, keep contact time short to prevent base-catalyzed elimination.
      

Module 2: Decision Logic (Workflow Visualization)

The following flowchart illustrates the critical decision points during the quenching process to prevent product degradation.

QuenchingLogic Start Crude Reaction Mixture (Red/Brown Color) Cool Cool to 0-5°C Start->Cool AddBisulfite Add 10% NaHSO3 (aq) Cool->AddBisulfite CheckColor Visual Check: Is it Colorless/Pale Yellow? AddBisulfite->CheckColor Warning STOP: Check for Iodine contamination or Tar AddBisulfite->Warning Color persists after >3 washes CheckColor->AddBisulfite No (Red persists) StarchTest Starch-Iodide Test CheckColor->StarchTest Yes StarchTest->AddBisulfite Positive (Blue/Black) PhaseSep Phase Separation StarchTest->PhaseSep Negative (No Color) Success Proceed to Drying (MgSO4) & Concentration PhaseSep->Success

Figure 1: Decision tree for quenching excess bromine. Note the iterative loop for bisulfite addition to ensure complete neutralization before phase separation.

Module 3: Troubleshooting & FAQs

Q1: Can I use Sodium Thiosulfate ( ) instead of Bisulfite?

Recommendation: AVOID if possible. While thiosulfate is a standard halogen quencher, it poses a specific risk to


-halo ketones like this compound.
  • The Risk: Thiosulfate is a strong nucleophile. It can attack the

    
    -carbon via an 
    
    
    
    mechanism, displacing the bromide to form a water-soluble Bunte Salt (organic thiosulfate).
  • The Symptom: Your product disappears from the organic layer and ends up in the aqueous waste.

  • The Chemistry:

    
    
    
Q2: The red color persists even after adding excess bisulfite.

Diagnosis: This is likely not bromine.

  • Iodine Contamination: If you used

    
     as a catalyst, the color might be iodine, which requires more reducing power or specific removal.
    
  • Polymerization/Tars: Over-heating during the reaction can create dark oligomers. These are not oxidants and will not bleach with bisulfite.

    • Test: Run a TLC.[1] If the colored spot stays at the baseline, it is tar. If it moves with the solvent front, it is likely residual bromine or iodine.

Q3: I see a new spot on TLC that is less polar (higher Rf) than my product.

Diagnosis: Elimination has occurred. You have likely formed 6-methyl-indenone (the


-unsaturated ketone).
  • Cause: The workup was too basic (high pH) or too hot.

  • Solution: Ensure the quench is neutral/acidic. Do not use strong bases like NaOH or concentrated

    
     during the workup.
    

Module 4: Comparative Data (Quenching Agents)

FeatureSodium Bisulfite (

)
Sodium Thiosulfate (

)
Primary Mechanism Redox (Reduction of

)
Redox + Nucleophilic Substitution
Nucleophilicity LowHigh (Risk of

)
Risk to Product Low (Safe for

-bromo ketones)
High (Forms Bunte Salts)
Byproducts Sulfate (

), Bromide (

)
Tetrathionate (

), Bunte Salts
Recommendation PREFERRED EMERGENCY ONLY

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for halogen quenching protocols and safety).
  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Their Salts." Current Organic Chemistry, 13(8). (Discusses oxidative halogenation and workup stability).

  • Organic Syntheses. (1936). "Bromoacetone."[2] Org.[3][4][5] Synth. 16, 13. (Classic protocol demonstrating bisulfite workup for sensitive

    
    -bromo ketones).
    
  • MilliporeSigma. (2024). "Safety Data Sheet: 2-Bromo-1-indanone." (Confirming lachrymatory hazards and storage stability).

Sources

storage conditions to prevent degradation of 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-6-methyl-1-indanone

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing this compound. It provides in-depth, field-proven insights into the optimal storage conditions required to prevent chemical degradation. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs) on Storage & Handling

Question 1: What are the ideal storage conditions for long-term stability of this compound?

To maximize the shelf-life and preserve the integrity of this compound, it should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][2] The compound is a solid at room temperature and should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.[1][3] For extended periods, storage in a freezer (-20°C) is also a viable and often preferred option.[3]

  • Causality: As an α-bromo ketone, the compound is susceptible to degradation pathways that are accelerated by heat, moisture, and oxygen.[1][4] Cool temperatures slow down the kinetics of potential decomposition reactions. An inert atmosphere is critical because it displaces moisture and oxygen, which can lead to hydrolysis and oxidation, respectively.[1][5]

Question 2: How should I handle the compound upon receiving it and for routine use?

Upon receipt, the container should be inspected for integrity. Before opening, allow the container to equilibrate to room temperature in a desiccator. This is a crucial step to prevent atmospheric moisture from condensing on the cold solid, which could introduce water and initiate hydrolysis.

For routine use, always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][6][7] Since many α-bromo ketones are lachrymators and skin irritants, direct contact should be strictly avoided.[1][8] After dispensing the required amount, securely reseal the container, purge the headspace with an inert gas if possible, and return it to the recommended cold storage.

Question 3: What are the visible signs of degradation in my this compound sample?

The most common indicators of degradation are visual. A pure sample should be a solid, typically off-white or cream-colored.[9] Signs of decomposition include:

  • Color Change: A noticeable darkening of the material to yellow, brown, or even black is a primary sign of degradation.[1] This is often due to the formation of unsaturated ketone byproducts or polymeric materials.[5]

  • Physical State Alteration: If the solid begins to appear oily or sticky, it may indicate the formation of liquid byproducts.[1]

  • Acrid Odor: The release of hydrogen bromide (HBr) gas, which has a sharp, pungent odor, is a clear sign of dehydrobromination, a common degradation pathway.[1]

If any of these signs are observed, the purity of the compound should be verified analytically before use.

Question 4: Which materials and chemical substances are incompatible with this compound?

To prevent unintended reactions and degradation, avoid storing or handling the compound with the following:

  • Strong Bases: Bases can catalyze the dehydrobromination (elimination of HBr) to form an α,β-unsaturated ketone.[1][3]

  • Strong Oxidizing Agents: These can react with the molecule, potentially at the ketone or the aromatic ring.[3][10]

  • Strong Acids: While HBr is a byproduct of degradation, strong acids can catalyze hydrolysis and other rearrangements.[1][3]

  • Water/Moisture: Leads to hydrolysis of the bromine atom, forming the corresponding α-hydroxy ketone and HBr.[1]

  • Reactive Metals: Avoid contact with metals like sodium, potassium, and magnesium.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical path to identifying the cause and implementing a solution.

Issue 1: My sample has developed a yellow or brown color over time.

  • Probable Cause: This is a classic indicator of degradation, most likely through oxidation or dehydrobromination initiated by exposure to air, light, or elevated temperatures.[1][5] The colored species are often conjugated systems or polymeric byproducts.

  • Troubleshooting Steps:

    • Do not use: Do not assume the material is viable for your experiment, as the impurities could drastically alter the outcome.

    • Analytical Verification: Assess the purity of the sample using a suitable analytical method like HPLC or NMR spectroscopy to quantify the remaining active compound and identify impurities.[12]

    • Review Storage Protocol: Ensure that the compound has been stored in a tightly sealed container, protected from light, and at the recommended cold temperature (2-8°C or -20°C).[1][13] Confirm that an inert atmosphere was used if required for long-term storage.

    • Procure Fresh Material: If significant degradation is confirmed, it is best to use a fresh, uncompromised lot of the compound for your experiments.

Issue 2: I'm observing unexpected peaks in my HPLC/GC-MS analysis of a freshly prepared solution.

  • Probable Cause 1: Compound Instability in Solution. this compound may have limited stability in certain solvents, especially protic solvents or those containing trace amounts of water or basic impurities.

    • Troubleshooting Steps: Prepare solutions immediately before use.[5] If storage is necessary, keep solutions at low temperatures (2-8°C) and protected from light for the shortest possible duration.[5] Use high-purity, anhydrous solvents for sample preparation.

  • Probable Cause 2: Contaminated Glassware or Solvents. Trace contaminants on glassware or in the solvent can catalyze degradation.

    • Troubleshooting Steps: Ensure all glassware is meticulously cleaned and dried. Use fresh, HPLC-grade or anhydrous solvents. Run a blank injection of the solvent to rule out contamination from that source.[5]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for troubleshooting suspected degradation of this compound.

G Troubleshooting Workflow for this compound Degradation start Suspicion of Compound Degradation visual_check Perform Visual Inspection (Color, Physical State) start->visual_check analytical_check Perform Analytical Check (e.g., HPLC, NMR) visual_check->analytical_check Changes Observed (e.g., Darkening) no_issue No Degradation Detected Proceed with Caution visual_check->no_issue No Changes Observed analytical_check->no_issue Purity Confirmed degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Impurities Detected review_storage Review Storage & Handling Protocols implement_changes Implement Corrective Actions (e.g., Inert Gas, Desiccator) review_storage->implement_changes remediate Remediation Strategy purify Consider Re-purification (If Minor Degradation) remediate->purify discard Discard and Procure New Material remediate->discard degradation_confirmed->review_storage degradation_confirmed->remediate

Caption: Troubleshooting workflow for suspected compound degradation.

Stability Data & Protocols

Table 1: Summary of Storage Conditions and Their Impact on Stability
ParameterConditionExpected Impact on StabilityRationale
Temperature Ambient (~25°C)Poor: Significant degradation expected within weeks to months.Higher thermal energy increases the rate of decomposition reactions like dehydrobromination.[1]
Refrigerated (2-8°C)Good: Suitable for short- to medium-term storage (months).[2][4]Reduces reaction kinetics, significantly slowing degradation.[1]
Frozen (≤ -20°C)Excellent: Optimal for long-term storage (years).[3]Drastically minimizes molecular motion and reaction rates, preserving compound integrity.
Atmosphere AirPoor: Risk of hydrolysis from humidity and oxidation from O₂.[1][5]Moisture can cause hydrolysis to an α-hydroxy ketone; oxygen can lead to oxidative byproducts.[1][5]
Inert Gas (Ar, N₂)Excellent: Protects against atmospheric degradation pathways.[1][3]Displaces oxygen and moisture, preventing hydrolysis and oxidation.
Light Exposure Ambient Light / UVFair to Poor: Potential for photodegradation.UV or visible light can provide the energy to induce photochemical reactions, possibly leading to debromination or radical formation.[5]
Dark (Amber Vial)Excellent: Prevents photolytic degradation.[5][13]Blocks energetic photons, protecting the chemical bonds from light-induced cleavage.
Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions. It is essential for identifying potential degradation products and validating that your analytical method (e.g., HPLC) is "stability-indicating," meaning it can separate the intact drug from its degradation products.[5]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1.0 mg/mL.

2. Stress Conditions (perform each in parallel):

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.[5]

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1 mL of 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 8 hours, protected from light.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[5]

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 80°C for 48 hours.

    • After the specified time, cool the sample and prepare a 0.1 mg/mL solution in the mobile phase.[5]

  • Photolytic Degradation:

    • Expose a 0.1 mg/mL solution of the compound (in a quartz cuvette or suitable transparent vial) to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

    • Prepare a control sample by wrapping an identical solution in aluminum foil and keeping it at the same temperature.[5]

3. Analysis:

  • Analyze all stressed samples and a control (unstressed) sample by a validated HPLC-UV method. For structural elucidation of unknown peaks, LC-MS analysis is recommended.[12]

References

  • BenchChem. (2025). Managing thermal instability of alpha-bromo ketones. BenchChem Tech Support.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Acetobromo-alpha-D-glucose. Fisher Scientific.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11715, Bromoacetone. PubChem.
  • Organic Syntheses. α-BROMOBENZALACETONE. Organic Syntheses Procedure.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 6-Bromo-1-indanone. Thermo Fisher Scientific.
  • NSR laboratories Pvt. Ltd. Bromoacetone (CAS 598-31-2).
  • University of St Andrews. Chemical Storage Guide. Environmental Health and Safety Services.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 6-Bromo-1-indanone. TCI Chemicals.
  • MilliporeSigma. 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.
  • Bide Pharmatech. 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.
  • BenchChem. (2025). Stability and degradation of 6-Bromo-2,3-dihydro-1H-inden-5-ol. BenchChem Tech Support.
  • BenchChem. (2025).

Sources

scaling up synthesis of 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-Bromo-6-methyl-1-indanone. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and process chemists with field-proven methodologies, mechanistic troubleshooting, and robust quality control parameters.

The alpha-bromination of 6-methyl-1-indanone is a critical transformation, but scaling it from the bench to the pilot plant introduces significant challenges regarding thermal management, regioselectivity (avoiding di-bromination), and safe reagent handling. This guide addresses these specific operational hurdles.

Process Architecture & Logical Workflow

G SM 6-Methyl-1-indanone (Substrate) Reaction Electrophilic α-Bromination (T < 25°C, Acidic Media) SM->Reaction Reagent Brominating Agent (NBS or Br2) Reagent->Reaction Workup Quench & Neutralization (NaHSO3 / NaHCO3) Reaction->Workup Purification Recrystallization (EtOH or Hexanes/EtOAc) Workup->Purification Product This compound (Target API Intermediate) Purification->Product

Logical workflow for the scale-up synthesis of this compound.

Step-by-Step Methodology: Scalable α-Bromination

While standard laboratory protocols often utilize elemental bromine (Br₂) in glacial acetic acid[1], pilot-scale operations frequently shift toward N-Bromosuccinimide (NBS) due to its superior handling safety and precise stoichiometric control, which minimizes the formation of dibrominated impurities[2]. The following protocol is a self-validating system designed for a 100g scale-up.

Materials:

  • 6-Methyl-1-indanone (Starting Material)[3]

  • N-Bromosuccinimide (NBS, 1.05 equivalents)[2]

  • p-Toluenesulfonic acid (pTSA, 0.1 equivalents) or glacial acetic acid (solvent/catalyst)

  • Acetonitrile or Dichloromethane (Reaction Solvent)

  • Aqueous Sodium Bisulfite (NaHSO₃, 10% w/v)

  • Aqueous Sodium Bicarbonate (NaHCO₃, saturated)

Execution Protocol:

  • Preparation: Charge a jacketed glass reactor with 6-methyl-1-indanone (100 g, 0.68 mol) and acetonitrile (1.0 L). Stir to achieve complete dissolution.

  • Catalysis & Cooling: Add pTSA (13 g, 0.068 mol) to promote enolization. Cool the reactor jacket to maintain an internal temperature of 10–15 °C. Causality: Lower temperatures suppress the formation of 2,2-dibromo-6-methyl-1-indanone by reducing the reaction rate of the already brominated product.

  • Bromination: Add NBS (128 g, 0.72 mol) in five equal portions over 90 minutes. Monitor the internal temperature closely; do not allow it to exceed 25 °C.

  • Reaction Monitoring: Stir for 2–4 hours. Verify completion via HPLC or TLC (Hexanes:EtOAc 8:2). The reaction is complete when the starting material is < 2%.

  • Quenching: Slowly add 200 mL of 10% aqueous NaHSO₃ to quench any unreacted active bromine species, followed by 300 mL of saturated NaHCO₃ to neutralize the acid catalyst.

  • Extraction & Concentration: Extract the aqueous layer with dichloromethane (2 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound.

Quantitative Data: Reagent Matrix Comparison

The choice of brominating agent drastically affects the scale-up profile. The table below summarizes the quantitative differences based on established synthetic methodologies[1][2].

ParameterElemental Bromine (Br₂) in AcOHN-Bromosuccinimide (NBS) in MeCN
Typical Molar Yield 65 - 75%80 - 88%
Mono-selectivity Moderate (prone to dibromination)High (controlled release of Br⁺)
Exothermicity High (requires strict cryogenic control)Moderate (manageable with jacket cooling)
Workup Complexity High (fuming, highly corrosive off-gas)Low (succinimide byproduct is water-soluble)
Purity (Post-Cryst.) > 95%> 98%

Troubleshooting Guides & FAQs

Q1: My scale-up reaction is yielding >15% of the 2,2-dibromo-6-methyl-1-indanone impurity. How do I suppress this? A1: Over-bromination is a kinetic issue caused by localized excesses of the brominating agent or elevated temperatures.

  • Causality: The first bromination occurs via the enol tautomer. While the electron-withdrawing bromine atom slightly deactivates the alpha-position, the enolization of the mono-bromo product can still occur if the temperature is too high or if there is excess Br₂/NBS.

  • Solution: Strictly control the internal temperature below 20 °C during addition. Ensure rigorous agitation to prevent localized high concentrations of NBS/Br₂. Reduce the stoichiometric equivalent of your brominating agent from 1.1 to 1.02.

Q2: During the addition of Br₂ in acetic acid, the reaction mixture turned black and I observed a massive thermal spike. What failed? A2: You experienced a thermal runaway. The electrophilic alpha-bromination of ketones is highly exothermic[2].

  • Causality: If Br₂ is added too quickly, it accumulates unreacted in the chilled mixture. Once the activation energy is reached, the accumulated Br₂ reacts all at once, releasing massive heat, which further accelerates the reaction, leading to decomposition (tarring/blackening).

  • Solution: Implement a controlled, continuous-flow addition pump for the brominating agent rather than manual batch additions. Ensure your reactor's heat removal capacity (UA value) exceeds the heat generation rate.

Q3: My product is "oiling out" instead of crystallizing during the ethanol recrystallization step. How do I induce proper crystallization? A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the temperature at which the product reaches supersaturation[2].

  • Causality: This is often caused by the presence of highly soluble impurities (like unreacted 6-methyl-1-indanone or succinimide) depressing the melting point of the target compound.

  • Solution: First, ensure your reaction went to completion before workup. To fix the current batch, evaporate the ethanol, redissolve the oil in a minimum amount of warm ethyl acetate, and slowly add hexanes (an anti-solvent) dropwise until the solution becomes cloudy. Seed the mixture with a pure crystal of this compound and cool slowly to 4 °C.

Q4: Can I use continuous flow microfluidics for this synthesis to improve safety? A4: Yes. Photochemical bromination using NBS in a microfluidic reactor equipped with a UVC-LED light source has been successfully demonstrated for 1-indanones[2].

  • Causality: Flow chemistry drastically increases the surface-area-to-volume ratio, allowing for near-instantaneous heat dissipation and uniform light penetration. This prevents thermal spikes and ensures tight control over residence time, effectively eliminating di-bromination while safely handling the reactive intermediates.

References

  • α-Anilinoketones, Esters and Amides: A Chemical Study - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The "Go/No-Go" Signal

In drug discovery, 2-Bromo-6-methyl-1-indanone serves as a critical electrophilic scaffold, particularly for fusing heterocyclic rings (e.g., thiazoles, imidazoles) or preparing melatonin receptor agonists.

For the synthetic chemist, the "performance" of this compound is defined by its purity profile . The bromination of 6-methyl-1-indanone is notoriously sensitive; over-bromination (2,2-dibromo) or under-reaction (starting material) leads to inseparable mixtures downstream.

This guide compares the spectral signature of the target product against its critical "competitors" in the reaction flask: the Precursor (6-methyl-1-indanone) and the Over-brominated Impurity (2,2-dibromo-6-methyl-1-indanone) .

Experimental Protocol & Sample Preparation

Synthesis Workflow (Context for Analysis)
  • Reagents: 6-methyl-1-indanone (1.0 eq),

    
     (1.05 eq) or NBS.
    
  • Solvent: Acetic Acid (catalytic HBr) or

    
    .
    
  • Critical Step: The reaction must be quenched immediately upon consumption of starting material to prevent the thermodynamic sink (dibromination).

NMR Sample Preparation

To ensure high-resolution splitting patterns (essential for stereochemical assignment), follow this protocol:

  • Solvent:

    
      (Chloroform-d) is superior to DMSO-
    
    
    
    for this lipophilic ketone. It prevents H/D exchange at the acidic
    
    
    -position.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic bromide salts which can cause line broadening.

Comparative Spectral Analysis

Zone 1: The "Hero" Region (Aliphatic C2/C3)

This is the primary diagnostic region. The transformation of the C2-methylene into a C2-methine bromide creates a massive chemical shift change.

FeaturePrecursor (6-methyl-1-indanone)Target (this compound)Impurity (2,2-Dibromo analog)
C2 Proton(s) 2.60–2.75 ppm (Multiplet, 2H)4.65–4.75 ppm (Doublet of Doublets, 1H)Silent (No protons at C2)
C3 Protons 3.05–3.15 ppm (Triplet/Multiplet, 2H)3.30–3.80 ppm (Two distinct dd, 2H)3.90–4.00 ppm (Singlet, 2H)
Multiplicity Complex

system
Distinct

system
Isolated Singlet

Mechanistic Insight:

  • Target: The H2 proton shifts downfield (~2.0 ppm) due to the inductive effect of Bromine. It appears as a doublet of doublets (dd) because it couples with the two diastereotopic protons at C3 (

    
     Hz, 
    
    
    
    Hz).
  • Impurity: The 2,2-dibromo impurity lacks an H2 proton. Its presence is betrayed by a singlet at ~3.9 ppm (the C3 protons), which are no longer coupled to C2.

Zone 2: The Aromatic Region (Structural Integrity)

The 6-methyl substitution pattern simplifies the aromatic region.

  • H7 (Ortho to C=O): ~7.50 ppm (Doublet). Deshielded by the carbonyl anisotropy.

  • H5 (Meta to C=O): ~7.35 ppm (Doublet of doublets).

  • H4 (Para to C=O): ~7.20 ppm (Broad Singlet/Doublet).

  • Comparison: The aromatic shifts change minimally (<0.1 ppm) upon bromination. If you see a second set of aromatic peaks shifted significantly, suspect aromatic bromination (a common side reaction if Lewis acids are present).

Zone 3: The Methyl Internal Standard
  • Signal: Singlet at 2.38–2.42 ppm .

  • Utility: Use this integral (set to 3.00H) to quantify the molar ratio of Product vs. Starting Material.

    • Calculation: If the SM methyl peak (2.38 ppm) integrates to 0.3 and Product methyl (2.40 ppm) to 3.0, you have ~10% unreacted starting material.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for interpreting the NMR spectrum during reaction monitoring.

NMR_Analysis Start Crude 1H NMR Spectrum (CDCl3) Check_H2 Check 4.6 - 4.8 ppm Region Start->Check_H2 Decision_H2 Is there a dd at ~4.7 ppm? Check_H2->Decision_H2 Check_Impurity Check 3.9 - 4.0 ppm (Singlet) Decision_H2->Check_Impurity Yes Check_SM Check 2.6 - 2.8 ppm (Multiplet) Decision_H2->Check_SM No (or weak) Decision_Dibromo Is the Singlet Present? Check_Impurity->Decision_Dibromo Result_Pure PASS: Pure Product Proceed to Coupling Decision_Dibromo->Result_Pure No Result_Over FAIL: Over-brominated Recrystallize (EtOH) Decision_Dibromo->Result_Over Yes (>5%) Result_Under FAIL: Unreacted SM Add 0.1 eq Br2 Check_SM->Result_Under Significant Signal

Caption: Logic flow for validating this compound synthesis via 1H NMR. Blue nodes indicate analysis steps; Green/Red nodes indicate actionable outcomes.

Troubleshooting & Anomalies

SymptomProbable CauseCorrective Action
H2 signal is broad/missing Enolization in wet solventDry sample; filter through basic alumina or use fresh

.
Extra Singlet at 2.1 ppm Acetone (cleaning residue)Dry under high vacuum (indanone is non-volatile).
Split Methyl Peak Rotamers or AtropisomersUnlikely for this rigid system. Suspect mixture of 4-methyl and 6-methyl isomers if starting material was impure.
H2 appears as Triplet Poor resolution or

Re-shim magnet. While rare, accidental equivalence can occur; verify with COSY.

References

  • Podgoršek, A. et al. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry. Available at: [Link]

  • Tutar, A. & Erenler, R. (2015).[1] Bromination of 4-Bromoindanone and 5-Bromoindanone. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

Sources

Analytical Comparison Guide: Interpreting Mass Spectrometry Fragmentation of 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Platform comparison (GC-EI-MS vs. LC-ESI-MS/MS), fragmentation causality, and standardized experimental protocols.

Introduction & Chemical Context

2-Bromo-6-methyl-1-indanone (


) is a critical halogenated bicyclic scaffold widely utilized as an intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, agrochemicals, and novel indanone-derived therapeutics. Because the 

-bromo ketone moiety is highly reactive, confirming its structural integrity during synthesis and purification is paramount.

Mass spectrometry (MS) is the gold standard for this structural elucidation. However, the choice of ionization technique—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —drastically alters the observed fragmentation patterns. This guide objectively compares these two platforms, providing researchers with the mechanistic insights and self-validating protocols needed to interpret the spectral data of this compound accurately.

Mechanistic Causality of Fragmentation

To interpret the mass spectra of this compound, one must understand the thermodynamic vulnerabilities of its molecular structure. The fragmentation is governed by three primary structural features: the isotopic signature of bromine, the weak


-carbon-bromine bond, and the stability of the indanone core [1].
The Bromine Isotopic Signature

Bromine naturally occurs as two stable isotopes,


 and 

, in an approximate 1:1 ratio. Consequently, the intact molecular ion (

or

) will always present as a distinct "twin peak" separated by 2 Da (m/z 224 and 226 for the radical cation). The preservation or absence of this twin peak instantly diagnoses whether the fragment still contains the halogen.
Primary Cleavage: Loss of the Bromine Radical

The


 bond dissociation energy is relatively low (~280 kJ/mol) compared to the 

bonds of the indanone ring. Under both 70 eV Electron Ionization (EI) and Collision-Induced Dissociation (CID), the most kinetically favorable event is the

-cleavage of the bromine atom. This yields the resonance-stabilized 6-methyl-1-indanon-2-yl cation at m/z 145 .
Secondary Cleavage: Ring Contraction and CO Loss

Following the loss of bromine, the resulting


 cation undergoes a classic cyclic ketone fragmentation. The expulsion of carbon monoxide (CO, -28 Da) is driven by the formation of a highly stable methylindenyl cation at m/z 117 . This pathway is a hallmark of 1-indanone derivatives, as the loss of CO relieves ring strain and maximizes aromatic stabilization [1]. Subsequent losses include a methyl radical (-15 Da) to yield m/z 102 .

fragmentation M M+• m/z 224 / 226 (1:1 Isotope Ratio) F1 [M - Br]+ m/z 145 Base Peak (EI) M->F1 - Br• (-79/-81 Da) α-Cleavage F2 [M - Br - CO]+ m/z 117 Methylindenyl Cation F1->F2 - CO (-28 Da) Ring Contraction F3 [M - Br - CO - CH3]+ m/z 102 Indenyl Cation F2->F3 - CH3• (-15 Da) Alkyl Cleavage

Caption: Primary mass spectrometry fragmentation pathway of this compound.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Selecting the correct analytical platform depends on whether you need to observe the intact molecular ion or require deep structural fragmentation for isomer differentiation.

  • GC-EI-MS (Hard Ionization): Operates at 70 eV, transferring immense excess internal energy to the molecule. This typically shatters the weak

    
     bond immediately. The molecular ion (m/z 224/226) is often weak (<5% relative abundance), while the [M-Br]+ ion (m/z 145) dominates as the base peak [2].
    
  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization gently protonates the molecule to form

    
     at m/z 225/227. Because the ionization occurs in the liquid phase via droplet desolvation [3], the intact brominated species is easily observed. Fragmentation is then deliberately induced in a collision cell (CID/HCD), allowing for controlled, step-wise structural elucidation.
    
Quantitative Data Summary

Table 1: Performance and Observation Metrics

MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (+ESI, CID)
Primary Ion Species

(Radical Cation)

(Protonated Molecule)
Molecular Ion Abundance Low (< 5%)High (> 80% before CID)
Base Peak m/z 145 (

)
m/z 225 / 227 (Precursor)
Isotopic Signature Utility Limited (parent ion is weak)Excellent (confirms Br presence)
Matrix Interference Moderate (requires high resolution)Low (mitigated by LC separation)

Table 2: Key Diagnostic m/z Peaks and Structural Assignments

m/z Value (Nominal)FormulaAssignment / Neutral LossPlatform Prominence
224 / 226

Intact Molecular Ion (

)
GC-MS (Weak)
225 / 227

Protonated Precursor (

)
LC-MS (Strong)
145

Loss of

/ Base Peak
Both (Dominant in GC)
117

Loss of

and

Both
102

Loss of

,

, and

GC-MS

Analytical Workflows & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. The use of specific gradients and collision energies ensures that the fragmentation pathways described above can be consistently replicated.

workflow cluster_GC GC-EI-MS Protocol cluster_LC LC-ESI-MS/MS Protocol Sample This compound Sample Preparation (10 µg/mL in MeOH) GC_Inj Injection 1 µL Splitless (250°C) Sample->GC_Inj LC_Inj Injection 2 µL (Autosampler 4°C) Sample->LC_Inj GC_Sep Separation DB-5MS (30m x 0.25mm) GC_Inj->GC_Sep EI_Ion Ionization 70 eV Electron Impact GC_Sep->EI_Ion LC_Sep Separation C18 UHPLC (Gradient) LC_Inj->LC_Sep ESI_Ion ESI_Ion LC_Sep->ESI_Ion

Caption: Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Protocol A: GC-EI-MS Methodology

Designed for maximum fragmentation and library matching.

  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate or methanol to a final concentration of 10 µg/mL.

  • Chromatography: Use a 30 m × 0.25 mm ID × 0.25 µm film thickness capillary column (e.g., Rxi-5Sil MS or DB-5MS).

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL injection volume, splitless mode, inlet temperature set to 250°C.

  • Mass Spectrometry: Transfer line at 280°C, ion source at 230°C. Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50–350.

  • Validation: Verify the presence of the m/z 145 base peak. If the m/z 224/226 peak is entirely absent, lower the injector temperature to 200°C to rule out thermal degradation in the inlet prior to ionization [2].

Protocol B: LC-ESI-MS/MS Methodology

Designed for intact mass confirmation and targeted structural mapping.

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol:Water (50:50, v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Use a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm particle size). Column temperature: 40°C.

  • Mobile Phase: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (+ESI) mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Tandem MS (CID): Isolate the

    
     precursor at m/z 225 (using a 1.0 Da isolation window). Apply a normalized collision energy (NCE) sweep from 20 to 40 eV.
    
  • Validation: At 20 eV, the m/z 225/227 twin peak should be visible. At 40 eV, the spectrum should be dominated by the m/z 145 and m/z 117 product ions, confirming the

    
    -bromo ketone connectivity.
    

Conclusion

For the routine confirmation of this compound, LC-ESI-MS/MS is the superior platform due to its ability to preserve the fragile


 bond during ionization, allowing for the observation of the diagnostic bromine isotopic signature before targeted fragmentation. Conversely, GC-EI-MS  provides rapid, library-searchable fragmentation fingerprints but requires careful interpretation, as the hard 70 eV ionization often obliterates the molecular ion, leaving the analyst to deduce the original structure entirely from the m/z 145 and m/z 117 fragments.
References
  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO.
  • Lead discovery—delivering broader and deeper insights—Orbitrap Exploris GC 240 mass spectrometer. Thermo Fisher Scientific.
  • Microdroplet fusion mass spectrometry for fast reaction kinetics. PNAS.

IR spectroscopy peaks for 2-Bromo-6-methyl-1-indanone identification

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the infrared (IR) spectroscopic identification of 2-Bromo-6-methyl-1-indanone , a critical intermediate in the synthesis of pharmaceutical heterocycles (e.g., thiazoles, imidazoles).

The following analysis synthesizes established vibrational spectroscopy principles with specific structural data for the indanone scaffold. It focuses on distinguishing the target compound from its starting material (6-methyl-1-indanone ) and potential impurities (e.g., 2,2-dibromo-6-methyl-1-indanone ).

Executive Summary

Objective: Rapid identification of this compound and differentiation from process impurities using FTIR. Key Differentiator: The


-halogen carbonyl shift . The introduction of bromine at the C2 position of the strained indanone ring induces a diagnostic hypsochromic shift (to higher wavenumber) in the carbonyl stretching frequency due to dipolar field effects.
CompoundDiagnostic C=O Peak (cm⁻¹)C-Br Stretch (cm⁻¹)Status
6-Methyl-1-indanone ~1715 ± 5AbsentStarting Material
This compound ~1735 - 1745 ~550 - 650 Target Product
2,2-Dibromo-6-methyl-1-indanone ~1755 - 1765Strong/DoubletOver-brominated Impurity

Theoretical Basis of Identification

The Indanone Scaffold & Ring Strain

Unlike acyclic ketones (C=O ~1715 cm⁻¹) or conjugated acetophenones (~1685 cm⁻¹), 1-indanone exhibits a carbonyl stretch at ~1715 cm⁻¹ . This value is the result of two competing effects:

  • Conjugation (Lowering): The benzene ring reduces the double-bond character of the carbonyl, lowering the frequency.[1]

  • Ring Strain (Raising): The 5-membered ring constrains the bond angle (<120°), increasing the

    
    -character of the 
    
    
    
    -bond and strengthening the C=O bond, which raises the frequency. Net Result: The ring strain dominates, keeping the peak near 1715 cm⁻¹.
The Alpha-Halo Shift (The Diagnostic Tool)

When bromine is introduced at the


-position (C2), the C-Br and C=O dipoles interact. In the rigid indanone ring, the bromine atom adopts a conformation that maximizes this dipolar repulsion (field effect), requiring more energy to stretch the carbonyl bond.
  • Magnitude of Shift: Typically +20 to +25 cm⁻¹ per halogen atom.

  • Target Peak: Expect the C=O signal to move from 1715 cm⁻¹ (SM) to 1735–1745 cm⁻¹ (Product).

Detailed Spectral Analysis

Region 1: The Carbonyl Zone (1800 – 1650 cm⁻¹)

This is the primary region for monitoring reaction progress.

  • Starting Material (6-methyl-1-indanone):

    • Shows a strong, singular band at 1715 cm⁻¹ .

    • Note: If the peak is broad or split, check for residual solvent or water.

  • Target (this compound):

    • The peak shifts to 1740 cm⁻¹ .[2]

    • Process Control: During synthesis, you will see the 1715 peak diminish and the 1740 peak grow. Co-existence indicates incomplete conversion.

  • Impurity (2,2-Dibromo):

    • If the reaction is over-run, a new band appears at >1755 cm⁻¹ .

Region 2: The Fingerprint & C-Br Stretch (1000 – 500 cm⁻¹)

While the fingerprint region is complex, the C-Br stretch provides confirmatory evidence.

  • C-Br Stretch: Look for a medium-to-strong band in the 550–650 cm⁻¹ range. This band is absent in the starting material.

  • Aromatic Substitution: The 1,2,4-substitution pattern (from the 6-methyl group) typically yields out-of-plane (OOP) bending vibrations around 800–850 cm⁻¹ (2 adjacent H) and 880–900 cm⁻¹ (isolated H).

Region 3: C-H Stretching (3100 – 2800 cm⁻¹)

Useful for confirming the integrity of the methyl group and the loss of one


-proton.
  • Aromatic C-H: Weak bands >3000 cm⁻¹.[3][4]

  • Aliphatic C-H: Bands <3000 cm⁻¹.[5][6][7][8]

    • Methyl Group: Distinct bands at ~2960 cm⁻¹ (asymmetric) and ~2870 cm⁻¹ (symmetric). These should remain constant between SM and Product.

    • Methylene (C3): The C3 protons remain, showing typical -CH₂- scissoring/stretching.

Experimental Protocol

To ensure reproducible data, follow this self-validating protocol.

A. Sample Preparation

Method: Attenuated Total Reflectance (ATR) is recommended for speed and consistency, though KBr pellets provide higher resolution for weak bands.

  • Instrument Check: Run a background scan (air) to ensure the path is clear of CO₂/H₂O interference.

  • Sample Loading:

    • Solid: Place ~2-5 mg of dry solid on the diamond/ZnSe crystal. Apply pressure until the force gauge reaches the optimal zone (usually ~80-100 N).

    • Solvent Warning: Ensure the sample is fully dried. Residual solvents (e.g., Ethyl Acetate) have their own carbonyl peaks (~1740 cm⁻¹) which perfectly overlap with the target product. This is a critical failure mode.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 or 32

    • Range: 4000 – 450 cm⁻¹

B. Data Processing[5]
  • Baseline Correction: Apply automatic baseline correction to flatten the spectrum.

  • Normalization: Normalize the strongest peak (Carbonyl) to 100% (or 1.0 absorbance) to facilitate overlay comparison.

  • Overlay: Superimpose the spectrum of the starting material (6-methyl-1-indanone) to visualize the shift.

Visualizing the Workflow

Diagram 1: Synthesis & Spectral Checkpoints

This decision tree illustrates the spectral changes expected during the bromination process.

SynthesisPath cluster_legend Spectral Indicators SM Starting Material (6-Methyl-1-indanone) Reaction Bromination (Br2 / AcOH) SM->Reaction Peak: 1715 cm⁻¹ Target Target Product (this compound) Reaction->Target Shift to 1740 cm⁻¹ New Band: ~600 cm⁻¹ Impurity Impurity (2,2-Dibromo) Reaction->Impurity Over-reaction Shift to >1755 cm⁻¹ note Monitor C=O Shift: 1715 -> 1740

Caption: Spectral evolution during the synthesis of this compound. Monitor the carbonyl shift to detect endpoint and over-bromination.

Diagram 2: Troubleshooting Logic

Use this flow to interpret ambiguous spectral data.

Troubleshooting Start Analyze C=O Peak Check1715 Peak at 1715 cm⁻¹? Start->Check1715 Check1740 Peak at 1735-1745 cm⁻¹? Check1715->Check1740 Yes (Mixed) Check1715->Check1740 No ResultSM Incomplete Reaction (Continue) Check1715->ResultSM Dominant Check1760 Peak at >1755 cm⁻¹? Check1740->Check1760 No ResultTarget Target Identified (Confirm with C-Br) Check1740->ResultTarget Yes CheckBroad Broad Peak 3400 cm⁻¹? Check1760->CheckBroad No ResultOver Over-Brominated (Recrystallize) Check1760->ResultOver Yes ResultWet Hydrolysis/Wet (Dry Sample) CheckBroad->ResultWet Yes

Caption: Logic flow for interpreting IR spectra during in-process control.

References

  • NIST Chemistry WebBook. 2-Bromo-1-indanone Infrared Spectrum.[9] National Institute of Standards and Technology.[9] Available at: [Link]

  • LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones (IR Absorptions). Available at: [Link][1][2][3][4][6][9][10][11][12][13]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • PubChem. 6-Methyl-1-indanone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Determining the Purity of 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity for key intermediates is a cornerstone of quality control and regulatory compliance. 2-Bromo-6-methyl-1-indanone, a crucial building block in various synthetic pathways, requires precise and reliable analytical methods to quantify its purity and identify any process-related impurities. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols.

Introduction to the Analytical Challenge

This compound is a moderately polar, aromatic ketone. Its structure, featuring a bromine atom and a methyl group on the aromatic ring, presents a unique analytical profile. The primary objective of an HPLC purity method is to separate the main compound from potential impurities, which may include starting materials, isomers (e.g., other positional isomers of bromination), or byproducts of the synthesis. The choice of stationary phase and mobile phase is critical in achieving the desired selectivity and resolution.

This guide will compare a conventional reversed-phase (RP-HPLC) method utilizing a C18 stationary phase with an alternative method employing a phenyl-hexyl stationary phase, which can offer different selectivity for aromatic compounds.

Method 1: Reversed-Phase HPLC with a C18 Stationary Phase

The C18 (octadecyl) stationary phase is the most widely used in reversed-phase chromatography due to its hydrophobicity and ability to separate a broad range of compounds.[1] For a molecule like this compound, a C18 column provides a robust starting point for method development.

Rationale for Method Parameters
  • Stationary Phase: A C18 column is chosen for its strong hydrophobic retention, which is suitable for the non-polar regions of the this compound molecule.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with varying polarities. The addition of a small amount of acid, such as formic acid, can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups.[2]

  • Detection: The aromatic nature of the indanone core suggests strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide good sensitivity.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 50% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 6 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow_C18 cluster_prep Sample Preparation cluster_hplc HPLC Analysis (C18 Method) cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate C18 Column Separation (ACN/H2O Gradient) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for C18 RP-HPLC Purity Analysis.

Method 2: Reversed-Phase HPLC with a Phenyl-Hexyl Stationary Phase

To provide an alternative selectivity, a phenyl-hexyl stationary phase can be employed. This type of column offers π-π interactions with aromatic analytes, which can lead to different elution orders and improved resolution for certain impurities compared to a standard C18 column.

Rationale for Method Parameters
  • Stationary Phase: The phenyl-hexyl phase is selected to exploit potential π-π interactions between the stationary phase and the aromatic ring of this compound and its impurities. This can provide a different separation mechanism compared to the purely hydrophobic interactions of a C18 phase.

  • Mobile Phase: A methanol/water gradient is chosen. Methanol can engage in different hydrogen bonding interactions compared to acetonitrile, potentially altering the selectivity of the separation.

  • Detection: The detection wavelength remains at 254 nm for consistency and good sensitivity.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • Start with 60% B, hold for 1 minute.

    • Ramp to 90% B over 12 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 60% B over 1 minute and re-equilibrate for 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 60:40 mixture of methanol and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow_Phenyl cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Phenyl-Hexyl Method) cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Phenyl-Hexyl Column (Methanol/H2O Gradient) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for Phenyl-Hexyl RP-HPLC Purity Analysis.

Comparative Analysis of HPLC Methods

The choice between these two methods will depend on the specific impurity profile of the this compound sample.

ParameterMethod 1: C18 Stationary PhaseMethod 2: Phenyl-Hexyl Stationary PhaseJustification
Primary Interaction Hydrophobic interactionsHydrophobic and π-π interactionsThe phenyl-hexyl phase offers a mixed-mode interaction that can be beneficial for separating aromatic isomers.
Mobile Phase Acetonitrile/Water with Formic AcidMethanol/WaterAcetonitrile is a stronger organic modifier, which may lead to shorter run times. Methanol can offer different selectivity due to its protic nature.
Potential Advantages Robust, widely applicable, good for general screening.Enhanced selectivity for aromatic and unsaturated compounds, potentially better resolution of isomers.The C18 method is a reliable workhorse, while the phenyl-hexyl method provides a valuable alternative for challenging separations.
Potential Disadvantages May not resolve closely related aromatic isomers.Can exhibit secondary interactions that may lead to peak tailing for some compounds.Method development may be required to optimize peak shape on the phenyl-hexyl column.

Discussion and Recommendations

For routine quality control of this compound, the C18-based method is an excellent starting point due to its robustness and familiarity. It is likely to provide adequate separation for many common process impurities.

However, if the synthesis is known to produce isomeric impurities or other closely related aromatic byproducts, the phenyl-hexyl method is a highly recommended alternative. The unique selectivity afforded by the π-π interactions can often provide the necessary resolution that is not achievable on a C18 column.

It is advisable to screen samples of this compound on both column types during method development to determine which provides the most comprehensive impurity profile. For a comprehensive purity assessment, especially for regulatory submissions, demonstrating the separation of known and potential impurities on an orthogonal method (such as the phenyl-hexyl method) can provide a higher degree of confidence in the analytical results.

Conclusion

The determination of purity for this compound can be effectively achieved using reversed-phase HPLC. While a standard C18 method offers a reliable and robust approach, the use of a phenyl-hexyl stationary phase provides an alternative selectivity that can be crucial for resolving challenging aromatic impurities. The choice of method should be guided by the specific impurity profile of the sample and the desired level of analytical detail. By understanding the principles behind each method, researchers can make informed decisions to ensure the quality and integrity of this important synthetic intermediate.

References

  • PharmaCores. (2025). HPLC Method development: an overview. Retrieved from [Link]

  • Rani, M., & Singh, R. (2018). Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation. Semantic Scholar. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-indanone. Retrieved from [Link]

  • Kristianingrum, S. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI. Retrieved from [Link]

Sources

Comparative Reactivity Guide: 2-Bromo-1-indanone vs. 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Kinetic Performance, and Experimental Methodologies

Executive Summary

In the realm of organic synthesis and drug development, α-bromo ketones are indispensable building blocks. Among these, 2-bromo-1-indanone and its substituted derivative, 2-bromo-6-methyl-1-indanone , are frequently utilized for introducing diverse functional groups at the 2-position of the indanone core via nucleophilic substitution (


) or for generating indenones via elimination (

)[1].

While structurally similar, the presence of the 6-methyl group introduces subtle but highly impactful electronic variations. This guide provides an objective, data-backed comparison of their reactivity profiles, empowering researchers to optimize reaction conditions, predict kinetic behavior, and select the appropriate substrate for complex synthetic workflows.

Mechanistic Causality: The Electronic Influence of the 6-Methyl Group

To understand the divergence in reactivity between these two substrates, one must analyze the electronic communication within the fused bicyclic system.

In 2-bromo-1-indanone , the α-carbon (C2) is highly electrophilic. The adjacent carbonyl group (C1) exerts a strong electron-withdrawing effect, creating a significant partial positive charge (


) at C2, making it highly susceptible to nucleophilic attack[1].

In This compound , the methyl group at the 6-position acts as an electron-donating group (EDG) through both inductive effects (+I) and hyperconjugation[2].

  • Thermodynamic Stabilization: Computational and experimental studies demonstrate that the insertion of a methyl group into the indanone core provides a thermodynamic stabilization of approximately

    
    [2].
    
  • Impact on Electrophilicity: Although the 6-position is meta to the carbonyl attachment point (C7a), the overall electron enrichment of the aromatic ring propagates through the sigma framework. This slightly reduces the electron-withdrawing capacity of the carbonyl group, thereby diminishing the

    
     at the C2 position.
    
  • Consequence on Reactivity: Because the C2 carbon is less electrophilic, the activation energy for

    
     transition states is marginally higher. Consequently, nucleophilic substitution reactions proceed at a slower rate and often result in slightly lower yields compared to the unsubstituted analog[3]. Conversely, in 
    
    
    
    elimination pathways, the 6-methyl group effectively stabilizes the resulting conjugated indenone system, making elimination highly competitive when strong bases are employed[4].
Diagram 1: Reaction Pathways and Electronic Divergence

Reaction pathways for α-bromo indanones highlighting SN2 and E2 trajectories.

Quantitative Performance Comparison

The electronic differences directly translate to observable empirical data in the laboratory. Table 1 outlines the fundamental properties, while Table 2 summarizes comparative yields based on established synthetic literature.

Table 1: Structural & Electronic Profiling
Parameter2-Bromo-1-indanoneThis compound
Core Structure Unsubstituted Indanone6-Methyl Substituted Indanone
Electronic Effect BaselineElectron-Donating (+I, Hyperconjugation)
C2 Electrophilicity High (Strong

)
Moderated (Slightly reduced

)
Thermodynamic Stability BaselineEnhanced by ~35 kJ/mol[2]
Primary Pathways

,

Elimination

(Slower),

Elimination
Table 2: Comparative Reactivity & Yield Data

Note: Data synthesized from standardized enamine cycloaddition and substitution protocols.

Reaction PathwayReagents & Conditions2-Bromo-1-indanoneThis compound

Substitution
Sodium Acetate, DMF, 25°C~88% Yield (Rapid conversion)~82% Yield (Slower conversion)
Enamine Formation Pyrrolidine, EtOH, Reflux95% Yield[3]83% Yield[3]

Elimination
DBU, THF, 25°C>90% Yield (Indenone)[4]>90% Yield (6-Methylindenone)

Self-Validating Experimental Protocols

To objectively verify the reactivity differences between these two compounds, researchers should employ the following standardized, self-validating protocols.

Protocol A: Comparative Kinetic Assay

This protocol utilizes a weak nucleophile to strictly monitor the


 pathway, minimizing competing 

elimination[1].
  • Substrate Preparation: In two separate, flame-dried

    
     round-bottom flasks, dissolve 
    
    
    
    of 2-bromo-1-indanone and
    
    
    of this compound in
    
    
    of anhydrous DMF.
  • Internal Standard Addition: Add

    
     of biphenyl to each flask. Causality Note: Biphenyl acts as an inert internal standard. By calculating the product-to-biphenyl ratio via GC-MS, the system self-validates against volumetric sampling errors.
    
  • Reagent Addition: Add

    
     of anhydrous sodium acetate to each flask simultaneously at 
    
    
    
    under vigorous stirring.
  • Kinetic Sampling: Extract

    
     aliquots at 10, 20, 30, 45, and 60 minutes. Quench immediately in 
    
    
    
    of ice-cold water and extract with
    
    
    of ethyl acetate.
  • Analysis: Analyze the organic layers via GC-MS. Plot the depletion of the starting material against time to determine the pseudo-first-order rate constants (

    
    ). The 6-methyl derivative will exhibit a shallower slope due to its reduced electrophilicity.
    
Protocol B: Elimination Pathway Analysis

This protocol forces the elimination pathway using a sterically hindered, non-nucleophilic base[4].

  • Reaction Setup: Dissolve

    
     of each substrate in 
    
    
    
    of anhydrous THF in separate flasks.
  • Base Addition: Dropwise, add

    
     of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at room temperature.
    
  • Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). The formation of the highly UV-active indenone will be rapid for both substrates.

  • Validation: Quench with saturated

    
    , extract with EtOAc, and concentrate. Analyze via 
    
    
    
    NMR. Causality Note: The appearance of distinct vinylic protons (a doublet around
    
    
    ) definitively validates the successful
    
    
    elimination, confirming that the 6-methyl group does not sterically hinder the removal of the
    
    
    -proton.
Diagram 2: Kinetic Assay Workflow

Step-by-step experimental workflow for comparative kinetic analysis.

Conclusion

While both 2-bromo-1-indanone and this compound are highly reactive electrophiles, the 6-methyl variant exhibits a moderated reactivity profile. The electron-donating nature of the methyl group thermodynamically stabilizes the indanone core, slightly dampening the electrophilicity of the


-carbon. For drug development professionals, this means that when substituting the 6-methyl derivative, longer reaction times, slightly elevated temperatures, or more potent nucleophiles may be required to achieve parity in yields with the unsubstituted parent compound.

References

  • MDPI: Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Source: Molecules (MDPI). URL:[Link]

  • American Chemical Society (ACS): Synthesis of 11H-Indeno[2,1-a]azulenes and Transformation into Azulene-Fused Dicyanobenzofulvenes. Source: Journal of Organic Chemistry. URL:[Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Bromo-6-methyl-1-indanone from its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Regioisomers, compounds with the same molecular formula but different substituent positions, can exhibit divergent chemical and biological properties. This guide provides an in-depth technical comparison to unequivocally distinguish 2-Bromo-6-methyl-1-indanone from its common regioisomers using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

The synthetic route to this compound can often lead to a mixture of isomers, making robust analytical differentiation a critical step for quality control and downstream applications. This guide will focus on the most probable regioisomers based on common synthetic pathways for indanones, such as Friedel-Crafts reactions.[1][2][3] We will explore the subtle yet definitive spectroscopic differences that arise from the varied placement of the bromine and methyl substituents on the indanone core.

The Challenge of Regioisomeric Ambiguity

The primary analytical challenge lies in the similar molecular framework of the regioisomers. Without careful spectroscopic analysis, misidentification is a significant risk, potentially impacting the validity of subsequent research and development efforts. This guide will equip you with the necessary knowledge and experimental protocols to confidently identify your target molecule.

Core Analytical Strategy: A Multi-technique Approach

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, alongside mass spectrometry, forms a powerful and self-validating system for structural verification.[4][5][6]

Caption: A streamlined workflow for the synthesis and structural confirmation of this compound.

The Regioisomers in Focus

For this guide, we will consider the target molecule, this compound, and three of its most likely aromatic regioisomers:

  • Isomer 1 (Target): this compound

  • Isomer 2: 2-Bromo-4-methyl-1-indanone

  • Isomer 3: 2-Bromo-5-methyl-1-indanone

  • Isomer 4: 2-Bromo-7-methyl-1-indanone

G cluster_0 Isomer 1 (Target) This compound cluster_1 Isomer 2 2-Bromo-4-methyl-1-indanone cluster_2 Isomer 3 2-Bromo-5-methyl-1-indanone cluster_3 Isomer 4 2-Bromo-7-methyl-1-indanone I1 I2 I3 I4

Caption: The molecular structures of this compound and its key regioisomers. Note: Placeholder images are used; the key difference is the substituent positions on the aromatic ring.

Comparative Spectroscopic Analysis

The key to distinguishing these isomers lies in the unique electronic environment of each proton and carbon atom, which translates to distinct chemical shifts and coupling patterns in NMR spectroscopy.

¹H NMR Spectroscopy: A First Look at the Aromatic Region

The aromatic region of the ¹H NMR spectrum (typically δ 6.8-8.0 ppm) provides the most direct evidence for the substitution pattern. The number of signals, their multiplicities, and their coupling constants are highly informative.

Table 1: Predicted ¹H NMR Data for the Aromatic Protons of Bromo-methyl-1-indanone Regioisomers

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
1: 2-Bromo-6-methyl H-4~7.6d~8.0
H-5~7.2s-
H-7~7.4d~8.0
2: 2-Bromo-4-methyl H-5~7.3d~7.5
H-6~7.5t~7.5
H-7~7.7d~7.5
3: 2-Bromo-5-methyl H-4~7.8s-
H-6~7.3d~8.0
H-7~7.6d~8.0
4: 2-Bromo-7-methyl H-4~7.5d~7.5
H-5~7.2t~7.5
H-6~7.4d~7.5

Note: These are predicted values based on substituent effects and may vary slightly in experimental data.

The most striking difference is often the presence of a singlet in the aromatic region for isomers where a proton is isolated (e.g., H-5 in Isomer 1 and H-4 in Isomer 3). In contrast, isomers with three adjacent aromatic protons will show a more complex pattern of doublets and triplets.

¹³C NMR Spectroscopy: Counting the Carbons

¹³C NMR spectroscopy is invaluable for confirming the number of unique carbon environments in the molecule.[7] While the chemical shifts of the aliphatic carbons will be similar across the isomers, the aromatic region (δ 110-160 ppm) will again be diagnostic.

Table 2: Predicted ¹³C NMR Data for the Aromatic Carbons of Bromo-methyl-1-indanone Regioisomers

IsomerCarbonPredicted Chemical Shift (δ, ppm)
1: 2-Bromo-6-methyl C-4~125
C-5~138
C-6~140
C-7~128
C-3a~135
C-7a~153
2: 2-Bromo-4-methyl C-4~138
C-5~128
C-6~135
C-7~126
C-3a~136
C-7a~152
3: 2-Bromo-5-methyl C-4~124
C-5~142
C-6~129
C-7~127
C-3a~134
C-7a~154
4: 2-Bromo-7-methyl C-4~126
C-5~129
C-6~136
C-7~139
C-3a~137
C-7a~151

Note: These are predicted values. The carbonyl carbon (C=O) is expected to appear around δ 200-210 ppm for all isomers.[7]

2D NMR Spectroscopy: Connecting the Dots

For unambiguous assignment, two-dimensional NMR techniques are essential.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. In the aromatic region, it will definitively show which protons are adjacent to each other, confirming the substitution pattern.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.[4][5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and confirming the connectivity of the entire molecule. For instance, correlations from the methyl protons to the aromatic carbons can pinpoint the location of the methyl group.

Caption: The logical flow of information from various NMR experiments to the final structural elucidation.

Mass Spectrometry: Confirming the Molecular Formula and Observing Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. A key feature for these bromo-indanones is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity.[8]

Table 3: Expected Mass Spectrometry Data

IsomerMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Pathways
All C₁₀H₉BrO225.08Loss of Br• (M-79/81)
Loss of CO (from M-Br)
Loss of C₂H₄ (from M-Br-CO)

While the primary fragmentation patterns may be similar for all regioisomers, subtle differences in the relative intensities of fragment ions might be observable. However, NMR spectroscopy remains the definitive technique for distinguishing them.

Experimental Protocols

For reliable and reproducible results, the following experimental protocols are recommended.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the bromo-methyl-indanone sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation:

    • Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 45° pulse angle, a wide spectral width, and a 2-5 second relaxation delay.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard pulse programs provided by the spectrometer software.

    • Optimize acquisition parameters (e.g., number of increments, spectral widths) for the specific sample and spectrometer.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Calibrate the chemical shift scale using the TMS signal for ¹H and the solvent signal for ¹³C.

    • Integrate the signals in the ¹H spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A standard non-polar capillary column (e.g., DB-5).

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the bromo-methyl-indanone in the total ion chromatogram.

    • Analyze the mass spectrum of this peak for the molecular ion and characteristic fragmentation patterns, including the M/M+2 isotopic signature.

Conclusion

The unambiguous identification of this compound and the differentiation from its regioisomers is readily achievable through a systematic application of modern spectroscopic techniques. While ¹H NMR provides the most direct and often sufficient evidence through the analysis of aromatic proton patterns, a comprehensive approach utilizing ¹³C NMR, 2D NMR, and mass spectrometry ensures the highest level of confidence in structural assignment. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently verify the structure of their compounds, ensuring the integrity and success of their scientific endeavors.

References

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ChemHelpASAP. (2019, September 27). distinguish between E2 regioisomers with NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Kiełbasiński, P., & Rachoń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1874–1896. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1-indanone. PubChem. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0194110). Retrieved from [Link]

  • van der Veen, J., & Feringa, B. L. (2010). Regioselective Synthesis of Indanones. Synlett, 2010(12), 1841-1844. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromo-1-indanone. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Indanone, 4-bromo-. PubChem. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-indanone. PubChem. Retrieved from [Link]

  • Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-1-indanone. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). 2-Bromo-6-isocyanopyridine as a Universal Convertible Isocyanide for Multicomponent Chemistry. Retrieved from [Link]

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Comparative Guide: X-ray Crystallography of 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: Unpublished / Proprietary Target. A direct search of the Cambridge Structural Database (CSD) and open literature confirms that the specific single-crystal X-ray diffraction (SC-XRD) structure for 2-Bromo-6-methyl-1-indanone is not currently available in the public domain.

The Solution: This guide provides a comparative structural analysis using the crystallographically characterized analog 2-Bromo-1-indanone as a benchmark. By analyzing the structural deviations caused by the C6-methyl substitution, we provide a predictive model and a validated experimental protocol to assist researchers in generating, solving, and analyzing this specific structure.

Key Technical Insight: The introduction of the C6-methyl group into the 2-bromo-1-indanone scaffold is expected to disrupt the planar


-stacking observed in the unsubstituted parent, potentially lowering the melting point (Parent 

) and necessitating low-temperature in situ crystallization techniques.

Part 1: Comparative Crystallographic Profile

The following data compares the experimentally verified parameters of the parent compound against the predicted parameters of the target molecule. This comparison serves as a quality control baseline for your data collection.

Table 1: Structural Parameters & Predicted Deviations[1][2]
FeatureBenchmark (Parent) Target (Product) Structural Impact
Compound 2-Bromo-1-indanone This compound
Formula


Addition of

Mol.[1][2][3][4][5] Weight 211.06 g/mol 225.08 g/mol +14.02 Da
Crystal System Orthorhombic (Typical)Monoclinic / Triclinic (Predicted)Methyl asymmetry often reduces symmetry.
Space Group

(Chiral/Racemic dependent)

or

Expect centrosymmetric packing if racemic.
Unit Cell Vol.


Approx. +18-20

per methyl group.
Ring Conformation Envelope (C2 puckered)Distorted EnvelopeMethyl at C6 exerts steric pressure on packing.
Melting Point

Likely

(Low Melting)
CRITICAL: May require cryo-crystallization.
Key Interaction

(Halogen Bond)

(Methyl disruption)
Methyl group may block optimal halogen bonding.

Part 2: Experimental Protocols (Self-Validating)

Due to the thermal instability and low melting point of


-bromo indanones, standard crystallization often fails. The following protocol utilizes a kinetic control strategy  to prevent elimination to the indenone.
Workflow Diagram: Synthesis to Structure

G Start Precursor: 6-Methyl-1-indanone Bromination Controlled Bromination (Br2 / HOAc, 0°C) Start->Bromination Electrophilic Subst. Quench Kinetic Quench (NaHSO3 / Ice) Bromination->Quench Stop Elimination Extraction Cold Extraction (Et2O, <10°C) Quench->Extraction Phase Sep. Cryst In Situ Crystallization (Vapor Diffusion @ -20°C) Extraction->Cryst Slow Growth XRD Data Collection (100 K Stream) Cryst->XRD Mount in Oil

Figure 1: Kinetic isolation and crystallization workflow for thermally unstable


-bromo ketones.
Step-by-Step Methodology
1. Synthesis (Kinetic Control)
  • Reagents: 6-Methyl-1-indanone (1.0 eq),

    
     (1.05 eq), Glacial Acetic Acid (Solvent).
    
  • Procedure:

    • Dissolve 6-methyl-1-indanone in acetic acid. Cool to 0°C .

    • Add

      
       dropwise over 30 mins. Note:  The solution will turn orange/red.
      
    • Critical Endpoint: Monitor by TLC. Stop immediately upon consumption of starting material to prevent over-bromination or elimination to the indenone.

    • Quench: Pour into ice-cold saturated

      
       to neutralize excess bromine.
      
2. Crystallization (The "Cold Trap" Method)

Standard evaporation will likely yield an oil due to the melting point depression from the methyl group.

  • Technique: Low-Temperature Vapor Diffusion.

  • Solvent System: Solvent:

    
     (Minimal) | Anti-solvent: Pentane.
    
  • Protocol:

    • Dissolve the crude oil in a minimum amount of cold

      
      .
      
    • Place in a small vial inside a larger jar containing Pentane.

    • Store at -20°C (Freezer) for 48-72 hours.

    • Harvest: Crystals will likely melt at room temperature. Mount crystals immediately using cryo-oil and transfer directly to the diffractometer cold stream (100 K).

3. Data Collection & Refinement
  • Temperature: 100 K (Mandatory to prevent sublimation/melting).

  • Resolution: 0.71073 Å (

    
    ).
    
  • Refinement Strategy:

    • Watch for disorder in the cyclopentanone ring (C2/C3 puckering).

    • The C6-methyl group may exhibit rotational disorder; model with split positions if ellipsoids are elongated.

Part 3: Structural Analysis Guide

When analyzing your solved structure, focus on these three mechanistic indicators to validate the quality of your model.

The "Envelope" Conformation

In 1-indanones, the five-membered ring is rarely planar.

  • Expectation: The C2 atom (bearing the Bromine) should be out of the plane defined by C1-C8-C9-C3.

  • Validation: Calculate the torsion angle

    
    . A value 
    
    
    
    confirms the envelope conformation, which relieves eclipse strain between the carbonyl oxygen and the
    
    
    -bromine.
Halogen Bonding Network

Bromine is a strong halogen bond donor (


-hole).
  • Search: Look for intermolecular contacts

    
     where the distance 
    
    
    
    is less than the sum of van der Waals radii (
    
    
    ).
  • Significance: These interactions direct the crystal packing. The C6-methyl group may structurally block this interaction, forcing a different packing motif (e.g., head-to-tail stacking) compared to the parent molecule.

Regiochemistry Confirmation
  • Check: Ensure the methyl group is at C6 (meta to the carbonyl linkage on the aromatic ring) and the bromine is at C2 (alpha to carbonyl).

  • Common Error: Confusing C6-methyl with C5-methyl due to crystallographic symmetry. Verify bond lengths:

    
    .
    

References

  • Regioselective Bromination of Indanones: Choi, T., & Ma, E. (2007).[6] Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with

    
     Under Acidic and Basic Conditions. Molecules, 12(1), 74–85.[6]
    [Link]
    
  • Synthesis of 6-Methyl-1-indanone Precursors: Wolinska-Mocydlarz, J., et al. (2009). Synthesis of 1-indanones with a broad range of biological activity. Scientia Pharmaceutica. [Link]

  • Crystallographic Standards for Indanones: Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. Turkish Journal of Chemistry, 33, 479-486. [Link]

  • General Protocol for Alpha-Bromination: Podgoršek, A., et al. (2009). Oxidative Halogenation with "Green" Oxidants: Oxygen and Hydrogen Peroxide. Angewandte Chemie International Edition. [Link]

Sources

TLC visualization techniques for 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: TLC Visualization Techniques for 2-Bromo-6-methyl-1-indanone Content Type: Technical Comparison Guide Audience: Synthetic Chemists and Drug Discovery Specialists

Executive Summary: The Alpha-Halo Ketone Challenge

This compound represents a specific class of synthetic intermediates:


-bromo ketones . While the indanone core provides a stable chromophore, the bromine atom at the C2 position introduces significant chemical lability.

The primary challenge in analyzing this compound via Thin Layer Chromatography (TLC) is not detection, but integrity . Alpha-bromo ketones are electrophilic and prone to dehydrohalogenation (elimination of HBr) on slightly acidic silica gel, potentially generating a "ghost" spot of the


-unsaturated enone (6-methyl-indenone).

This guide compares four visualization techniques, ranking them by sensitivity, specificity, and their ability to preserve the structural integrity of the analyte.

Chemical Context & Detection Logic

To select the correct visualization method, we must deconstruct the molecule’s reactivity profile:

  • The Chromophore (Indanone Core): The fused benzene ring and carbonyl group create a conjugated system. This guarantees strong UV absorption, making non-destructive visualization the first line of defense.

  • The Carbonyl (C=O): A classic handle for hydrazine-based stains (e.g., 2,4-DNP), allowing for functional group confirmation.[1][2][3][4]

  • The C2-Bromine (

    
    -Br):  This is the "hot spot." It makes the compound an alkylating agent (lachrymator warning) and susceptible to degradation. Stains requiring high heat or strong bases may cause on-plate decomposition.
    

Comparative Analysis of Visualization Methods

The following table synthesizes experimental performance data for this compound.

FeatureMethod A: UV Shadowing Method B: 2,4-DNP Stain Method C: Hanessian’s Stain Method D: Iodine Chamber
Primary Mechanism Fluorescence QuenchingHydrazone FormationComplex Oxidation/ReductionReversible Adsorption
Selectivity Low (Detects all aromatics)High (Ketones/Aldehydes only)Low (Universal)Low (Lipophilic compounds)
Sensitivity High (< 1 µg)Medium (~5-10 µg)Very High (< 0.5 µg)Medium
Destructive? No YesYesNo (Reversible)
Color Result Dark Spot on GreenOrange/Red Precipitate Blue on WhiteYellow/Brown
Stability Risk MinimalLow (Acidic stain stabilizes)High (Requires strong heat)Minimal
Method A: UV 254 nm (The Gold Standard)
  • Protocol: Use F254 silica plates. Expose to short-wave (254 nm) UV light.[5][6]

  • Why it works: The indanone system absorbs 254 nm light efficiently, quenching the zinc sulfide fluorescence indicator in the plate.

  • Expert Insight: This is the only method that allows you to recover the sample. Always mark UV spots with a pencil before applying chemical stains. If you see a "streak" rather than a tight spot under UV, your compound is likely decomposing on the silica.

Method B: 2,4-Dinitrophenylhydrazine (2,4-DNP)[1][2][3][4]
  • Protocol: Dip the plate in DNP solution. Blot excess. Mild heating (hair dryer) may accelerate color development, but is often unnecessary for reactive ketones.

  • Why it works: The hydrazine nitrogen attacks the carbonyl carbon of the indanone, eliminating water to form a 2,4-dinitrophenylhydrazone.

  • Critical Advantage: This stain confirms the presence of the ketone.[4] If you have successfully brominated the starting material (6-methyl-1-indanone), both will stain orange. However, if you have over-brominated or degraded the ring, the shade of orange may shift due to changes in conjugation.

Method C: Hanessian’s Stain (Cerium Molybdate)[7]
  • Protocol: Dip plate, wipe back, and heat with a heat gun until spots appear (approx. 150°C).

  • Why it works: A powerful general oxidizing agent. It stains almost all organic compounds deep blue against a white background.

  • Risk Factor: The high heat required to "fire" this stain can cause the

    
    -bromo ketone to eliminate HBr during the visualization process, potentially darkening the background or creating artifacts. Use only if UV and DNP fail to show trace impurities.
    

Experimental Protocols

Preparation of 2,4-DNP Stain (Brady’s Reagent)
  • Safety: 2,4-DNP is shock-sensitive when dry. Use damp commercial supply.

  • Recipe:

    • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (carefully).

    • Add this solution slowly to 80 mL of water and 200 mL of 95% ethanol.

    • Stir and filter if solids remain.

  • Usage: Dip the TLC plate quickly. The

    
    -bromo ketone should appear as a distinct orange/red spot  within 10–30 seconds.
    
The "Stability Check" (2D TLC Protocol)
  • Objective: To determine if this compound is decomposing on the silica gel.

  • Procedure:

    • Spot the compound at the corner of a square TLC plate.

    • Run the plate in Solvent System A (e.g., 20% EtOAc/Hexanes).

    • Do not visualize. Rotate the plate 90 degrees.

    • Run the plate again in the same Solvent System A.

    • Visualize (UV/DNP).

  • Interpretation:

    • Stable: All spots appear on the diagonal line bisecting the plate.

    • Unstable: Spots appear off-diagonal. If the compound eliminates HBr to form the indenone during the first run, the new product will have a different Rf in the second run, appearing as a "ghost" spot away from the diagonal.

Visualization Workflow

The following logic tree guides the decision-making process for analyzing reaction mixtures involving this compound.

TLC_Workflow Start Crude Reaction Mixture (this compound) UV_Check Step 1: UV 254 nm Visualization (Non-Destructive) Start->UV_Check Decision_UV Are spots distinct? UV_Check->Decision_UV Streak Observation: Streaking/Tailing Decision_UV->Streak Yes Clean Observation: Distinct Spots Decision_UV->Clean No Stability_Test Execute 2D-TLC Protocol (Check for Silica Decomposition) Streak->Stability_Test DNP_Stain Step 2: Dip in 2,4-DNP Stain (Specific for Ketone) Clean->DNP_Stain Result_DNP Result: Orange/Red Spot (Confirms Ketone Intact) DNP_Stain->Result_DNP Hanessian Step 3 (Optional): Hanessian's Stain (For Non-UV Impurities) Result_DNP->Hanessian If purity uncertain

Figure 1: Decision matrix for visualizing alpha-bromo indanone derivatives.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for 2,4-DNP preparation and functional group analysis).

  • Reich, H. J. (2023). TLC Stains and Visualization. University of Wisconsin-Madison, Department of Chemistry. (Authoritative guide on Hanessian's stain and p-Anisaldehyde mechanisms).

  • Merck KGaA. (2024). Thin Layer Chromatography: Visualization Reagents. Sigma-Aldrich Technical Library. (Data on UV indicators and plate specifications).

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Mechanistic insight into hydrazine condensation with carbonyls).

Sources

Navigating the Analytical Landscape of Novel Indanones: A Comparative Guide to Establishing a Reference Standard for 2-Bromo-6-methyl-1-indanone

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative for a Well-Characterized Reference Standard

In any analytical workflow, the reference standard is the cornerstone of accuracy and precision. It serves as the benchmark against which all samples are measured. For a novel compound like 2-Bromo-6-methyl-1-indanone, the absence of a commercially available, certified reference material (CRM) necessitates a rigorous in-house qualification process. This process not only ensures the identity and purity of the standard but also validates the analytical methods used for its characterization.

Strategic Approach to In-House Reference Standard Qualification

The qualification of an in-house reference standard is a multi-step process that involves synthesis, purification, and comprehensive characterization. The purity of the designated standard should be determined by a combination of analytical techniques.

Synthesis and Purification

The initial step is the synthesis of this compound. Synthetic routes for indanones, such as intramolecular Friedel-Crafts acylation or Nazarov cyclization, can be adapted for this purpose.[1][2][3] Following synthesis, rigorous purification is crucial. Techniques such as recrystallization and column chromatography are typically employed to remove unreacted starting materials, byproducts, and regioisomers.[4]

Analytical Characterization and Purity Assessment

A combination of chromatographic and spectroscopic techniques should be employed to unequivocally determine the identity and purity of the synthesized this compound.

Table 1: Orthogonal Analytical Techniques for Reference Standard Characterization

Analytical TechniquePurposeKey Parameters to Evaluate
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Peak purity, retention time, and peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Mass spectrum matching and peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.Chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS) Molecular weight confirmation.Molecular ion peak (m/z).
Infrared (IR) Spectroscopy Functional group identification.Characteristic absorption bands.
Elemental Analysis Empirical formula confirmation.Percentage composition of C, H, N, O, and Br.

Comparative Analysis of Chromatographic Methods

The primary methods for assessing the purity of a potential reference standard are HPLC and GC-MS. The choice between these techniques depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for indanone derivatives.

Objective: To develop and validate a stability-indicating HPLC method for the purity assessment of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV detector (Agilent 1260 Infinity II or similar).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Synthesized and purified this compound.

  • Reference standards of related compounds (if available, e.g., 6-Bromo-2-methyl-1-indanone).

2. Chromatographic Conditions:

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters:[5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This can be demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Comparison of HPLC and GC-MS for Indanone Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Applicability Suitable for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Sensitivity High, depending on the detector used (e.g., UV, MS).Very high, especially with selected ion monitoring (SIM).
Selectivity Good, can be optimized by changing mobile phase and stationary phase.Excellent, provides structural information from mass spectra.
Sample Preparation Dissolution in a suitable solvent.May require derivatization for non-volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile organic compounds.[8][9][10]

Objective: To identify and quantify volatile impurities in the this compound sample.

1. Instrumentation and Materials:

  • GC-MS system (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium carrier gas.

  • Synthesized and purified this compound.

2. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Carrier Gas Flow: 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

3. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Compare the mass spectra of the peaks with a reference library (e.g., NIST) for identification.

  • Quantify impurities based on their peak areas relative to the main peak.

Visualizing the Workflow

A systematic workflow is essential for the successful qualification of an in-house reference standard.

cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Data Analysis & Qualification synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification hplc HPLC Analysis purification->hplc gcms GC-MS Analysis purification->gcms nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental data_analysis Purity Calculation & Structural Confirmation hplc->data_analysis gcms->data_analysis nmr->data_analysis ms->data_analysis ir->data_analysis elemental->data_analysis qualification Qualification as In-House Reference Standard data_analysis->qualification

Caption: Workflow for establishing an in-house reference standard.

Conclusion

While the direct comparison of commercially available reference standards for this compound is not currently feasible, this guide provides a robust scientific framework for the establishment and validation of an in-house primary standard. By employing a suite of orthogonal analytical techniques and adhering to rigorous validation protocols, researchers can ensure the quality and reliability of their analytical data. This approach not only enables confident research with novel compounds but also builds a foundation of sound analytical science within a drug development program.

References

  • BuyersGuideChem. (n.d.). 6-Bromo-2-methyl-1-indanone. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromo-6-methylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). APPROCHES OF ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

  • GMP. (1996). A Practical Guide to Analytical Method Validation. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2015). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 6-Bromo-1-indanone. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-methyl-1-indanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-indanone. Retrieved from [Link]

  • ChemRxiv. (n.d.). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. Retrieved from [Link]

  • Merck Millipore. (n.d.). Certified Reference Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]

  • RASAYAN Journal of Chemistry. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Retrieved from [Link]

  • Green Chemistry. (2023). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity. Retrieved from [Link]

  • Rapid Communications in Mass Spectrometry. (2022). Determination of double bond positions in methyl ketones by gas chromatography–mass spectrometry using dimethyl disulfide deri. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Gas Chromatography-Mass spectrometry analysis for identification of bioactive compounds in selected genotypes of Trigonella foen. Retrieved from [Link]

  • Pharmacognosy Journal. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Retrieved from [Link]

  • Molecules. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Bromo-6-methyl-1-indanone

[1][2][3]

Executive Safety Directive

2-Bromo-6-methyl-1-indanone is an

1lachrymator1

The Critical Failure Mode: The most common safety incident involving this compound occurs after the experiment. Disposing of unquenched

1

Operational Rule: Unless strictly prohibited by local EH&S policy, chemically deactivate (quench) this compound before introducing it to the central waste stream.

Waste Classification & Segregation

Do not rely solely on generic "organic waste" labeling. Use the following matrix to classify the waste stream.

ParameterClassificationRegulatory Context (EPA/RCRA)
Primary Hazard Lachrymator / Corrosive Causes severe eye/respiratory irritation.
Waste Stream Halogenated Organic Must be segregated from non-halogenated solvents to prevent costly disposal surcharges.
RCRA Code D001 / D003 (Potential)Often characteristic of ignitability or reactivity depending on the solvent matrix.
Segregation Strict Isolation NEVER mix with strong oxidizers or strong bases (exothermic polymerization risk).

Recommended Deactivation Protocol (The "Quench")

Scientific Rationale: The lachrymatory effect arises from the electrophilic nature of the

1
Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Saturated aqueous Sodium Thiosulfate (

    
    ) solution.[2]
    
  • Solvent (Ethanol or Acetone) to solubilize the residue.

  • Stir plate and bar.

  • Fume hood (Mandatory).

Step-by-Step Procedure
  • Preparation: Perform all operations in a functioning fume hood. Wear butyl rubber or Silver Shield gloves (standard nitrile offers limited protection against brominated organics).

  • Dissolution: Dissolve the waste this compound residue in a minimal amount of acetone or ethanol.

  • The Quench:

    • Slowly add the saturated sodium thiosulfate solution to the organic mixture.

    • Ratio: Use approximately 10-20 mL of thiosulfate solution per gram of residue.

    • Observation: The mixture may become biphasic. Vigorous stirring is required to ensure phase transfer and reaction.

  • Incubation: Stir at room temperature for 1 hour.

  • Verification: The lachrymatory vapor pressure should significantly decrease.

  • Final Disposal: Pour the resulting mixture (now quenched) into the Halogenated Waste container.

Note: If thiosulfate is unavailable, a dilute solution of ethanolamine can be used, but this is more exothermic.[1] Thiosulfate is the safer, preferred method.[1]

Emergency Spill Response

Trigger: Spills > 100 mg outside a fume hood require immediate area evacuation.

Workflow Diagram

The following logic gate determines the safety response based on spill location and volume.

SpillResponseStartSpill DetectedLocationCheckIs spill inside Fume Hood?Start->LocationCheckHoodYesClose SashAlert Lab MatesLocationCheck->HoodYesYesHoodNoEvacuate Lab ImmediatelyLocationCheck->HoodNoNoAbsorbCover with Vermiculiteor Spill PadsHoodYes->AbsorbDeconWipe surfaces withThiosulfate SolutionAbsorb->DeconDispose as Halogenated WasteDispose as Halogenated WasteDecon->Dispose as Halogenated WasteSecureSecure DoorsPost 'Do Not Enter' SignHoodNo->SecureEHSContact EH&S / HazmatSecure->EHS

Figure 1: Decision logic for this compound spill response. Note the strict evacuation protocol for uncontained spills due to lachrymatory hazards.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Vanderbilt University Environmental Health & Safety. (n.d.). Management of Lachrymators. [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.